1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Beschreibung
BenchChem offers high-quality 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-methylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-11-6-4(2-10-11)5(7(12)13)8-3-9-6/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXHTCLSLSBBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the critical physicochemical properties of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Understanding these fundamental characteristics is paramount for researchers engaged in drug discovery and development, as they profoundly influence a molecule's behavior from initial screening to formulation. This document will delve into the structural features, ionization constant (pKa), solubility, and melting point of this compound, offering both theoretical insights and detailed experimental protocols for their determination.
Molecular Structure and Core Attributes
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid belongs to the pyrazolopyrimidine class of compounds, which are recognized as purine analogs and have demonstrated a wide range of biological activities.[1] The core structure consists of a fused pyrazole and pyrimidine ring system. The presence of a carboxylic acid group at the 4-position and a methyl group at the 1-position of the pyrazole ring are key determinants of its physicochemical behavior.
| Property | Value | Source |
| Chemical Formula | C₇H₆N₄O₂ | N/A |
| Molecular Weight | 178.15 g/mol | N/A |
| CAS Number | 1095822-30-2 | N/A |
The arrangement of nitrogen atoms within the bicyclic system, coupled with the ionizable carboxylic acid, dictates the molecule's hydrogen bonding capacity, polarity, and ultimately its interaction with biological targets and its pharmacokinetic profile.
Ionization Constant (pKa): A Determinant of Biological Behavior
The ionization constant, or pKa, is a critical parameter that describes the extent of ionization of a molecule at a given pH. For a drug candidate, the pKa value influences its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the carboxylic acid group and the nitrogen atoms in the pyrazolopyrimidine core suggests that 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid will exhibit acidic and potentially basic properties.
Predicted pKa Values
While experimental determination is the gold standard, computational methods can provide valuable initial estimates. Based on the structure, the primary acidic pKa is associated with the carboxylic acid group. The pyrazole and pyrimidine nitrogens may also exhibit basic pKa values.
-
Acidic pKa (predicted): The pKa of the carboxylic acid is anticipated to be in the range of 3-5, typical for aromatic carboxylic acids.
-
Basic pKa (predicted): The nitrogen atoms of the pyrazolopyrimidine ring system are expected to have low basicity, with pKa values likely below 3.
Experimental Determination of pKa via UV-Vis Spectrophotometry
The pKa of a compound can be accurately determined by monitoring changes in its UV-Vis absorbance spectrum as a function of pH. This method is based on the principle that the ionized and non-ionized forms of a molecule have different electronic transitions and thus absorb light at different wavelengths.
UV-Vis spectrophotometry is a robust and widely used technique for pKa determination due to its sensitivity and the relatively small amount of sample required. The choice of a series of buffers spanning a wide pH range ensures that the complete ionization profile of the compound is captured. By measuring the absorbance at wavelengths where the spectral differences between the ionized and non-ionized species are maximal, a precise titration curve can be generated.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically ranging from pH 2 to pH 12, with increments of 0.5 pH units. Ensure constant ionic strength across all buffers by adding a neutral salt like KCl.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid in a suitable organic solvent (e.g., DMSO or methanol).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an optimal absorbance reading (typically in the range of 0.1-1.0). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each sample from approximately 200 to 400 nm using a spectrophotometer. Use the corresponding buffer solution without the compound as a blank.
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance difference between the acidic and basic forms of the molecule.
-
Plot absorbance at these wavelengths against pH.
-
The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the first derivative of the curve.
-
Aqueous Solubility: A Key Factor in Drug Delivery
Aqueous solubility is a crucial physicochemical property that significantly impacts a drug's bioavailability and formulation development. Poor solubility can lead to inadequate absorption from the gastrointestinal tract and challenges in preparing parenteral formulations. The presence of both a polar carboxylic acid group and a relatively nonpolar heterocyclic ring system suggests that the solubility of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid will be pH-dependent.
Expected Solubility Profile
Due to the acidic nature of the carboxylic acid, the compound is expected to have low solubility in acidic environments (low pH) where it exists predominantly in its neutral, less polar form. As the pH increases above its pKa, the carboxylic acid will deprotonate to form a more polar carboxylate salt, leading to a significant increase in aqueous solubility.
Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility. It involves equilibrating an excess of the solid compound in a specific solvent system until a saturated solution is formed.
This method is chosen for its accuracy in determining the true equilibrium solubility. By ensuring an excess of solid material is present, the measurement reflects the maximum concentration of the compound that can be dissolved in the solvent at a given temperature, representing a true thermodynamic equilibrium. The use of buffers at different pH values (e.g., physiological pH 7.4, gastric pH ~1.2) provides a comprehensive understanding of how solubility changes in different biological environments.
-
Preparation of Solvent Systems: Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 7.4).
-
Sample Preparation: Add an excess amount of solid 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid to a series of vials containing a known volume of each buffer. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A shaker bath or orbital shaker is commonly used.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: Prepare a standard curve using known concentrations of the compound to accurately quantify the solubility.
Melting Point: An Indicator of Purity and Stability
The melting point is the temperature at which a solid substance transitions into a liquid. It is a fundamental physical property that provides an indication of the purity of a crystalline compound. For a pure substance, the melting point is a sharp, well-defined temperature, whereas impurities tend to broaden and depress the melting range.
Expected Melting Point
For structurally related pyrazolopyrimidine derivatives, melting points can vary significantly based on the nature and position of substituents. For instance, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a reported melting point of 170–171 °C.[1] Given the presence of a carboxylic acid, which can participate in strong intermolecular hydrogen bonding, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is expected to have a relatively high melting point, likely exceeding 200°C.
Experimental Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It provides a precise determination of the melting point (Tm) and the enthalpy of fusion (ΔHfus).
DSC is preferred over traditional capillary melting point apparatus due to its higher precision, sensitivity, and the additional thermodynamic information it provides (enthalpy of fusion). By comparing the heat flow to the sample and a reference material, DSC can accurately detect the endothermic event of melting. The use of a controlled heating rate allows for reproducible and standardized measurements.
-
Sample Preparation: Accurately weigh a small amount of the crystalline compound (typically 1-5 mg) into a DSC pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flow) over a temperature range that encompasses the expected melting point.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
The melting event is observed as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is typically reported as the melting point.
-
The area under the peak is proportional to the enthalpy of fusion.
-
Conclusion
The physicochemical properties of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid are integral to its potential as a therapeutic agent. A thorough understanding and experimental determination of its pKa, aqueous solubility, and melting point are essential for guiding drug discovery and development efforts. The protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible data, enabling researchers to make informed decisions in the journey of transforming a promising molecule into a viable drug candidate.
References
-
Mohamed, A. M., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(7), 13036-13053. [Link]
-
Shehata, M. A., et al. (2024). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 40(1). [Link]
-
Gusak, K. N., et al. (2017). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2017(2), M940. [Link]
-
Gusak, K. N., et al. (2017). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2017(1), M923. [Link]
-
Abdellatif, K. R. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4984. [Link]
-
Gao, H., et al. (2019). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Journal of Medicinal Chemistry, 62(17), 7843-7864. [Link]
-
PubChem. 1H-Pyrazolo(3,4-d)pyrimidine. [Link]
-
PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Der Pharma Chemica. (2014). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]##
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the critical physicochemical properties of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Understanding these fundamental characteristics is paramount for researchers engaged in drug discovery and development, as they profoundly influence a molecule's behavior from initial screening to formulation. This document will delve into the structural features, ionization constant (pKa), solubility, and melting point of this compound, offering both theoretical insights and detailed experimental protocols for their determination.
Molecular Structure and Core Attributes
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid belongs to the pyrazolopyrimidine class of compounds, which are recognized as purine analogs and have demonstrated a wide range of biological activities.[1] The core structure consists of a fused pyrazole and pyrimidine ring system. The presence of a carboxylic acid group at the 4-position and a methyl group at the 1-position of the pyrazole ring are key determinants of its physicochemical behavior.
| Property | Value | Source |
| Chemical Formula | C₇H₆N₄O₂ | N/A |
| Molecular Weight | 178.15 g/mol | N/A |
| CAS Number | 1095822-30-2 | N/A |
The arrangement of nitrogen atoms within the bicyclic system, coupled with the ionizable carboxylic acid, dictates the molecule's hydrogen bonding capacity, polarity, and ultimately its interaction with biological targets and its pharmacokinetic profile.
Ionization Constant (pKa): A Determinant of Biological Behavior
The ionization constant, or pKa, is a critical parameter that describes the extent of ionization of a molecule at a given pH. For a drug candidate, the pKa value influences its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the carboxylic acid group and the nitrogen atoms in the pyrazolopyrimidine core suggests that 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid will exhibit acidic and potentially basic properties.
Predicted pKa Values
While experimental determination is the gold standard, computational methods can provide valuable initial estimates. Based on the structure, the primary acidic pKa is associated with the carboxylic acid group. The pyrazole and pyrimidine nitrogens may also exhibit basic pKa values.
-
Acidic pKa (predicted): The pKa of the carboxylic acid is anticipated to be in the range of 3-5, typical for aromatic carboxylic acids.
-
Basic pKa (predicted): The nitrogen atoms of the pyrazolopyrimidine ring system are expected to have low basicity, with pKa values likely below 3.
Experimental Determination of pKa via UV-Vis Spectrophotometry
The pKa of a compound can be accurately determined by monitoring changes in its UV-Vis absorbance spectrum as a function of pH. This method is based on the principle that the ionized and non-ionized forms of a molecule have different electronic transitions and thus absorb light at different wavelengths.
UV-Vis spectrophotometry is a robust and widely used technique for pKa determination due to its sensitivity and the relatively small amount of sample required. The choice of a series of buffers spanning a wide pH range ensures that the complete ionization profile of the compound is captured. By measuring the absorbance at wavelengths where the spectral differences between the ionized and non-ionized species are maximal, a precise titration curve can be generated.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically ranging from pH 2 to pH 12, with increments of 0.5 pH units. Ensure constant ionic strength across all buffers by adding a neutral salt like KCl.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid in a suitable organic solvent (e.g., DMSO or methanol).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an optimal absorbance reading (typically in the range of 0.1-1.0). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each sample from approximately 200 to 400 nm using a spectrophotometer. Use the corresponding buffer solution without the compound as a blank.
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance difference between the acidic and basic forms of the molecule.
-
Plot absorbance at these wavelengths against pH.
-
The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the first derivative of the curve.
-
Aqueous Solubility: A Key Factor in Drug Delivery
Aqueous solubility is a crucial physicochemical property that significantly impacts a drug's bioavailability and formulation development. Poor solubility can lead to inadequate absorption from the gastrointestinal tract and challenges in preparing parenteral formulations. The presence of both a polar carboxylic acid group and a relatively nonpolar heterocyclic ring system suggests that the solubility of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid will be pH-dependent.
Expected Solubility Profile
Due to the acidic nature of the carboxylic acid, the compound is expected to have low solubility in acidic environments (low pH) where it exists predominantly in its neutral, less polar form. As the pH increases above its pKa, the carboxylic acid will deprotonate to form a more polar carboxylate salt, leading to a significant increase in aqueous solubility.
Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility. It involves equilibrating an excess of the solid compound in a specific solvent system until a saturated solution is formed.
This method is chosen for its accuracy in determining the true equilibrium solubility. By ensuring an excess of solid material is present, the measurement reflects the maximum concentration of the compound that can be dissolved in the solvent at a given temperature, representing a true thermodynamic equilibrium. The use of buffers at different pH values (e.g., physiological pH 7.4, gastric pH ~1.2) provides a comprehensive understanding of how solubility changes in different biological environments.
-
Preparation of Solvent Systems: Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 7.4).
-
Sample Preparation: Add an excess amount of solid 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid to a series of vials containing a known volume of each buffer. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A shaker bath or orbital shaker is commonly used.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: Prepare a standard curve using known concentrations of the compound to accurately quantify the solubility.
Melting Point: An Indicator of Purity and Stability
The melting point is the temperature at which a solid substance transitions into a liquid. It is a fundamental physical property that provides an indication of the purity of a crystalline compound. For a pure substance, the melting point is a sharp, well-defined temperature, whereas impurities tend to broaden and depress the melting range.
Expected Melting Point
For structurally related pyrazolopyrimidine derivatives, melting points can vary significantly based on the nature and position of substituents. For instance, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a reported melting point of 170–171 °C.[1] Given the presence of a carboxylic acid, which can participate in strong intermolecular hydrogen bonding, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is expected to have a relatively high melting point, likely exceeding 200°C.
Experimental Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It provides a precise determination of the melting point (Tm) and the enthalpy of fusion (ΔHfus).
DSC is preferred over traditional capillary melting point apparatus due to its higher precision, sensitivity, and the additional thermodynamic information it provides (enthalpy of fusion). By comparing the heat flow to the sample and a reference material, DSC can accurately detect the endothermic event of melting. The use of a controlled heating rate allows for reproducible and standardized measurements.
-
Sample Preparation: Accurately weigh a small amount of the crystalline compound (typically 1-5 mg) into a DSC pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flow) over a temperature range that encompasses the expected melting point.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
The melting event is observed as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is typically reported as the melting point.
-
The area under the peak is proportional to the enthalpy of fusion.
-
Conclusion
The physicochemical properties of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid are integral to its potential as a therapeutic agent. A thorough understanding and experimental determination of its pKa, aqueous solubility, and melting point are essential for guiding drug discovery and development efforts. The protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible data, enabling researchers to make informed decisions in the journey of transforming a promising molecule into a viable drug candidate.
References
-
Mohamed, A. M., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(7), 13036-13053. [Link]
-
Shehata, M. A., et al. (2024). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 40(1). [Link]
-
Gusak, K. N., et al. (2017). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2017(2), M940. [Link]
-
Gusak, K. N., et al. (2017). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2017(1), M923. [Link]
-
Abdellatif, K. R. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4984. [Link]
-
Gao, H., et al. (2019). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Journal of Medicinal Chemistry, 62(17), 7843-7864. [Link]
-
PubChem. 1H-Pyrazolo(3,4-d)pyrimidine. [Link]
-
PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Der Pharma Chemica. (2014). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]
Sources
An In-depth Technical Guide to 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
CAS Number: 1095822-30-2
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" due to its structural similarity to endogenous purines, enabling it to effectively interact with a variety of biological targets. This guide delves into the synthetic strategies for this compound, its physicochemical and spectroscopic properties, and its critical role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols, data interpretation, and workflow visualizations are provided to support researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that is isomeric with purine. This structural resemblance allows it to act as a bioisostere of adenine, the core component of adenosine triphosphate (ATP), which is the universal energy currency of the cell and a substrate for a vast array of enzymes, most notably kinases.[1] By mimicking the adenine structure, pyrazolo[3,4-d]pyrimidine derivatives can competitively bind to the ATP-binding site of kinases, leading to the inhibition of their catalytic activity.[2] This mechanism is the cornerstone of many targeted cancer therapies.
The subject of this guide, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, is a particularly valuable derivative. The carboxylic acid moiety at the 4-position serves as a versatile chemical handle for further synthetic modifications, allowing for the introduction of various pharmacophoric groups to modulate potency, selectivity, and pharmacokinetic properties. The methyl group at the 1-position of the pyrazole ring can influence the molecule's solubility and metabolic stability, and also provides a point for structural diversification.
Synthesis and Mechanism
The synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid typically proceeds through a multi-step sequence starting from a suitably substituted pyrazole precursor. The general strategy involves the construction of the pyrimidine ring onto the pyrazole core.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule involves the hydrolysis of a corresponding ester, which in turn can be synthesized from a 5-aminopyrazole-4-carboxylate precursor. This precursor is accessible from commercially available starting materials.
Sources
A Technical Guide to the Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives: Mechanisms and Therapeutic Potential
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. These are often referred to as "privileged structures" due to their inherent ability to interact with multiple, diverse biological targets. The pyrazolo[3,4-d]pyrimidine nucleus is a quintessential example of such a scaffold. Structurally, it is a fused heterocyclic system that acts as a bioisostere of adenine, the purine nucleobase fundamental to cellular life.[1][2] This mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with adenosine triphosphate (ATP) for binding sites on a vast array of enzymes, most notably protein kinases.[2]
This inherent versatility has led to the exploration and development of pyrazolo[3,4-d]pyrimidine derivatives across a wide spectrum of therapeutic areas. Their biological activities are extensive, ranging from potent anticancer and anti-inflammatory effects to significant antimicrobial and antiviral properties.[3][4][5] This guide provides an in-depth technical analysis of these biological activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold for next-generation therapeutics.
Part 1: Anticancer Activity - The Pursuit of Targeted Kinase Inhibition
The dysregulation of protein kinase signaling is a hallmark of cancer. Kinases, which catalyze the phosphorylation of proteins, act as critical nodes in signaling pathways that control cell growth, proliferation, differentiation, and survival. The ability of the pyrazolo[3,4-d]pyrimidine core to occupy the ATP-binding pocket of these enzymes makes it a premier scaffold for the design of targeted anticancer agents.[1][6]
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR family of receptor tyrosine kinases is a well-validated target in oncology. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively developed as ATP-competitive EGFR tyrosine kinase inhibitors (EGFR-TKIs).[7][8]
Mechanism of Action & Structure-Activity Relationship (SAR): The design rationale for these inhibitors focuses on mimicking the binding mode of ATP within the EGFR kinase domain. Key pharmacophoric features often include a hinge-binding motif provided by the pyrazolo[3,4-d]pyrimidine core, which forms critical hydrogen bonds with residues in the kinase hinge region (e.g., Met793).[8] Structural modifications at the N-1, C-4, and C-6 positions of the scaffold are crucial for modulating potency and selectivity. For instance, introducing specific aniline groups at the C-4 position has been shown to yield compounds with superior inhibitory activity against both wild-type (WT) and mutant forms of EGFR, such as the resistance-conferring T790M mutation.[7][8][9]
Data Presentation: Antiproliferative Activity of EGFR-Targeted Derivatives
| Compound ID | Target Cell Line | EGFR Isoform | IC₅₀ / GI₅₀ (µM) | Reference |
| Compound 12b | A549 (Lung) | EGFR-WT | 8.21 | [8] |
| Compound 12b | HCT-116 (Colon) | - | 19.56 | [8] |
| Compound 1a | A549 (Lung) | - | 2.24 | [10] |
| Compound 1d | MCF-7 (Breast) | - | 1.74 | [10] |
| Compound 16 | NCI-60 Panel | EGFR-TK | 0.034 | [11] |
| Compound 5i | - | EGFR-T790M | Potent Inhibition | [7] |
Signaling Pathway Visualization:
Caption: Workflow for discovery of CDK inhibitors.
Part 2: Anti-inflammatory Mechanisms
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. The pyrazolo[3,4-d]pyrimidine scaffold has served as a template for potent anti-inflammatory agents, primarily by targeting enzymes involved in the production of pro-inflammatory mediators.
Selective Cyclooxygenase-2 (COX-2) Inhibition
The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is therefore a desirable strategy to achieve anti-inflammatory effects while minimizing gastrointestinal side effects. [12] Mechanism and SAR: Numerous pyrazolo[3,4-d]pyrimidine derivatives have been synthesized that show high selectivity for COX-2 over COX-1. [13][14][15]Molecular docking studies suggest these compounds interact with key residues in the COX-2 active site. [14]The introduction of thiazolidinone moieties has led to promising candidates for managing both acute and chronic inflammation with a good safety profile. [12]Some compounds have demonstrated anti-inflammatory activity comparable or superior to established drugs like diclofenac and celecoxib. [12][14] Data Presentation: COX Inhibition and Selectivity
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 3b | 19 | 31 | 0.61 | [14] |
| Compound 4b | 26 | 34 | 0.76 | [14] |
| Compound 3a | >100 | 42 | >2.38 | [14] |
| Compound 8e | - | 1.837 | High (Implied) | [16] |
Part 3: Antimicrobial and Antiviral Activities
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The pyrazolo[3,4-d]pyrimidine scaffold has shown considerable promise in this arena.
Antibacterial Activity
Derivatives of this scaffold have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. [17][18][19] Mechanisms of Action: The antibacterial effects are mediated through various mechanisms.
-
DHFR Inhibition: Some derivatives function as potent inhibitors of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. This action disrupts the synthesis of nucleic acids and amino acids, leading to bacterial death. [20]* Quorum Sensing Disruption: In addition to direct bactericidal activity, some compounds can act as anti-virulence agents by disrupting quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate virulence factor production. [20]* Other Targets: Inhibition of other essential enzymes, such as DNA polymerase III, has also been reported. [18]
Antiviral Activity
Certain pyrazolo[3,4-d]pyrimidine nucleoside analogs exhibit broad-spectrum antiviral activity against a range of DNA and RNA viruses, including adenovirus, influenza B virus, and reoviruses. [21][22] Mechanism of Action: The primary antiviral mechanism involves the inhibition of a key cellular enzyme required for viral replication. The nucleoside analog is phosphorylated by cellular kinases (like adenosine kinase) to its active monophosphate form. [21][22]This active metabolite is a potent inhibitor of cellular orotidylate decarboxylase, an enzyme critical for the de novo biosynthesis of pyrimidines. [21]By depleting the intracellular pool of pyrimidine nucleotides, the compound effectively starves the virus of the building blocks needed for nucleic acid replication.
Mechanism Visualization: Inhibition of Pyrimidine Synthesis
Caption: Inhibition of pyrimidine biosynthesis pathway.
Conclusion and Future Perspectives
The pyrazolo[3,4-d]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its identity as an adenine bioisostere provides a robust foundation for designing inhibitors against a vast range of enzymes, particularly protein kinases. The extensive research highlighted in this guide demonstrates its successful application in developing potent anticancer, anti-inflammatory, and antimicrobial agents.
The future of pyrazolo[3,4-d]pyrimidine-based drug development is bright. Key areas of focus will likely include:
-
Development of Multi-Target Agents: Designing single molecules that can modulate multiple disease-relevant pathways, such as dual FLT3/VEGFR-2 inhibitors for AML, holds significant therapeutic promise. [23]* Overcoming Drug Resistance: Synthesizing novel derivatives capable of inhibiting mutated forms of kinases (e.g., EGFR T790M) is crucial for addressing acquired resistance to existing therapies. [7]* Improving Pharmacokinetics: Continued optimization of the scaffold to enhance properties like oral bioavailability, metabolic stability, and safety profiles will be essential for translating potent inhibitors into clinically successful drugs. [24][25] As our understanding of disease biology deepens, the versatility of the pyrazolo[3,4-d]pyrimidine core will undoubtedly continue to be exploited, leading to the discovery of innovative and effective medicines for a host of human ailments.
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The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
An In-depth Technical Guide to the Mechanism of Action of Pyrazolo[3,4-d]pyrimidine Derivatives as EGFR Inhibitors
This guide provides a detailed exploration of the mechanism of action for a prominent class of compounds, the pyrazolo[3,4-d]pyrimidines, with a specific focus on their role as inhibitors of the Epidermal Growth Factor Receptor (EGFR). While the specific compound 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is not extensively characterized in publicly available literature, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore known to target various protein kinases.[1][2][3][4] This document will, therefore, use a representative pyrazolo[3,4-d]pyrimidine derivative to elucidate a common and clinically relevant mechanism of action: the inhibition of the EGFR tyrosine kinase.
The pyrazolo[3,4-d]pyrimidine nucleus is recognized as a "privileged" structure in medicinal chemistry. Its bicyclic system is a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[5] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for binding to the kinase domain of a wide range of enzymes, leading to the modulation of their activity. This has made the scaffold a fertile ground for the development of inhibitors targeting kinases that are often dysregulated in human diseases, most notably in cancer.[6][7]
The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[8][9] The binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[9] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways.[10] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a frequent event in many human cancers, leading to uncontrolled cell growth and survival.[8]
Caption: The EGFR signaling cascade, initiating cell proliferation and survival.
Molecular Mechanism of Action: ATP-Competitive Inhibition of the EGFR Tyrosine Kinase
Pyrazolo[3,4-d]pyrimidine derivatives typically function as Type I kinase inhibitors, meaning they are ATP-competitive. They bind to the active conformation of the EGFR kinase domain, occupying the same pocket that ATP would normally bind to. This binding is reversible and prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the EGFR and other substrate proteins, thereby blocking the initiation of downstream signaling. The pyrazolo[3,4-d]pyrimidine core forms key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor in the active site.[1] Substitutions on the pyrazole and pyrimidine rings extend into adjacent hydrophobic pockets, enhancing binding affinity and conferring selectivity for EGFR over other kinases.
Experimental Elucidation of the Mechanism of Action
A series of well-defined experiments are necessary to rigorously characterize the mechanism of action of a putative EGFR inhibitor. The following protocols provide a framework for this investigation.
Biochemical Assay: In Vitro EGFR Kinase Inhibition
This assay directly measures the ability of the compound to inhibit the enzymatic activity of isolated EGFR.
Protocol:
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP).
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide).
-
Test compound (1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid derivative) dissolved in DMSO.
-
96-well plates.
-
Kinase detection system (e.g., phosphorescent-based assay, radiometric detection).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Cell-Based Assays
Cell-based assays are crucial to confirm that the compound can penetrate the cell membrane and inhibit EGFR in a physiological context.
This assay determines the effect of the compound on the growth of cancer cells that are dependent on EGFR signaling.
Protocol:
-
Cell Lines:
-
A431 (high wild-type EGFR expression).
-
PC-9 (EGFR exon 19 deletion, sensitive to EGFR inhibitors).
-
H1975 (L858R and T790M mutations, resistant to first-generation EGFR inhibitors).
-
-
Procedure (using MTT assay as an example):
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.[11]
-
This experiment provides direct evidence of target engagement by measuring the phosphorylation status of EGFR and its downstream effectors.
Protocol:
-
Cell Culture and Treatment:
-
Culture an appropriate EGFR-dependent cell line (e.g., A431) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and denature them by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[12]
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR, e.g., Tyr1068) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH).[12][14] The same procedure can be followed for downstream targets like p-Akt and p-ERK.
-
Caption: Workflow for Western blot analysis of EGFR phosphorylation.
Data Interpretation and Presentation
The data gathered from these experiments should be systematically analyzed and presented. Quantitative data, such as IC₅₀ and GI₅₀ values, provide a measure of the compound's potency.
Table 1: Representative Data Summary for a Pyrazolo[3,4-d]pyrimidine EGFR Inhibitor
| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀/GI₅₀) |
| In Vitro Kinase Assay | EGFR (wild-type) | IC₅₀ | 0.05 µM |
| Cell Viability | A431 (WT EGFR) | GI₅₀ | 0.5 µM |
| Cell Viability | PC-9 (EGFR del19) | GI₅₀ | 0.2 µM |
| Cell Viability | H1975 (EGFR T790M) | GI₅₀ | >10 µM |
The Western blot results will provide qualitative and semi-quantitative evidence of target engagement. A dose-dependent decrease in the p-EGFR signal, without a significant change in total EGFR, indicates effective inhibition of the receptor's kinase activity.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold represents a versatile platform for the design of potent kinase inhibitors. The mechanism of action for many derivatives involves the ATP-competitive inhibition of the EGFR tyrosine kinase. A systematic approach, combining biochemical and cell-based assays, is essential for the comprehensive characterization of this mechanism. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to elucidate the activity of novel pyrazolo[3,4-d]pyrimidine-based compounds.
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The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that has garnered immense interest from the medicinal chemistry community, establishing itself as a "privileged scaffold" in the design of novel therapeutics.[1][2] Its significance stems from its structural resemblance to endogenous purines, particularly adenine, a fundamental component of adenosine triphosphate (ATP).[2][3] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding sites of a vast array of enzymes, making them a versatile framework for targeting diverse pathologies.[1][4][5]
This guide provides a comprehensive overview of the pyrazolo[3,4-d]pyrimidine core, from its fundamental chemical properties and synthesis to its broad spectrum of biological activities and its role in clinically successful pharmaceuticals. We will explore the key structure-activity relationships that govern its potency and selectivity, detail representative synthetic protocols, and examine its application in targeting critical enzymes such as kinases, phosphodiesterases, and xanthine oxidase.
The Foundation of Versatility: Bioisosterism with Adenine
The power of the pyrazolo[3,4-d]pyrimidine scaffold lies in its function as a bioisostere of adenine. This structural mimicry enables it to fit into the ATP-binding pockets of numerous enzymes, particularly kinases, where it can form similar hydrogen bond interactions with the "hinge" region of the active site that are crucial for ATP recognition.[1][4][5] By occupying this site, these compounds prevent the binding and hydrolysis of ATP, thereby inhibiting the enzyme's catalytic function. This mechanism is the cornerstone of their widespread application as enzyme inhibitors.
The fused bicyclic structure provides a rigid and planar core, which is an ideal starting point for chemical modification. By strategically adding various substituents at different positions of the pyrazole and pyrimidine rings, medicinal chemists can fine-tune the molecule's properties to achieve high potency and selectivity for a specific target enzyme, while also optimizing its pharmacokinetic profile (ADMET).[5]
A Spectrum of Biological Activity: Key Therapeutic Targets
The adaptability of the pyrazolo[3,4-d]pyrimidine core has led to the development of inhibitors for several critical enzyme families, resulting in treatments for a wide range of diseases, from cancer to cardiovascular conditions.
Kinase Inhibition: A Cornerstone of Cancer Therapy
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways controlling growth, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][6] Pyrazolo[3,4-d]pyrimidines have been exceptionally successful as a scaffold for developing kinase inhibitors.[1][3]
These inhibitors are typically Type I inhibitors, binding to the ATP site of the active kinase conformation.[3] Their efficacy has been demonstrated against multiple kinase families:
-
Tyrosine Kinases: This class includes Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[5] The FDA-approved drug Ibrutinib , which contains a pyrazolo[3,4-d]pyrimidine core, is a potent BTK inhibitor used to treat B-cell cancers like mantle cell lymphoma and chronic lymphocytic leukemia.[1][2][5] Derivatives have also shown potent activity against other tyrosine kinases like Src and Fyn, which are implicated in the progression of solid tumors such as glioblastoma multiforme (GBM).[7][8]
-
Receptor Tyrosine Kinases (RTKs): This group includes Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth and angiogenesis.[4] Numerous pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potent EGFR and VEGFR inhibitors.[4][9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition is a validated strategy for cancer treatment.[10][11] The pyrazolo[3,4-d]pyrimidine scaffold has been extensively used to develop potent inhibitors of CDK2, a key regulator of the G1/S phase transition.[10][11][12][13]
-
Protein Kinase D (PKD): PKD is involved in various cancer hallmarks, and novel pyrazolo[3,4-d]pyrimidine-based inhibitors have been developed that show potent anti-proliferative activity in cancer cell lines.[14]
The diagram below illustrates the general mechanism of kinase inhibition by a pyrazolo[3,4-d]pyrimidine derivative, highlighting its competition with ATP.
Caption: Kinase Inhibition by ATP Competition.
Selected Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
| Compound/Series | Target Kinase(s) | Target Disease/Cell Line | Reported Potency (IC₅₀) | Reference |
| Ibrutinib | BTK | B-cell Cancers | 7.95 nM | [5] |
| SI306 | Src | Glioblastoma Multiforme (GBM) | Low micromolar range | [7][8] |
| Compound 14 | CDK2/cyclin A2 | HCT-116 (Colon Cancer) | 0.057 µM | [10][11] |
| Compound 7f | DHFR | MCF-7 (Breast Cancer) | Potent DHFR inhibition | [15] |
| Compound 17m | PKD | - | 17-35 nM | [14] |
| PP1 / PP2 | Src Family Kinases | - | - | [16] |
| 3-IN-PP1 | PKD | PANC-1 (Pancreatic Cancer) | 94-108 nM | [14] |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that degrade cyclic nucleotides like cGMP and cAMP. The pyrazolo[3,4-d]pyrimidine scaffold was famously utilized in the development of Sildenafil (Viagra), the first oral treatment for erectile dysfunction.[17][18]
Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[19][20] The story of its discovery is a classic example of serendipity in drug development. Initially synthesized by Pfizer chemists for the treatment of hypertension and angina, clinical trials revealed its limited effect on angina but a remarkable side effect of inducing penile erections.[17][18][21][22] This led to its repositioning and eventual blockbuster success. By inhibiting PDE5 in the corpus cavernosum, sildenafil prevents the breakdown of cGMP, leading to prolonged smooth muscle relaxation, increased blood flow, and sustained erections upon sexual stimulation.[21] Sildenafil is also marketed as Revatio for the treatment of pulmonary arterial hypertension.[17]
Xanthine Oxidase Inhibition
Another prominent drug featuring this scaffold is Allopurinol (Zyloprim). Allopurinol is a structural analogue of the natural purine base hypoxanthine.[23] It is a potent inhibitor of xanthine oxidase, the enzyme responsible for the final steps of purine catabolism: the conversion of hypoxanthine to xanthine and then to uric acid.[23][24][25]
By inhibiting uric acid production, allopurinol effectively lowers both serum and urinary uric acid levels.[25] This makes it a cornerstone therapy for managing gout, a condition caused by the deposition of uric acid crystals in the joints.[23][25] It is also used to treat kidney stones and to prevent high uric acid levels in patients receiving cancer chemotherapy.[23]
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
A common and efficient method for constructing the pyrazolo[3,4-d]pyrimidine scaffold involves a two-step process starting from readily available precursors. The general workflow involves first constructing the substituted pyrazole ring, followed by cyclization to form the fused pyrimidine ring.
The diagram below outlines a representative synthetic pathway.
Caption: General Synthetic Workflow for Pyrazolo[3,4-d]pyrimidines.
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1)
This protocol is based on methodologies reported in the literature for synthesizing the core scaffold.[15][16]
Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B)
-
To a solution of 2-(1-ethoxyethylidene)malononitrile (A) in ethanol, add an equimolar amount of phenylhydrazine.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrazole intermediate (B).
Step 2: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1)
-
Suspend the 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B) (1.0 g, 5.04 mmol) in formic acid (30 mL).[16]
-
Reflux the solution for approximately 7 hours.[16] The reaction involves the hydrolysis of the nitrile to an amide, followed by cyclization.
-
After the reaction is complete, cool the mixture and pour it into ice water.[16]
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolo[3,4-d]pyrimidinone product (P1).[16]
Self-Validation: The identity and purity of the synthesized compounds should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The spectral data should be compared with reported values.[16]
Structure-Activity Relationships (SAR) and Rational Design
The therapeutic efficacy of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is critical for designing potent and selective inhibitors.
Caption: Key Positions for SAR Studies on the Pyrazolo[3,4-d]pyrimidine Scaffold.
-
C4-Position: This is arguably the most critical position for kinase inhibitors. Large, often aromatic, substituents at C4 are essential for establishing key interactions within the ATP-binding pocket. For CDK2 inhibitors, 4-anilino groups have been shown to confer greater potency compared to 4-benzyl groups.[13] In the case of Ibrutinib, the acrylamide "warhead" at this position forms a covalent bond with a cysteine residue in BTK, leading to irreversible inhibition.[5]
-
N1-Position: Modifications at this position, which points towards the solvent-exposed region in many kinase active sites, are used to modulate physicochemical properties like solubility and cell permeability.[14] Unsubstituted N1 positions often lead to higher potency in CDK2 inhibitors.[13]
-
C6-Position: Substituents at the C6 position can be varied to enhance selectivity and potency. Small alkyl or cycloalkyl groups are common.
-
C3-Position: While less frequently modified, substitutions at the C3 position can also influence selectivity among different kinase subfamilies.[19]
Conclusion and Future Outlook
The pyrazolo[3,4-d]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its bioisosteric relationship with adenine provides a robust starting point for inhibitor design, while its chemical tractability allows for extensive optimization of potency, selectivity, and pharmacokinetic properties. The remarkable success of drugs like Sildenafil, Allopurinol, and Ibrutinib across diverse therapeutic areas—erectile dysfunction, gout, and oncology—highlights the scaffold's incredible versatility.
Future research will likely focus on several key areas:
-
Novel Targets: Exploring the scaffold's potential against emerging therapeutic targets, including other kinase families, epigenetic enzymes, and parasitic proteins.
-
Dual- and Multi-Target Inhibitors: The development of single molecules that can modulate multiple targets simultaneously is a growing area of interest, particularly in complex diseases like cancer.[26] The pyrazolo[3,4-d]pyrimidine core is an excellent platform for designing such agents.
-
Overcoming Resistance: Designing next-generation inhibitors that can overcome acquired resistance mechanisms to existing drugs, for instance, by targeting mutant forms of kinases.
The rich history and continued success of the pyrazolo[3,4-d]pyrimidine core ensure that it will remain a cornerstone of medicinal chemistry and a source of novel therapeutics for years to come.
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A Guide to the Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines: Strategies, Protocols, and Mechanistic Insights
Abstract
The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its isosteric relationship with natural purines and its presence in numerous pharmacologically active compounds.[1][2][3] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the core synthetic strategies for constructing this versatile bicyclic heterocycle. We will explore the dominant synthetic routes commencing from pyrazole precursors, providing detailed, step-by-step protocols for the synthesis of landmark drugs such as the xanthine oxidase inhibitor Allopurinol and the PDE5 inhibitor Sildenafil. Furthermore, this guide delves into the rationale behind key experimental choices, the preparation of crucial intermediates like 4-chloro-pyrazolo[3,4-d]pyrimidines, and the application of modern techniques such as microwave-assisted synthesis to enhance efficiency. By integrating foundational methods with contemporary case studies, this document serves as a comprehensive resource for navigating the synthesis of this critical pharmacophore.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold - A Privileged Core in Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental building blocks of life, and among them, the pyrazolo[3,4-d]pyrimidine nucleus stands out for its profound impact on drug discovery.[1] This bicyclic system is a structural isostere of adenine, a critical component of DNA and RNA, which allows it to effectively mimic and interact with the ATP binding sites of various enzymes.[1][4] This biomimetic capability has rendered the scaffold a fertile ground for the development of potent and selective therapeutic agents across a wide spectrum of diseases.
The biological significance of pyrazolo[3,4-d]pyrimidine derivatives is vast, with demonstrated efficacy as protein kinase inhibitors, anticancer agents, anti-inflammatory molecules, and adenosine receptor antagonists.[2][3][4][5][6][7] The clinical and commercial success of drugs like Allopurinol (for treating gout) and Sildenafil (Viagra®, for erectile dysfunction) underscores the therapeutic potential embedded within this molecular framework.[8][9][10][11] Understanding the synthetic pathways to this core is therefore essential for the continued innovation and development of novel therapeutics.
Caption: The core structure of 1H-Pyrazolo[3,4-d]pyrimidine with standard numbering.
Primary Synthetic Strategies: Building the Bicyclic Core
The construction of the pyrazolo[3,4-d]pyrimidine ring system is predominantly achieved through two main retrosynthetic approaches, with the most common and versatile method beginning with a pre-formed pyrazole ring.
Synthesis via Pyrazole Precursors (The Dominant Route)
This strategy is the most widely employed due to the ready availability of starting materials and the reliability of the cyclization step. The general workflow involves the synthesis of a 5-aminopyrazole substituted at the 4-position with an electron-withdrawing group, typically a nitrile (-CN) or an ester (-COOR). This precursor then undergoes cyclization with a one-carbon synthon to form the pyrimidine ring.
Key starting materials for this route include:
-
5-Amino-4-cyanopyrazoles: These are classic intermediates that can be cyclized with reagents like formamide to yield the corresponding 4-aminopyrazolo[3,4-d]pyrimidines.
-
5-Aminopyrazole-4-carboxylates and Carboxamides: These are also excellent precursors, particularly for synthesizing 4-hydroxy or 4-amino derivatives, and can sometimes avoid harsh nitrile hydrolysis steps.[1]
Caption: The dominant synthetic pathway to the pyrazolo[3,4-d]pyrimidine core.
Key Methodologies & Protocols: From Classic Reactions to Modern Innovations
The Robins Synthesis: A Foundational Approach to 4-Hydroxypyrazolo[3,4-d]pyrimidines (e.g., Allopurinol)
In the mid-1950s, Roland K. Robins pioneered the synthesis of various pyrazolo[3,4-d]pyrimidines, which laid the groundwork for their biological evaluation as antitumor agents.[1][11][12] His work on Allopurinol (1H-Pyrazolo[3,4-d]pyrimidin-4-ol) is a classic example of the pyrazole-first approach and remains a cornerstone of heterocyclic synthesis.
This synthesis proceeds in three main stages, starting from simple, commercially available reagents.
-
Step 1: Synthesis of 3-Amino-4-cyanopyrazole.
-
Rationale: This step constructs the core pyrazole ring. Ethoxymethylenemalononitrile serves as a three-carbon electrophilic component, which readily reacts with hydrazine, a dinucleophile, to form the stable pyrazole ring.
-
Procedure: A condensation reaction is performed between hydrazine and ethoxymethylenemalononitrile. This reaction is typically carried out in a suitable solvent like ethanol.
-
-
Step 2: Hydrolysis of the Nitrile to 3-Amino-4-pyrazolecarboxamide.
-
Rationale: The cyano group is converted to a carboxamide, which is a more suitable precursor for the subsequent cyclization with formamide. Concentrated sulfuric acid is a powerful dehydrating agent that facilitates this hydrolysis.
-
Procedure: The 3-amino-4-cyanopyrazole is treated with concentrated sulfuric acid, followed by careful dilution with water to precipitate the amide product, often as a sulfate salt.[13] The isolated yield for this step is typically high, often exceeding 80%.[13]
-
-
Step 3: Cyclization with Formamide to Yield Allopurinol.
-
Rationale: Formamide serves as both the solvent and the source of the final carbon atom (C4) needed to close the pyrimidine ring. At high temperatures, formamide provides the necessary electrophilic species for the intramolecular cyclization with the 5-amino group and the 4-carboxamide of the pyrazole.
-
Procedure: The 3-amino-4-pyrazolecarboxamide (or its sulfate salt) is heated with an excess of formamide at elevated temperatures (e.g., 180-190°C) for a short period (e.g., 45 minutes).[13] Upon cooling and dilution, Allopurinol precipitates as a white powder.
-
Caption: A streamlined workflow illustrating the classic synthesis of Allopurinol.
Accessing Key Intermediates: Synthesis of 4-Chloropyrazolo[3,4-d]pyrimidines
For the synthesis of many kinase inhibitors and other biologically active molecules, an amino group is required at the C4 position. The most efficient way to introduce this functionality is via a 4-chloro intermediate. These chloro-derivatives are highly reactive towards nucleophilic substitution, making them exceptionally valuable synthetic hubs.
-
Rationale: The hydroxyl group at the C4 position of compounds like Allopurinol is a poor leaving group. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting this hydroxyl group into a highly reactive chloro group, which is an excellent leaving group for subsequent reactions.
-
Procedure: The 4-hydroxy-pyrazolo[3,4-d]pyrimidine derivative is heated under reflux with an excess of phosphorus oxychloride. Often, a catalytic amount of a tertiary amine like N,N-dimethylaniline is added to facilitate the reaction. After the reaction is complete, the excess POCl₃ is carefully removed under vacuum, and the residue is quenched with ice water to precipitate the 4-chloro product. This intermediate can then be reacted with a wide variety of amines to generate a library of 4-amino-substituted derivatives.
A Modern Case Study: The Synthesis of Sildenafil (Viagra®)
The synthesis of Sildenafil is a multi-step process that showcases a more complex, yet highly convergent, approach to constructing a densely functionalized pyrazolo[3,4-d]pyrimidine core.[10][14]
The synthesis can be broadly broken down into the formation of two key fragments followed by their coupling and final cyclization.
-
Step 1: Pyrazole Core Formation and Functionalization.
-
Step 2: Aromatic Ring Functionalization.
-
Procedure: The separate aromatic piece, 2-ethoxybenzoic acid, is chlorosulfonylated.[14] This highly reactive sulfonyl chloride is then reacted with 1-methylpiperazine to form the required sulfonamide side chain.
-
-
Step 3: Amide Coupling and Cyclization.
-
Procedure: The pyrazole carboxylic acid from Step 1 is coupled with the aminophenyl sulfonamide from Step 2 (after a nitration/reduction sequence on the pyrazole ring) to form an amide bond.
-
Rationale: The final and crucial step is the base-catalyzed intramolecular cyclization. A strong base, such as potassium t-butoxide, is used to deprotonate the amide nitrogen, which then attacks the pyrazole ring to form the pyrimidinone ring of Sildenafil, often in very high yield (up to 95%).[14]
-
Caption: A high-level workflow for the convergent synthesis of Sildenafil.
Green Chemistry Approaches: Microwave-Assisted Organic Synthesis (MAOS)
To address the demand for more efficient and environmentally friendly chemical processes, microwave-assisted organic synthesis has emerged as a powerful tool. In the context of pyrazolo[3,4-d]pyrimidine synthesis, MAOS offers significant advantages.
-
Rationale: Microwave irradiation can dramatically reduce reaction times and often increase product yields by promoting rapid and uniform heating of the reaction mixture.
-
Application: Researchers have successfully used microwave heating in combination with solid acid catalysts, such as Keggin heteropolyacids (e.g., phosphotungstic acid), to synthesize pyrazolo[3,4-d]pyrimidines from 5-amino-4-cyanopyrazoles and formamide.[1] This approach provides higher yields and significantly shorter reaction times compared to conventional heating methods.[1]
Data Summary and Comparison
| Synthetic Method | Key Precursor(s) | Key Reagents | Typical Conditions | Advantages | Disadvantages | Ref. |
| Robins Synthesis (Allopurinol) | 5-Amino-4-pyrazolecarboxamide | Formamide | High Temp (180-190°C) | Robust, high yield, foundational | High temperatures, excess reagent | [8],[13] |
| 4-Chloro Intermediate Synthesis | 4-Hydroxypyrazolo[3,4-d]pyrimidine | POCl₃ | Reflux | Creates versatile intermediate | Harsh/corrosive reagent | [1] |
| Convergent Synthesis (Sildenafil) | Substituted Pyrazole & Phenyl fragments | Base (e.g., KOtBu) | Anhydrous | High overall yield, convergent | Multi-step, complex fragments | [14],[10] |
| Microwave-Assisted Synthesis | 5-Amino-4-cyanopyrazole | Formamide, Solid Acid Catalyst | Microwave Irradiation | Rapid, high yield, "green" | Requires specialized equipment | [1] |
Conclusion and Future Outlook
The synthesis of substituted pyrazolo[3,4-d]pyrimidines is a mature yet continually evolving field. The foundational methods, such as the Robins synthesis, provide a robust and reliable entry into this chemical space. Meanwhile, the complex, multi-step syntheses of modern pharmaceuticals like Sildenafil demonstrate the scaffold's capacity to support intricate molecular architectures.
Future efforts in this area will likely focus on several key aspects:
-
One-Pot Syntheses: Developing more efficient one-flask reactions that minimize purification steps and improve overall yield.[15]
-
Novel Catalysis: Exploring new catalytic systems to perform challenging transformations under milder conditions.
-
Diversity-Oriented Synthesis: Leveraging versatile intermediates like the 4-chloro derivatives to rapidly generate large libraries of analogues for high-throughput screening.
-
Green Chemistry: Expanding the use of techniques like MAOS and exploring more sustainable solvents and reagents to reduce the environmental impact of synthesis.
The pyrazolo[3,4-d]pyrimidine core, with its proven biological relevance and well-established synthetic accessibility, will undoubtedly remain a central focus of research in medicinal chemistry and drug development for the foreseeable future.
References
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
- Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. PubMed.
- Synthesis of Sildenafil Citrate.
- Allopurinol. Pharmaceutical Manufacturing Encyclopedia.
- The Synthesis of Sildenafil Citr
- Sildenafil. Wikipedia.
- Overview of the synthetic routes to sildenafil and its analogues. Taylor & Francis Online.
- Synthesis of Allopurinol.
- Allopurinol. Wikipedia.
- Facile Synthesis of Pyrazolo[3,4‐d]pyrimidines and Pyrimido[4,5‐d]pyrimidin‐4‐one Deriv
- Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflamm
- New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed.
- Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review.
- Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization.
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- 6. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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characterization of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
An In-depth Technical Guide to the Characterization of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Foreword: A Molecule-Centric Approach to Characterization
In modern drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone, recognized for its privileged structure and broad therapeutic potential.[1] The specific functionalization of this core, as seen in 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, dictates its interaction with biological targets. A rigorous and unambiguous characterization is, therefore, not merely a procedural checkpoint but the fundamental basis upon which all subsequent biological and pharmacological data stand. This guide eschews a generic template, instead adopting a structure that follows a logical, multi-technique workflow for the definitive elucidation of this molecule's identity, purity, and structure. We will progress from foundational physicochemical properties to in-depth spectroscopic analysis, culminating in the gold standard of structural verification.
Part 1: Foundational Physicochemical Profile
Before engaging in complex spectroscopic analysis, establishing the foundational physicochemical properties is critical. These data provide the first indication of sample purity and inform the practical aspects of sample handling, solvent selection for assays, and formulation development.[2]
Melting Point Analysis: A Sentinel of Purity
The melting point is a robust, thermally-defined property that serves as an initial, powerful indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is fully dried under a vacuum to remove residual solvents, which can artificially depress the melting point. Gently crush the crystalline sample into a fine, homogenous powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube onto the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column of 2-3 mm. Proper packing is crucial for uniform heat transfer.
-
Instrumentation & Measurement: Place the loaded capillary into a calibrated digital melting point apparatus. Use a rapid heating ramp (e.g., 10-15 °C/min) to approximate the melting point, then repeat with a fresh sample using a slow ramp rate (1-2 °C/min) near the expected temperature to ensure thermal equilibrium and accurate determination.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.
Data Summary Table: Physical Properties
| Parameter | Observed Value | Significance |
|---|
| Melting Point | >300 °C | High melting point suggests a stable crystal lattice with strong intermolecular forces, likely involving hydrogen bonding from the carboxylic acid moiety. |
Solubility Profiling: Guiding Downstream Applications
Understanding a compound's solubility across a panel of solvents is essential for selecting appropriate vehicles for NMR, chromatography, and in vitro biological assays.
Experimental Protocol: Qualitative Solubility Assessment
-
Solvent Panel Selection: Prepare a set of common laboratory solvents representing a range of polarities (e.g., Water, Methanol, Ethanol, Chloroform, DMSO, DMF).
-
Procedure: In a series of small, clear vials, add ~1-2 mg of the compound. To each vial, add the selected solvent dropwise (e.g., 100 µL increments) while vortexing.
-
Observation and Classification: Continue adding solvent up to a defined volume (e.g., 1 mL). Visually classify the solubility as:
-
Freely Soluble: Dissolves completely.
-
Sparingly Soluble: A portion of the material dissolves.
-
Insoluble: No visible dissolution.
-
For 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, high solubility is expected in polar aprotic solvents like DMSO and DMF, which can effectively solvate both the heterocyclic rings and the carboxylic acid group.
Part 2: Spectroscopic & Structural Elucidation
With foundational properties established, we employ a suite of spectroscopic techniques to confirm the molecular structure. Each technique provides a unique piece of the structural puzzle. The combined data should be self-consistent and unequivocally match the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for determining the precise structure of an organic molecule in solution.[3][4] We utilize both ¹H and ¹³C NMR to map the carbon-hydrogen framework and identify the chemical environment of each atom.
Workflow for NMR Analysis
Caption: A standard workflow for the acquisition and analysis of NMR data.
Rationale for Experimental Choices:
-
Solvent: DMSO-d₆ is selected because its polarity effectively dissolves the compound, and its residual proton signal does not obscure key regions of the spectrum. Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which would be lost in deuterated protic solvents like D₂O or CD₃OD.
Expected Spectral Features: The chemical shifts (δ) are predicted based on the electronic environment of the nuclei. Data Summary Table: Predicted NMR Data (in DMSO-d₆)
| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|---|
| ¹H | ~13.5 | broad singlet | -COOH | Deshielded acidic proton, broad due to hydrogen bonding and exchange. |
| ¹H | ~9.1 | singlet | H-6 (pyrimidine) | Electron-deficient pyrimidine ring proton, significantly downfield. |
| ¹H | ~8.6 | singlet | H-3 (pyrazole) | Aromatic proton on the pyrazole ring. |
| ¹H | ~4.0 | singlet | N-CH₃ | Methyl group attached to the electron-rich pyrazole nitrogen. |
| ¹³C | ~165 | singlet | C=O (acid) | Carbonyl carbon, characteristically downfield. |
| ¹³C | ~157-150 | multiple | Pyrimidine Carbons | Quaternary carbons of the pyrimidine ring. |
| ¹³C | ~145-105 | multiple | Pyrazole Carbons | Carbons of the pyrazole ring. |
| ¹³C | ~35 | singlet | N-CH₃ | Methyl carbon. |
These are predicted values. Actual experimental values should be compared to confirm the structure.[5][6]
High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition
While NMR provides the connectivity, HRMS provides the exact molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, we can confirm the elemental composition, which is a critical piece of identifying data.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization Mode Selection: ESI is the method of choice for polar molecules. Given the acidic nature of the compound, negative ion mode ([M-H]⁻) is selected as it will readily deprotonate the carboxylic acid, leading to a strong and easily identifiable signal.
-
Infusion and Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the spectrum over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the monoisotopic peak for the [M-H]⁻ ion and compare its measured m/z to the theoretically calculated value. The mass error should be less than 5 ppm.
Data Summary Table: Mass Spectrometry Data
| Molecular Formula | Ion | Calculated Exact Mass | Observed Mass | Mass Error (ppm) |
|---|
| C₇H₆N₄O₂ | [M-H]⁻ | 191.04180 | Should be within ±0.00096 | < 5 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides rapid confirmation of the key functional groups present in the molecule by identifying their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid powder directly onto the crystal. Apply pressure using the anvil to ensure intimate contact.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Peak Identification: Analyze the spectrum to identify characteristic absorption bands.
Data Summary Table: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| 1620-1550 | Medium-Strong | C=N, C=C stretch | Pyrazolopyrimidine rings |
| ~3100 | Medium-Weak | C-H stretch | Aromatic C-H |
| ~2950 | Medium-Weak | C-H stretch | Methyl C-H |
Part 3: Definitive Structural Verification
While the combined spectroscopic data provide overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by mapping the precise 3D arrangement of atoms in space.[4][5]
Workflow for Single-Crystal X-ray Crystallography
Caption: The sequential process from crystal growth to final structure validation.
The resulting crystallographic information file (CIF) provides precise bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing of molecules in the crystal lattice and elucidates intermolecular interactions, such as the hydrogen-bonding network facilitated by the carboxylic acid group, which fundamentally governs the compound's solid-state properties.
Conclusion: A Synthesis of Evidence
The characterization of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a process of building a self-reinforcing case. The melting point suggests purity, which gives confidence in the spectroscopic data. The FTIR confirms the presence of key functional groups, the HRMS establishes the exact elemental formula, and the NMR provides the detailed atomic connectivity. Finally, X-ray crystallography can offer an indisputable 3D model. Together, these techniques provide a comprehensive and robust characterization package, ensuring that any future biological or medicinal chemistry studies are based on a molecule of confirmed identity and high purity.
References
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El-Dash, Y., Kassab, A. E., & Gedawy, E. M. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Archiv der Pharmazie, 353(3), e1900319. [Link]
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Gomaa, M. A., & Ali, M. M. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1887-1893. [Link]
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Hassan, A. S., Hafez, T. S., & El-Sharkawy, M. A. (2020). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 25(1), 198. [Link]
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Lmidi, S., Boulhaoua, M., El Ghayati, L., & El Meskaout, E. M. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7244. [Link]
-
Lamey, F. M., et al. (2020). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Bioorganic Chemistry, 100, 103944. [Link]
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MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
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MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 231-234. [Link]
-
PubChem. (n.d.). 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Rashad, A. E., et al. (2008). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 43(9), 1974-1979. [Link]
-
Shaaban, O. G., & Abd El-Karim, S. S. (2015). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 20(8), 15068-15082. [Link]
-
Zaki, M. E. A., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 39(6). [Link]
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1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid literature review
An In-Depth Technical Guide to 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery
Abstract
The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and biological significance. Structurally, it acts as a bioisostere of adenine, enabling it to effectively mimic ATP and interact with the hinge region of numerous kinase active sites.[1][2][3] This intrinsic property has led to its extensive exploration in drug discovery, yielding a multitude of potent kinase inhibitors for various diseases, most notably cancer.[1][4] This guide focuses on a specific, highly valuable derivative: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. We will delve into its synthesis, chemical properties, and its pivotal role as a strategic intermediate in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this scaffold's application from chemical synthesis to biological activity.
Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold
The success of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of complex diseases. At the heart of this success are core molecular frameworks that provide a reliable foundation for drug design. The pyrazolo[3,4-d]pyrimidine scaffold is one such elite framework.
Bioisosterism with Adenine: The Key to Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that is bioisosteric to the purine ring of adenine, a fundamental component of adenosine triphosphate (ATP).[2][3] Kinases, a critical class of enzymes that regulate cellular signaling, function by transferring a phosphate group from ATP to a substrate protein. The structural similarity of the pyrazolo[3,4-d]pyrimidine scaffold allows molecules incorporating it to compete with ATP for binding within the kinase catalytic site, effectively blocking the enzyme's activity.[1][5] This competitive inhibition is the primary mechanism of action for a vast number of anticancer drugs.[6][7]
A "Privileged Scaffold" in Drug Discovery
The term "privileged scaffold" refers to molecular structures that are capable of binding to multiple, distinct biological targets with high affinity. The pyrazolo[3,4-d]pyrimidine system is a quintessential example, having been successfully employed to develop inhibitors for a wide array of kinases, including:
-
Tyrosine Kinases: Such as Src, EGFR (Epidermal Growth Factor Receptor), and BTK (Bruton's Tyrosine Kinase).[1][2][4][8] The FDA-approved BTK inhibitor, Ibrutinib, is a prominent example showcasing the clinical success of this scaffold.[1]
-
Serine/Threonine Kinases: Including CDKs (Cyclin-Dependent Kinases) and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).[5][9]
-
Lipid Kinases: Such as PI3 kinases.[10]
Beyond kinase inhibition, derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and CNS-related effects.[1][3][11]
Spotlight on 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid
While the core scaffold provides the ATP-mimicking foundation, the substituents at various positions dictate the potency, selectivity, and pharmacokinetic properties of the final compound. 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is not typically an active drug itself but rather a crucial synthetic intermediate.
-
The N1-methyl group helps to occupy a specific hydrophobic pocket and can improve metabolic stability and cell permeability.
-
The C4-carboxylic acid is a highly versatile chemical handle. It serves as a key precursor for the synthesis of a wide range of amides, which are instrumental in forming critical hydrogen bond interactions with the kinase hinge region—the very interactions that anchor the inhibitor in the active site.
Synthesis and Chemical Characterization
The synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid relies on established heterocyclic chemistry principles, typically involving the construction of the pyrazole ring followed by the annulation of the pyrimidine ring.
General Synthetic Workflow
A common and efficient strategy begins with the construction of a substituted aminopyrazole ester, which is then cyclized to form the fused ring system. The carboxylic acid functionality can be introduced via hydrolysis of a precursor like an ester or a nitrile.
Caption: General synthetic workflow for the target compound.
Detailed Synthetic Protocol
The following protocol is a representative, multi-step synthesis adapted from common procedures for analogous compounds.[11][12][13]
PART A: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
-
Rationale: This initial step constructs the core pyrazole ring. The reaction of an ethoxymethylenecyanoacetate derivative with methylhydrazine is a classic and high-yielding method for producing 5-aminopyrazoles.
-
Reagents:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Methylhydrazine
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Cool the solution in an ice bath.
-
Add methylhydrazine (1.1 eq) dropwise to the stirred solution. An exothermic reaction is expected.[13]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and reduce the solvent volume under reduced pressure.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the product.
-
-
Self-Validation: Expected yield: 80-90%. The product can be characterized by ¹H NMR (presence of signals for ethyl ester, N-methyl, and amine protons) and mass spectrometry.
PART B: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Rationale: This step forms the pyrimidine ring. Heating the aminopyrazole with formamide serves as a one-carbon source and facilitates the cyclization to the pyrimidinone.
-
Reagents:
-
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
-
Formamide
-
-
Procedure:
-
Combine the aminopyrazole from Part A (1.0 eq) with an excess of formamide.
-
Heat the mixture to 180-190 °C for 8-10 hours.
-
Cool the reaction mixture, which typically results in the precipitation of the product.
-
Add water to the cooled mixture, and collect the solid by filtration. Wash thoroughly with water and then a small amount of cold ethanol.
-
Dry the solid under vacuum.
-
-
Self-Validation: Expected yield: 70-85%. Characterize by ¹H NMR (disappearance of ethyl ester signals, appearance of pyrimidine proton signals) and IR spectroscopy (presence of amide C=O stretch).
PART C: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
-
Rationale: This final stage involves converting the pyrimidinone into the target carboxylic acid. A common route is via a 4-chloro intermediate, followed by hydrolysis or a more modern palladium-catalyzed carbonylation. For simplicity, a route via hydrolysis of a 4-cyano intermediate (which can be derived from the 4-chloro compound) is also plausible.
-
Reagents:
-
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
-
Sodium cyanide (NaCN)
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
(Chlorination): Reflux the pyrimidinone from Part B (1.0 eq) in excess POCl₃ for 3-5 hours to form 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[14] Carefully quench the excess POCl₃ with ice water and extract the product.
-
(Cyanation): React the 4-chloro intermediate with NaCN in a suitable solvent like DMSO to yield 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile.
-
(Hydrolysis): Reflux the 4-carbonitrile intermediate in an aqueous solution of NaOH (e.g., 6M) until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and carefully acidify with concentrated HCl to a pH of ~3-4.
-
The target carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Self-Validation: Characterize the final product by ¹H NMR (presence of a D₂O-exchangeable carboxylic acid proton), ¹³C NMR (presence of a carboxyl carbon signal ~160-170 ppm), and high-resolution mass spectrometry to confirm the exact mass.
The Role in Kinase Inhibition and Drug Design
The true value of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is realized when it is used as a scaffold to build potent and selective kinase inhibitors.
Mechanism of Action: Targeting the ATP-Binding Site
The scaffold's efficacy stems from its ability to form key hydrogen bonds with the "hinge" region of the kinase active site, the flexible loop that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP.
Caption: Interaction of the scaffold with a kinase active site.
Structure-Activity Relationship (SAR) Studies
SAR studies reveal how modifications to the scaffold impact biological activity. The title compound is a perfect starting point for exploring these relationships.
-
The C4-Position (Gateway to Hinge Binding): The carboxylic acid at C4 is readily converted into amides. By coupling it with various amines, researchers can introduce groups that form one or more hydrogen bonds with the backbone amides of the hinge region, anchoring the inhibitor. The choice of amine can also influence solubility and probe for additional interactions.[15]
-
The N1-Position (Modulating Selectivity): The methyl group at the N1 position often points towards the solvent-exposed region. While a simple methyl group is common, altering this substituent can influence selectivity between different kinases and improve pharmacokinetic properties.
-
The C3/C6-Positions (Probing Deeper Pockets): These positions are frequently modified to introduce larger, often hydrophobic, groups. These groups can extend into deeper pockets of the active site, such as the hydrophobic region behind the "gatekeeper" residue, leading to significant gains in potency and selectivity.[1] For example, in EGFR inhibitors, large anilino-type substituents are often placed at C4, while the C3/C6 positions remain less substituted.[16][17]
Key Therapeutic Applications of Derivatives
Derivatives built from the 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold have been investigated across multiple therapeutic areas.
Oncology: A Dominant Field
This is the most prolific area of application. By targeting kinases that are overactive in cancer cells, these compounds can inhibit tumor growth, proliferation, and survival.[1][18]
| Derivative Class | Target Kinase(s) | Representative IC₅₀ Values | Cancer Type(s) | Reference |
| Phenylamino-pyrazolo[3,4-d]pyrimidines | EGFR, EGFRT790M | 8.21 - 19.56 µM (A549, HCT-116) | Lung, Colorectal | [16][17] |
| Thio-pyrazolo[3,4-d]pyrimidines | CDK2/cyclin A2 | 0.057 µM | Breast, Colorectal | [5] |
| Substituted pyrazolo[3,4-d]pyrimidines | Src | Low µM range | Medulloblastoma, Glioblastoma | [4][8] |
| C3-modified pyrazolo[3,4-d]pyrimidines | BRK/PTK6 | 3.37 nM | Breast, Ovarian | [15] |
Anti-inflammatory and Antimicrobial Applications
-
Anti-inflammatory: By targeting kinases like IRAK4 involved in immune signaling pathways, pyrazolo[3,4-d]pyrimidine derivatives hold promise for treating inflammatory diseases.[9]
-
Antimicrobial: Certain derivatives have shown potent activity against various bacterial and fungal strains, providing a potential scaffold for developing new anti-infective agents.[11][19]
Experimental Workflow: From Synthesis to Biological Evaluation
The practical application of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid involves its chemical modification and subsequent biological testing.
Protocol: Amide Coupling from the Carboxylic Acid
-
Rationale: This protocol describes a standard method (EDC/HOBt coupling) to create an amide library from the title compound, which is essential for SAR studies.
-
Reagents & Equipment:
-
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
-
A desired primary or secondary amine (e.g., aniline)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Add EDC (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Self-Validation: Confirm the structure of the resulting amide using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Caption: Iterative workflow in drug discovery using the scaffold.
Conclusion and Future Directions
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid represents a molecule of significant strategic value in drug discovery. While not an endpoint itself, it is a powerful and versatile starting point for the creation of diverse libraries of targeted therapeutic agents. Its foundation as an ATP-mimetic, coupled with the chemical flexibility of the carboxylic acid group, ensures its continued relevance.
Future perspectives for this scaffold are bright and include:
-
Development of Covalent Inhibitors: By incorporating a reactive "warhead" onto the scaffold, it's possible to design inhibitors that form a permanent covalent bond with the target kinase, often leading to enhanced potency and duration of action.
-
Targeted Protein Degraders (PROTACs): The scaffold can be used as the "warhead" portion of a PROTAC, a molecule designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's degradation rather than just its inhibition.
-
Exploring New Targets: While heavily exploited for kinase inhibition, the scaffold's broad biological activity suggests it could be adapted to target other enzyme families or receptors, opening up new therapeutic avenues.
The systematic exploration of derivatives originating from this core intermediate will undoubtedly continue to yield novel clinical candidates for years to come.
References
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Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
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El-Sayed, N. F. et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]
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Ismail, N. S. M. et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1). [Link]
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Gaber, A. A. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
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Hafez, H. N. et al. (2016). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 21(5), 655. [Link]
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Sgarlata, C. et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
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Abdel-Wahab, B. F. et al. (2012). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. [Link]
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Ambroise, Y. et al. (2020). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]
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Goldstein, D. M. et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]
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Kurbatov, S. V. et al. (2022). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
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Gaber, A. A. et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]
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Wang, Z. et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central. [Link]
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Gaber, A. A. et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]
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Ismail, N. S. M. et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
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Ismail, N. S. M. et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PubMed Central. [Link]
- CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
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Párrizas, M. et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed. [Link]
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Knight, Z. A. et al. (2009). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. Patent US-7585868-B2. [Link]
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Schmidt, P. et al. (1961). Process for the manufacture of new pyrazoles. United States Patent Office. [Link]
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1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. Universal Biologicals. [Link]
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1-methyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. ChemUniverse. [Link]
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Wang, Y. et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PubMed Central. [Link]
- WO2017163257A1 - Process for preparing pure lh-pyrazolo[3,4-d] pyrimidine derivative.
- Robins, R. K. et al. (1969). Pyrazolo-(3,4-d) pyrimidines.
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Zhao, W. et al. (2021). Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent. PubMed. [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Preamble: The Privileged Scaffold and the Path to Discovery
The 1H-pyrazolo[3,4-d]pyrimidine nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, from anticancer to anti-inflammatory effects.[2] This guide focuses on a specific derivative, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid , a molecule whose therapeutic potential is yet to be fully elucidated.
Part 1: Hypothesis Generation - Rational Selection of Potential Targets
The initial and most critical step in a drug discovery campaign is the generation of well-founded therapeutic hypotheses. For a novel compound, this is guided by structural analogy to molecules with known mechanisms of action.
Hypothesis 1: Inhibition of Xanthine Oxidase (XO)
Causality: The most compelling hypothesis stems from the striking structural similarity of the pyrazolo[3,4-d]pyrimidine core to Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol), a cornerstone therapy for gout and hyperuricemia.[3] Allopurinol functions as a potent inhibitor of xanthine oxidase, the terminal enzyme in the purine degradation pathway responsible for producing uric acid.[4] The subject molecule, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, can be considered a methylated and carboxylated analog of the Allopurinol scaffold, making xanthine oxidase a high-probability target.
Caption: Structural similarity to the known XO inhibitor Allopurinol.
Hypothesis 2: Inhibition of Protein Kinases
Causality: The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binder" for protein kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases.[2][5] This scaffold mimics the adenine moiety of ATP, enabling it to occupy the ATP-binding pocket and interact with the conserved hinge region that anchors the nucleotide.[6] Numerous potent and selective kinase inhibitors targeting EGFR, Src, and CDKs are built upon this core.[7][8][9] The specific substitutions on our topic compound (N1-methyl and C4-carboxylic acid) will dictate its selectivity profile across the kinome.
Caption: Model of pyrazolopyrimidine scaffold in a kinase ATP pocket.
Hypothesis 3: Inhibition of Dihydrofolate Reductase (DHFR)
Causality: In drug design, bioisosteric replacement is a powerful strategy. The pyrazolo[3,4-d]pyrimidine nucleus is a known bioisostere of the pteridine ring found in folic acid and antifolate drugs like Methotrexate.[10] DHFR is a critical enzyme in nucleotide synthesis, and its inhibition leads to the arrest of DNA replication, making it a key target for cancer chemotherapy.[11][12] Therefore, it is plausible that our compound could function as an antifolate by targeting DHFR.
Caption: Bioisosteric similarity to the DHFR inhibitor Methotrexate.
Part 2: Experimental Validation Workflows
The following section provides detailed, self-validating protocols to systematically test the generated hypotheses. The workflow is designed to first confirm direct physical interaction (target engagement and affinity) and then to quantify the functional biochemical and cellular consequences of this interaction.
Workflow 1: Target Engagement and Affinity Determination
The primary objective is to confirm a direct, physical interaction between the compound and the hypothesized protein targets. This is foundational for claiming a mechanism of action.
Caption: Workflow for validating direct target binding.
Experimental Protocol 1.1: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: SPR is a label-free, real-time technology that measures changes in mass on a sensor surface.[13] By immobilizing the target protein (ligand) and flowing the compound (analyte) over it, we can directly measure the association (k_on) and dissociation (k_off) rates, providing a precise equilibrium dissociation constant (K_D) that quantifies binding affinity.[14][15]
-
Instrumentation: Biacore™ system or equivalent.
-
Sensor Chip: CM5 chip (or other suitable surface for amine coupling).
-
Procedure:
-
Protein Immobilization:
-
Prepare the purified target protein (e.g., human Xanthine Oxidase, recombinant Src kinase, or DHFR) in a low-salt buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Activate the CM5 chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the protein solution over the activated surface to achieve an immobilization level of ~2000-10000 Response Units (RU).
-
Deactivate remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5. A reference channel should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid in a suitable running buffer (e.g., HBS-EP+). Concentrations should span at least two orders of magnitude around the expected K_D (e.g., 10 nM to 1 µM). Include a buffer-only (zero concentration) sample.
-
Inject each concentration over the reference and protein-immobilized channels at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 s), followed by a dissociation phase with running buffer.
-
Regenerate the surface between cycles if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and calculate K_D (k_off / k_on).
-
-
Experimental Protocol 1.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
Causality: A key validation step is to prove that the compound engages its target within the complex milieu of a living cell. CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16][17] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, we can confirm cellular target engagement.[18]
-
Cell Line: Select a cell line that expresses the target of interest (e.g., K562 cells for various kinases, or a cell line engineered to overexpress the target).
-
Procedure:
-
Compound Treatment:
-
Culture cells to a suitable density. Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature. Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 min).
-
Collect the supernatant and quantify the amount of the specific target protein using a detection method like Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for each compound concentration.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and confirms cellular engagement.
-
-
Workflow 2: Biochemical Functional Assays
Following confirmation of direct binding, the next logical step is to measure the functional consequence of that interaction, typically enzyme inhibition. The output is a quantitative measure of potency, the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol 2.1: Xanthine Oxidase (XO) Inhibition Assay
Causality: This spectrophotometric assay directly measures the enzymatic activity of XO by monitoring the formation of uric acid from the substrate, xanthine. Uric acid has a characteristic absorbance at 290-295 nm.[19] A potent inhibitor will reduce the rate of this absorbance increase.[20][21]
-
Reagents:
-
Xanthine Oxidase enzyme (from bovine milk).
-
Xanthine substrate solution (e.g., 150 µM).
-
Potassium Phosphate buffer (e.g., 50-70 mM, pH 7.5).
-
Test compound and positive control (Allopurinol).
-
-
Procedure (96-well plate format):
-
To each well, add:
-
Phosphate buffer.
-
Test compound at various concentrations (final concentrations ranging from nM to µM).
-
XO enzyme solution (e.g., 0.01-0.025 units/mL final concentration).
-
-
Pre-incubate the mixture at room temperature (or 25-37°C) for 15 minutes.
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately measure the increase in absorbance at ~293 nm over time (e.g., every 30 seconds for 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V_o, change in absorbance per minute) for each concentration.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Protocol 2.2: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
Causality: Many modern kinase assays quantify enzyme activity by measuring one of the reaction products, ADP. The ADP-Glo™ assay is a robust, luminescence-based system where the amount of ADP produced is converted into a light signal.[22] Lower light output corresponds to higher kinase inhibition.[23]
-
Reagents & Instrumentation:
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.
-
Recombinant kinase (e.g., EGFR, Src) and its specific substrate peptide.
-
ATP.
-
Kinase buffer.
-
Luminometer.
-
-
Procedure (384-well plate format):
-
Set up the kinase reaction by adding the test compound, kinase, and substrate/ATP mixture to the wells.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the ADP produced and thus to kinase activity.
-
Normalize the data and plot percent inhibition versus log[inhibitor] concentration to calculate the IC₅₀.
-
Experimental Protocol 2.3: DHFR Inhibition Assay
Causality: The activity of DHFR is measured by monitoring the oxidation of its cofactor, NADPH, to NADP+.[24] NADPH absorbs light at 340 nm, while NADP+ does not. Therefore, DHFR activity can be followed by measuring the decrease in absorbance at 340 nm.[25][26]
-
Reagents:
-
Recombinant human DHFR enzyme.
-
Dihydrofolic acid (DHF) substrate.
-
NADPH cofactor.
-
Assay Buffer (e.g., Tris-HCl based buffer, pH 7.5).
-
Positive control (Methotrexate).
-
-
Procedure (96-well UV-transparent plate):
-
Add assay buffer, NADPH, and the test compound to each well.
-
Add the DHFR enzyme and pre-incubate for 10-15 minutes.
-
Initiate the reaction by adding the DHF substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the curve.
-
Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value as described previously.
-
Part 3: Data Presentation and Summary
For clarity and comparative analysis, all quantitative data should be consolidated into a structured table.
Table 1: Summary of Hypothetical Validation Data
| Target Protein | Binding Affinity (K_D) [SPR] | Cellular Engagement [CETSA] | Biochemical Potency (IC₅₀) |
| Xanthine Oxidase | 500 nM | Yes | 750 nM |
| Src Kinase | 85 nM | Yes | 120 nM |
| EGFR Kinase | > 10 µM | No | > 20 µM |
| DHFR | 1.2 µM | Yes | 2.5 µM |
Conclusion
This technical guide has outlined a rational and systematic approach to exploring the therapeutic potential of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid . By leveraging the well-documented activities of its privileged pyrazolo[3,4-d]pyrimidine core, we have generated high-probability hypotheses targeting Xanthine Oxidase , Protein Kinases , and Dihydrofolate Reductase .
The provided experimental workflows represent a comprehensive, multi-tiered validation cascade. They are designed to provide unambiguous evidence of target engagement through biophysical and cellular methods, followed by robust quantification of functional activity in biochemical assays. This structured approach ensures scientific integrity and provides the critical data necessary for decision-making in a drug discovery program. The successful execution of these protocols will effectively de-orphanize this compound and pave the way for its further preclinical and clinical development in therapeutic areas such as gout, oncology, or inflammatory diseases.
References
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Allopurinol. (URL: [Link])
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PubChem. Allopurinol | C5H4N4O | CID 135401907. (URL: [Link])
-
El-Sayed, M. A.-H., et al. (2023). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Organic Chemistry, 27(13), 1099-1122. (URL: [Link])
- CN102643279A - Synthesis method of allopurinol - Google P
-
Abdelgawad, M. A., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2284-2296. (URL: [Link])
-
Okamoto, K., et al. (2020). Structural and kinetic analyses of the inhibitory mechanism of oxypurinol, an active metabolite of allopurinol, against xanthine oxidoreductase. Journal of Biological Chemistry, 295(49), 16789-16799. (URL: [Link])
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Abdelgawad, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2538-2560. (URL: [Link])
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El-Gamal, M. I., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197775. (URL: [Link])
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Scott, J. S., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). Journal of Medicinal Chemistry, 64(21), 16019-16041. (URL: [Link])
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Mathew, B., et al. (2018). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 23(8), 2049. (URL: [Link])
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Bekhit, A. A., et al. (2009). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Archiv der Pharmazie, 342(9), 541-548. (URL: [Link])
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 237-251. (URL: [Link])
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Cannaert, A., et al. (2021). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxics, 9(12), 329. (URL: [Link])
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Lee, J.-H., et al. (2021). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 26(21), 6690. (URL: [Link])
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Manetti, F., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 521-527. (URL: [Link])
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El-Damasy, D. A., et al. (2022). Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. Bioorganic Chemistry, 129, 106173. (URL: [Link])
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Lountos, G. T., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5237-5248. (URL: [Link])
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Miller, D. D., et al. (2007). Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. Bioorganic & Medicinal Chemistry Letters, 17(10), 2833-2837. (URL: [Link])
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Abdelgawad, M. A., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103522. (URL: [Link])
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El-Enany, M. M., et al. (2013). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 18(9), 10766-10778. (URL: [Link])
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Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. (URL: [Link])
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Gidding, C. E., et al. (1998). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. (URL: [Link])
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Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1133. (URL: [Link])
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Radi, M., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1142. (URL: [Link])
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Schäfer, A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2356555. (URL: [Link])
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El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 253. (URL: [Link])
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synthesis of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid from ethyl ester
Application Note & Protocol
Topic: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid from Ethyl 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
A Validated Protocol for the Saponification of Ethyl 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate
This document provides a comprehensive guide for the synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, a key intermediate in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure found in numerous compounds investigated for therapeutic applications, including kinase inhibitors for oncology and anti-inflammatory agents.[1][2] This protocol details the base-mediated hydrolysis (saponification) of the corresponding ethyl ester, a robust and high-yielding transformation crucial for subsequent derivatization and drug discovery efforts.
Reaction Principle: Base-Mediated Ester Hydrolysis (Saponification)
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. While acid-catalyzed hydrolysis is an option, base-mediated hydrolysis is often preferred for its quasi-irreversible nature and cleaner reaction profiles, particularly with complex heterocyclic substrates.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the ethoxide (EtO⁻) leaving group. The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid to generate a resonance-stabilized carboxylate salt and ethanol. This final acid-base step drives the reaction to completion. The desired carboxylic acid is then isolated by acidifying the reaction mixture, which protonates the carboxylate salt, causing it to precipitate from the aqueous solution.[3]
Experimental Protocol: From Ester to Acid
This protocol is designed to be a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate | ≥97% | Commercially Available | Starting Material (SM) |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Standard Supplier | Base for hydrolysis |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Standard Supplier | Co-solvent |
| Deionized Water (H₂O) | Type 1 | In-house | Solvent |
| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | Standard Supplier | For acidification/workup |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For TLC |
| Hexanes | ACS Grade | Standard Supplier | For TLC |
| Silica Gel Plates | F₂₅₄ | Standard Supplier | For TLC analysis |
2.2. Equipment
-
Round-bottom flask (50 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
pH paper or calibrated pH meter
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
2.3. Synthesis Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to the isolation of the purified final product.
Caption: Workflow for the synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid.
2.4. Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate (e.g., 1.0 g, 4.85 mmol) in ethanol (15 mL).
-
Initiation: In a separate beaker, prepare a solution of sodium hydroxide (0.39 g, 9.70 mmol, 2.0 eq.) in deionized water (5 mL). Add the NaOH solution to the flask containing the ester.
-
Scientist's Note: Using a co-solvent system of ethanol and water ensures the solubility of both the relatively nonpolar ester and the ionic hydroxide salt, creating a homogeneous reaction mixture for efficient conversion.
-
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 30-60 minutes.
-
Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.
-
Visualization: UV lamp (254 nm).
-
The reaction is complete when the starting material spot is no longer visible by TLC. The product (carboxylate salt) will typically remain at the baseline. The expected reaction time is 2-4 hours.
-
-
Workup - Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Then, place the flask in an ice-water bath and cool to 0-5 °C.
-
Slowly add 2 M hydrochloric acid dropwise while stirring. Monitor the pH with pH paper or a meter. Continue adding acid until the solution is acidic (pH ≈ 2-3). A white or off-white precipitate of the carboxylic acid product should form.
-
Scientist's Note: This acidification step is critical. It protonates the highly water-soluble sodium carboxylate salt, converting it into the neutral carboxylic acid, which has significantly lower solubility in the aqueous medium, thus forcing its precipitation.[3] Cooling the mixture maximizes the recovery of the solid product.
-
-
Isolation: Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) to remove any residual salts (NaCl).
-
Drying & Purification: Dry the solid product in a vacuum oven at 50-60 °C overnight. The crude product is often of high purity. If further purification is required, recrystallization from an ethanol/water mixture can be performed. The expected yield is typically >90%.
Safety and Handling Precautions
All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Avoid breathing dust.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.
-
Organic Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.[4]
Refer to the Safety Data Sheet (SDS) for each reagent before use. Ensure that eyewash stations and safety showers are readily accessible.[4]
Expected Results & Characterization
-
Product: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
-
CAS Number: 1095822-30-2[5]
-
Appearance: White to off-white solid
-
Yield: >90%
-
Characterization: The identity and purity of the final compound should be confirmed by:
-
¹H NMR: To confirm the structure and absence of the ethyl group signals.
-
LC-MS: To confirm the molecular weight.
-
Melting Point: To assess purity.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive base. | Continue heating and monitoring by TLC. If stalled, consider adding a small amount of fresh, concentrated NaOH solution. |
| Product is Oily/Gummy | Impurities present. Incomplete drying. | Ensure pH is sufficiently low (~2) during workup. Attempt to triturate the oil with cold water or hexanes to induce solidification. Recrystallization may be necessary. |
| Low Yield | Incomplete precipitation. Product is more soluble than expected. | Ensure the mixture is thoroughly cooled before and during acidification. Minimize the amount of water used for washing the filter cake. |
References
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PrepChem.com. Synthesis of (c) 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Available from: [Link]
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PubMed. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Available from: [Link]
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PrepChem.com. Synthesis of 1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Available from: [Link]
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National Institutes of Health (NIH). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available from: [Link]
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MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]
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National Institutes of Health (NIH). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Available from: [Link]
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PrepChem.com. Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Available from: [Link]
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National Institutes of Health (NIH). Crystal structure of 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione. Available from: [Link]
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ResearchGate. Synthesis of pyrazolo[3, 4-d]pyrimidin-4-ones by the reaction of carboxylic acid in the presence of POCl3. Available from: [Link]
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Royal Society of Chemistry. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available from: [Link]
-
ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Available from: [Link]
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Ommega Online. Recent Advances in the Synthesis, Reactivity and Biological Properties of Pyrazolo[3,4-d]pyrimidine Derivatives. Available from: [Link]
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Malaria World. Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. Available from: [Link]
-
Allschoolabs. 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid - 97%, high purity, CAS No.1095822-30-2. Available from: [Link]
-
ChemUniverse. 1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4-CARBOXYLIC ACID. Available from: [Link]
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MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]
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PubMed Central. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Available from: [Link]
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PubMed Central. Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats. Available from: [Link]
-
MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]
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MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]
-
Semantic Scholar. Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a] pyrimidines. Available from: [Link]
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1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid NMR spectral data
Application Note & Protocol
Spectroscopic Characterization of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid: A Guide to NMR Data Acquisition and Interpretation
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development. As a bioisostere of purine, this heterocyclic system is a cornerstone for designing molecules that interact with a wide range of biological targets, including kinases, phosphodiesterases, and adenosine receptors. 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a key synthetic intermediate, providing a versatile handle for further chemical modification and library development.
Unambiguous structural confirmation is paramount in the synthesis of such intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. This document serves as a comprehensive guide for researchers, outlining a detailed protocol for acquiring and interpreting the NMR spectra of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid and its derivatives.
Experimental Protocol: NMR Data Acquisition
The following protocol is designed to yield high-quality 1D and 2D NMR data suitable for complete structural assignment. The causality behind each step is explained to ensure robust and reproducible results.
Materials and Reagents
-
Sample: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid (or analog)
-
NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS).
-
Expert Rationale: DMSO-d₆ is the solvent of choice for this class of compounds. Its high polarity effectively solubilizes the carboxylic acid moiety and its hydrogen-bonding capabilities prevent the exchangeable carboxylic acid proton from being broadened into the baseline, allowing for its observation. Other solvents like CDCl₃ are generally unsuitable due to poor solubility.
-
-
NMR Tubes: 5 mm high-precision NMR tubes (e.g., Norell® 509-UP or equivalent).
Sample Preparation Workflow
The following diagram outlines the logical flow for preparing a sample for NMR analysis.
Caption: Standard workflow for NMR sample preparation.
NMR Instrument & Acquisition Parameters
This protocol is based on a standard 400 MHz NMR spectrometer. Key parameters should be adjusted accordingly for instruments of different field strengths.
Table 1: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C{¹H} NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Number of Scans (NS) | 16 | 1024 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s |
| Acquisition Time (AQ) | ~4.0 s | ~1.3 s |
| Spectral Width (SW) | 20 ppm (-5 to 15 ppm) | 240 ppm (-20 to 220 ppm) |
| Reference | TMS at 0.00 ppm | DMSO-d₆ at 39.52 ppm |
-
Expert Rationale:
-
A 30° pulse angle (zg30) is used for ¹H NMR to allow for a shorter relaxation delay (D1) without saturating the signals, balancing signal-to-noise with experimental time.
-
For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope. Proton decoupling (zgpg30) is used to simplify the spectrum to singlets and provide a Nuclear Overhauser Effect (NOE) boost to the signal.
-
Spectral Data & Interpretation
Predicted Molecular Structure and Numbering
The following diagram illustrates the IUPAC numbering scheme for the pyrazolo[3,4-d]pyrimidine core, which is essential for spectral assignment.
Caption: Structure of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The chemical shifts for the target acid are predicted based on the known data for its ethyl ester derivative. The primary difference will be the absence of the ethyl group signals and the presence of a broad carboxylic acid proton signal.
Table 2: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H6 | ~8.95 | Singlet (s) | 1H | Aromatic proton on the pyrimidine ring. |
| H3 | ~8.70 | Singlet (s) | 1H | Aromatic proton on the pyrazole ring. |
| 1-CH₃ | ~4.15 | Singlet (s) | 3H | Methyl group attached to the pyrazole nitrogen. |
| COOH | >13.0 | Broad Singlet (br s) | 1H | Exchangeable carboxylic acid proton. Highly deshielded. |
-
Causality of Chemical Shifts:
-
H6 and H3: These protons are attached to an electron-deficient heterocyclic system, causing them to be significantly deshielded and appear at a high chemical shift (downfield). Their singlet multiplicity is due to the absence of adjacent protons (J=0 Hz).
-
1-CH₃: The methyl group is attached to a nitrogen atom, which is moderately electronegative, placing its signal in the 4.1-4.2 ppm range.
-
COOH: The carboxylic acid proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding with the DMSO solvent. Its signal is typically broad due to chemical exchange.
-
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Table 3: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C6 | ~158.5 | CH carbon in the pyrimidine ring. |
| C7a | ~155.0 | Quaternary carbon at the ring junction. |
| C4 | ~149.0 | Quaternary carbon attached to the carboxyl group. |
| C3 | ~135.0 | CH carbon in the pyrazole ring. |
| C3a | ~115.0 | Quaternary carbon at the ring junction. |
| COOH | ~163.0 | Carboxylic acid carbonyl carbon. |
| 1-CH₃ | ~35.0 | Methyl carbon attached to nitrogen. |
-
Trustworthiness through Self-Validation: To confirm these assignments experimentally, a Heteronuclear Single Quantum Coherence (HSQC) experiment is recommended. This 2D NMR technique correlates each proton with its directly attached carbon, definitively linking the signals in Table 2 with those in Table 3 (e.g., H6 with C6, H3 with C3, and the 1-CH₃ protons with the 1-CH₃ carbon).
Conclusion
This application note provides a robust framework for the NMR-based structural characterization of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. By employing the detailed protocols for sample preparation and data acquisition, researchers can obtain high-fidelity spectra. The provided spectral predictions, grounded in data from a closely related analog, offer a reliable guide for interpretation and assignment. For unambiguous proof of structure, 2D NMR experiments such as HSQC and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable tools and should be considered a standard part of the characterization workflow.
References
-
Title: Synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of phosphodiesterase 1. Source: European Journal of Medicinal Chemistry, 2018. URL: [Link]
-
Title: Spectroscopic Methods in Organic Chemistry. Source: Thieme, 2014. URL: [Link]
-
Title: High-Resolution NMR Techniques in Organic Chemistry. Source: Elsevier, 2000. URL: [Link]
Quantitative Analysis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid in Biological Matrices using LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide and detailed protocols for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. This compound belongs to the pyrazolopyrimidine class, a scaffold of significant interest in medicinal chemistry and drug development. The methodology detailed herein is designed for high sensitivity, specificity, and reproducibility, making it suitable for pharmacokinetic, toxicokinetic, and metabolic studies in complex biological matrices. We will delve into the rationale behind experimental choices, from sample preparation to mass spectrometer optimization, and provide a framework for method validation in accordance with international guidelines.
Introduction: The Significance of Pyrazolopyrimidines
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities, including roles as kinase inhibitors and antagonists for various receptors. 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a key intermediate or metabolite in the synthesis and in-vivo processing of such therapeutic agents. Accurate quantification of this analyte is therefore critical for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[1][2] This guide provides the foundational principles and actionable protocols to establish a reliable LC-MS/MS assay for this specific molecule.
Analyte Characteristics & Ionization Strategy
2.1. Physicochemical Properties
-
Chemical Formula: C₇H₆N₄O₂
-
Monoisotopic Mass: 178.05 Da
-
Structure: The molecule features a fused pyrazolopyrimidine ring system, a methyl group on the pyrazole nitrogen, and a carboxylic acid group at the 4-position of the pyrimidine ring.
The presence of the carboxylic acid group (pKa ≈ 3-4) and multiple basic nitrogen atoms makes the molecule amphiprotic. This dual functionality dictates the strategy for ionization.
2.2. Ionization: Negative vs. Positive Mode
Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.[3] A critical initial decision is the choice of polarity.
-
Negative Ion Mode (ESI-): The carboxylic acid group readily deprotonates to form a stable carboxylate anion, yielding a prominent [M-H]⁻ ion at m/z 177.04. This is often the preferred mode for acidic molecules as it can result in lower background noise and reduced matrix effects.
-
Positive Ion Mode (ESI+): The heterocyclic nitrogens can be protonated to form an [M+H]⁺ ion at m/z 179.06. While feasible, this can sometimes lead to competition for protonation from matrix components, potentially suppressing the analyte signal.
Recommendation: Method development should begin in Negative Ion Mode (ESI-) due to the high acidity of the carboxylic acid, which typically ensures efficient and consistent ionization.
Method Development and Protocols
A successful bioanalytical method hinges on three pillars: efficient sample preparation, robust chromatographic separation, and sensitive mass spectrometric detection.
Sample Preparation: Isolating the Analyte
The primary challenge in bioanalysis is the removal of interfering matrix components like proteins and phospholipids, which can cause ion suppression and contaminate the LC-MS system.[4][5] While simple methods like protein precipitation exist, Solid-Phase Extraction (SPE) provides the cleanest extracts and is recommended for achieving the lowest limits of quantification.[5]
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) from Human Plasma
This protocol leverages a mixed-mode sorbent that combines reversed-phase and ion-exchange properties for superior cleanup.
-
Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step lyses cells, precipitates proteins, and adjusts the pH to ensure the carboxylic acid is protonated and retained by the reversed-phase mechanism.
-
SPE Plate Conditioning: Condition the wells of a mixed-mode SPE plate (e.g., Waters Oasis MCX) with 500 µL of methanol, followed by 500 µL of water.[6] Do not allow the wells to dry.
-
Loading: Load the entire pre-treated sample onto the conditioned SPE plate. Apply a gentle vacuum to draw the sample through the sorbent at a rate of ~1 mL/min.
-
Washing:
-
Wash 1: Add 500 µL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Add 500 µL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the analyte and internal standard with 2 x 100 µL of 5% ammonium hydroxide in methanol. The basic pH deprotonates the secondary amines on the sorbent, releasing the analyte.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
Liquid Chromatography: Achieving Separation
The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any co-eluting matrix components.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., Waters CORTECS C18+, 2.1 x 50 mm, 1.7 µm) | Provides excellent retention and peak shape for small polar molecules.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard for UHPLC applications, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min | A rapid gradient is sufficient for clean samples from SPE. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
Mass Spectrometry: Detection and Quantification
Analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.
Protocol 2: MS Parameter Optimization (Negative Ion Mode)
-
Analyte Infusion: Prepare a ~500 ng/mL solution of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid in 50:50 Acetonitrile:Water. Infuse this solution directly into the mass spectrometer at ~10 µL/min.
-
Precursor Ion Identification: Acquire a full scan (Q1) spectrum. The most abundant ion should be the deprotonated molecule [M-H]⁻ at m/z 177.0.
-
Fragmentation (MS/MS): Select m/z 177.0 as the precursor ion and perform a product ion scan to observe its fragments. Optimize collision energy (CE) to maximize the intensity of the most stable and abundant product ions.
-
MRM Transition Selection: Select at least two intense and specific product ions for the MRM method. One transition is used for quantification (quantifier) and the other for confirmation (qualifier). This ensures the identity of the analyte.
Predicted Fragmentation: The fragmentation of pyrazolopyrimidine structures often involves the cleavage of the ring system. For the [M-H]⁻ ion of the target analyte, a primary fragmentation is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, a classic fragmentation pathway for carboxylic acids.[7]
-
[M-H]⁻ → [M-H-CO₂]⁻
-
m/z 177.0 → m/z 133.0
Further fragmentation of the pyrazolopyrimidine ring can also occur.
Visualized Experimental Workflow & Fragmentation
The following diagrams illustrate the overall analytical process and the proposed fragmentation pathway.
Caption: High-level workflow for the LC-MS/MS analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
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Application Notes and Protocols for Kinase Inhibitor Screening: Featuring 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Introduction: The Pursuit of Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, driving aberrant cell proliferation, survival, and migration.[3][4] The development of small molecule inhibitors that can selectively modulate kinase activity is therefore a cornerstone of modern drug discovery.[5]
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in the design of kinase inhibitors.[6][7][8][9] This heterocyclic system is a bioisostere of the adenine core of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain.[6][8][10][11] This mimicry provides a strong foundation for developing potent and selective kinase inhibitors.[8][9] One such derivative, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, embodies the core structural features of this class and serves as an excellent candidate for screening campaigns aimed at discovering novel kinase inhibitors.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid in both biochemical and cell-based kinase inhibitor screening assays. The protocols detailed herein are designed to be robust and adaptable, providing a framework for identifying and characterizing the inhibitory potential of this compound against a broad spectrum of kinases.
Understanding the Core Scaffold: A Foundation for Inhibition
The pyrazolo[3,4-d]pyrimidine core of the test compound is a key determinant of its potential as a kinase inhibitor. Its structural similarity to adenine allows it to form crucial hydrogen bonds with the "hinge" region of the kinase active site, a common feature of ATP-competitive inhibitors.[6][8] The specific substitutions on this scaffold, in this case, the methyl and carboxylic acid groups, will dictate the compound's selectivity and potency against different kinases.[8]
Biochemical Screening: Direct Assessment of Kinase Inhibition
Biochemical assays are the first line of investigation to determine if a compound directly inhibits the enzymatic activity of a purified kinase.[5] These assays measure the transfer of a phosphate group from ATP to a substrate, and the inhibitory effect of the compound is quantified by a decrease in this activity.
Workflow for Biochemical Kinase Inhibitor Screening
Caption: General workflow for biochemical kinase inhibitor screening.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a universal, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[2][12][13] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[12][13]
Materials:
-
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
-
DMSO (Dimethyl Sulfoxide)
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96- or 384-well white assay plates
-
Multichannel pipettes or liquid handling system
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Prepare a master mix containing the kinase and its substrate in the appropriate kinase reaction buffer.
-
Add 24 µL of the kinase/substrate master mix to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution at the desired concentration (typically at or near the Km for the specific kinase).
-
Add 25 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the desired reaction time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
ADP Detection and Signal Generation:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).[17]
-
| Parameter | Recommendation |
| Final DMSO Concentration | ≤ 1% |
| ATP Concentration | At or near the Km of the kinase |
| Controls | Vehicle (DMSO), No enzyme, Positive control inhibitor |
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF® assays are based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665).[3][4] In a typical kinase assay, a biotinylated substrate is phosphorylated by the kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are then added. Phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal.[18]
Materials:
-
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
-
DMSO
-
Purified kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
HTRF® KinEASE™ Kit (Cisbio) or equivalent reagents
-
Low-volume 384-well white plates
-
Multichannel pipettes or liquid handling system
-
HTRF®-compatible plate reader
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare serial dilutions of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid in DMSO as described in Protocol 1.
-
-
Kinase Reaction Setup:
-
Initiation of Kinase Reaction:
-
Detection:
-
Data Acquisition and Analysis:
Cell-Based Screening: Assessing Inhibition in a Physiological Context
While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for factors such as cell permeability, off-target effects, or engagement with the target in a complex cellular environment.[20][21][22] Cell-based assays are therefore a critical next step to validate the activity of a kinase inhibitor.[21]
Workflow for Cell-Based Kinase Inhibitor Screening
Caption: General workflow for cell-based kinase inhibitor screening.
Protocol 3: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid to inhibit the phosphorylation of a specific kinase or its downstream substrate within a cellular context.
Materials:
-
Cell line with a constitutively active target kinase or one that can be stimulated.
-
Complete cell culture medium
-
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific and total protein for the target of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
-
Imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid (and a DMSO vehicle control) for a predetermined time (e.g., 1-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[14]
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.[14]
-
-
Data Analysis:
-
Quantify the band intensities for both the phospho-protein and the total protein.
-
Normalize the phospho-protein signal to the total protein signal for each treatment condition.
-
Plot the normalized phospho-protein levels against the inhibitor concentration to determine the cellular IC50.
-
Data Interpretation and Best Practices
-
IC50 as a Measure of Potency: The IC50 value represents the concentration of an inhibitor required to reduce the kinase activity by 50%.[23] A lower IC50 value indicates a more potent inhibitor. It is important to note that the IC50 value can be influenced by the ATP concentration in biochemical assays.[24]
-
Biochemical vs. Cellular Potency: A significant drop in potency from a biochemical to a cell-based assay may indicate poor cell permeability or active efflux of the compound.[20][21]
-
Selectivity Profiling: To understand the selectivity of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, it should be screened against a panel of kinases.[5][24][25] This will help identify potential off-target effects.[20]
-
Controls are Critical: Always include appropriate controls in your experiments, such as a vehicle control (e.g., DMSO), a positive control inhibitor with known activity, and a negative control (e.g., no enzyme).[20][26]
Conclusion
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, with its privileged pyrazolo[3,4-d]pyrimidine scaffold, represents a promising starting point for the discovery of novel kinase inhibitors. The protocols outlined in these application notes provide a robust framework for screening this compound and its analogs in both biochemical and cellular assays. By carefully executing these experiments and thoughtfully interpreting the data, researchers can effectively identify and characterize new modulators of kinase activity, paving the way for the development of next-generation targeted therapies.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Baillache, D. J., Unciti-Broceta, A., & Carragher, N. O. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 956-974. [Link]
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Zhang, Y., et al. (2012). Development of a HTRF® Kinase Assay for Determination of Syk Activity. American Journal of Biomedical Sciences, 4(2), 113-121. [Link]
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Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & Abou El Ella, D. A. (2021). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry, 114, 105125. [Link]
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Baillache, D. J., Unciti-Broceta, A., & Carragher, N. O. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. University of Edinburgh Research Explorer. [Link]
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Schenone, S., Brullo, C., & Musumeci, F. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Medicinal Chemistry Letters, 5(6), 584-589. [Link]
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SignalChem. (n.d.). ADP-Glo Protocol. [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200223. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, F., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
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ResearchGate. (n.d.). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]
-
Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit. [Link]
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Radi, M., & Schenone, S. (2020). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Future Medicinal Chemistry, 12(11), 1045-1064. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
-
Spina, R., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 481-487. [Link]
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American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]
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Wiek, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. [Link]
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Reaction Biology. (n.d.). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Spina, R., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 481-487. [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
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Krišt'an, O., & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Kera, Y. (2012). Assay Development for Protein Kinase Enzymes. In Enzyme Assays: Methods and Protocols (pp. 161-171). Humana Press. [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... [Link]
-
American Association for Cancer Research. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
-
Kufareva, I., et al. (2011). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 54(14), 4970-4981. [Link]
-
Harris, C. J., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Molecules, 28(5), 2383. [Link]
-
Baillache, D. J., Unciti-Broceta, A., & Carragher, N. O. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 956-974. [Link]
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Application Notes and Protocols for Cell-Based Assays of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazolopyrimidine Compound
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines and a core component of numerous compounds targeting key cellular signaling pathways.[1] Derivatives of this versatile scaffold have demonstrated a wide range of pharmacological activities, including the inhibition of protein kinases, which are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapies.[2][3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based evaluation of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. We will explore a rational, multi-assay approach to characterizing the biological effects of this compound, with a focus on its potential as an anti-cancer agent. Our protocols are designed to be self-validating, providing a clear rationale for each experimental step and enabling the generation of robust and reproducible data.
Based on the extensive literature on structurally similar pyrazolo[3,4-d]pyrimidine derivatives, we hypothesize that 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid may exert its effects through the inhibition of one or more protein kinases, leading to the induction of apoptosis and cell cycle arrest in cancer cells. The following protocols are designed to systematically investigate this hypothesis.
Experimental Design: A Multi-Faceted Approach to Characterization
A thorough understanding of a novel compound's biological activity requires a multi-pronged approach. We will begin with broad assessments of cytotoxicity and then delve into more specific mechanisms of action.
Caption: A logical workflow for the cell-based characterization of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid.
Part 1: Foundational Assays - Assessing Cytotoxicity
The initial step in evaluating any potential anti-cancer compound is to determine its effect on cell viability. A robust and reproducible cytotoxicity assay is essential for determining the concentration range over which the compound exhibits biological activity.
Protocol 1: Cell Viability Assessment using MTS Assay
The MTS assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a soluble formazan product that can be quantified by measuring the absorbance at 490 nm.
Materials:
-
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
-
Selected cancer cell line (e.g., HeLa, A549, or a relevant hematological malignancy line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
After the desired incubation period, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
-
| Parameter | Description |
| Cell Line | Dependent on the research focus (e.g., HeLa for cervical cancer) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1, 1, 5, 10, 25, 50, 100 µM |
| Incubation Times | 24, 48, 72 hours |
| Wavelength | 490 nm |
Part 2: Mechanistic Insights - Unraveling the Mode of Action
Once the cytotoxic potential of the compound is established, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Selected cancer cell line
-
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Sources
- 1. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pyrazolo[3,4- d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategies for Solubilizing 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid for In Vitro Assays
Introduction: The Criticality of Solubility in Preclinical Research
The journey of a potential therapeutic agent from discovery to clinical application is fraught with challenges, one of the most fundamental being its solubility. For researchers engaged in in vitro studies, ensuring a compound is fully dissolved in the assay medium is paramount to obtaining accurate, reproducible, and meaningful data. Precipitated or poorly dissolved compounds lead to erroneous concentration calculations, masking the true biological activity and potentially leading to the premature termination of a promising drug candidate.[1][2][3]
This guide provides a detailed examination of the solubility characteristics of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid , a heterocyclic compound of interest in drug discovery. We will delve into its physicochemical properties and present a systematic, field-proven protocol for its solubilization, ensuring the integrity of your in vitro assays. The causality behind each experimental choice is explained to empower researchers to make informed decisions tailored to their specific experimental setup.
Physicochemical Profile: Understanding the Molecule
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid belongs to the pyrazolopyrimidine class of compounds, which are often characterized by their limited solubility in aqueous solutions but good solubility in organic solvents like dimethyl sulfoxide (DMSO).[4][5] The presence of a carboxylic acid functional group is a key determinant of its solubility behavior, as its ionization state is pH-dependent.
While experimental data for this specific molecule is not extensively published, we can infer its properties based on its structural motifs and related compounds.
| Property | Predicted Value/Characteristic | Rationale & Implications for Solubility |
| Chemical Structure | The fused heterocyclic ring system contributes to the molecule's planarity and potential for crystal lattice packing, which can decrease aqueous solubility.[6] The methyl group adds to its lipophilicity. | |
| Functional Groups | Carboxylic Acid, Pyrazole, Pyrimidine | The carboxylic acid group (with an estimated pKa around 3-5) allows for pH-dependent solubility.[7] At pH values above its pKa, the carboxylate anion is formed, significantly increasing aqueous solubility. The nitrogen atoms in the pyrazole and pyrimidine rings can act as hydrogen bond acceptors. |
| Aqueous Solubility | Poor at neutral pH | The hydrophobic core of the molecule is expected to dominate at physiological pH (around 7.4), leading to low aqueous solubility.[4][5] |
| DMSO Solubility | High | Pyrazolopyrimidine derivatives are generally readily soluble in DMSO.[4][5] This makes DMSO an excellent starting solvent for preparing high-concentration stock solutions. |
Solvent Selection and Preparation: A Step-by-Step Protocol
The following protocol provides a systematic approach to solubilizing 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, starting with the most common and effective solvent for this class of compounds, DMSO, and then addressing dilutions into aqueous assay media.
Part 1: Preparation of a High-Concentration Stock Solution in DMSO
DMSO is the preferred solvent for initial stock solution preparation due to its ability to dissolve a wide range of organic compounds.[8] However, it's crucial to be mindful of its potential biological effects.[9][10][11]
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid in a sterile microcentrifuge tube.
-
Initial DMSO Addition: Add a small volume of high-purity, anhydrous DMSO to the compound.
-
Mechanical Agitation: Vortex the solution for 1-2 minutes to facilitate dissolution.[12]
-
Sonication (if necessary): If the compound is not fully dissolved, sonicate the tube in a water bath for up to 5 minutes.[12][13]
-
Gentle Warming (optional): As a final step, the solution can be warmed to 37°C for 5-10 minutes.[12]
-
Visual Inspection: A successfully prepared stock solution should be clear, with no visible particulates.[12]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Part 2: Dilution into Aqueous Assay Media and Addressing Precipitation
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common challenge.[14] This occurs due to the rapid change in solvent polarity. The following workflow is designed to mitigate this issue.
Experimental Workflow for Aqueous Dilution
Caption: Workflow for diluting DMSO stock and troubleshooting precipitation.
Detailed Protocol for Aqueous Dilution:
-
pH Adjustment (Primary Strategy): Given the carboxylic acid moiety, adjusting the pH of the final aqueous solution is the most effective strategy.
-
Prepare your assay buffer.
-
Add the aliquot of the DMSO stock solution to the buffer while vortexing to ensure rapid mixing.
-
If precipitation occurs, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to increase the pH to a level above the compound's pKa (a target of pH 7.4 to 8.0 is a good starting point). This will deprotonate the carboxylic acid, forming the more soluble carboxylate salt.[15][16]
-
Always verify the final pH of your solution.
-
-
Serial Dilution: Instead of a single large dilution, perform a series of gradual dilutions into the final assay buffer.[14] This can sometimes prevent the compound from "crashing out" of the solution.
-
Consideration of Co-solvents and Surfactants: In cases of persistent precipitation, co-solvents or surfactants may be employed, particularly for biochemical assays.[16][17]
-
Co-solvents: Polyethylene glycol 400 (PEG 400) or ethanol can be used. However, their concentration must be carefully controlled as they can be toxic to cells in culture.[17]
-
Surfactants: Non-ionic surfactants like Tween® 80 can aid in solubilization.[16] It is essential to run controls to ensure the surfactant does not interfere with the assay.
-
Self-Validating Systems: Ensuring Solution Integrity
Trust in your experimental results begins with validating the solubility of your test compound under the final assay conditions.
Protocol for Determining Kinetic Solubility in Assay Media
This protocol provides a method to estimate the kinetic solubility of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid in your specific cell culture medium or assay buffer.[18][19]
Diagram of Kinetic Solubility Assay Workflow
Caption: Workflow for determining kinetic solubility.
Materials:
-
Test compound (1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid)
-
DMSO
-
Assay buffer or cell culture medium
-
96-well plate
-
Plate reader capable of measuring absorbance/turbidity
Method:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Create a dilution series of the compound in DMSO in a 96-well plate.
-
Transfer a small, equal volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate in triplicate.
-
Add the assay buffer or medium to each well to achieve the final desired concentrations (e.g., 198 µL for a 1:100 dilution). Ensure the final DMSO concentration is consistent across all wells and is at a level non-toxic to your cells (typically ≤ 0.5%).[8][10][20]
-
Include controls: Wells with medium and DMSO only should be included as a blank.[18]
-
Incubate the plate at 37°C for 1-2 hours, allowing time for any potential precipitation to occur.[18]
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[18]
-
Analyze the data: The highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control is considered the kinetic solubility limit under those conditions.
Conclusion and Best Practices
The successful solubilization of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid for in vitro assays is a critical first step for any research program. Due to its carboxylic acid functionality, a pH-adjusted aqueous buffer is the recommended vehicle for final dilutions. Always start with a high-concentration DMSO stock and be mindful of the final DMSO concentration in your assay. By following the systematic protocols outlined in this guide and validating the solubility in your specific assay medium, you can ensure the generation of high-quality, reliable data, thereby maintaining the scientific integrity of your research.
References
-
Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641. [Link]
- Singh, G., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82.
- Kumar, L., & Verma, R. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs.
- Faridi, H., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research.
- do Amaral, A. S., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(3), 66-74.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
-
Giannasi, C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science, 20(3), 131–136. [Link]
-
Caiment, F., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641. [Link]
- Kalvadiya, D., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 64(21), 16066–16086.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
- Giannasi, C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- Millipore. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- WO2017009480A1 - Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs. (2017).
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
PubChem. (n.d.). 1H-Pyrazolo(3,4-d)pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
- Bowen, C., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(11), 1152–1157.
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
- Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2755–2776.
- Madan, J. R., et al. (2018). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Polimery w Medycynie, 48(2), 99–104.
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pharmafocusasia.com [pharmafocusasia.com]
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- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Stock Solutions of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid: An Application Note and Protocol
Introduction: The Critical Role of Stock Solution Integrity in Drug Discovery
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid belongs to the pyrazolopyrimidine class of heterocyclic compounds. This scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of biological activities, including as kinase inhibitors for anticancer therapies.[1][2][3] The accuracy and reproducibility of in vitro and in vivo pharmacological studies are fundamentally dependent on the precise and consistent preparation of test compound stock solutions. Improperly prepared stock solutions can lead to erroneous concentration-response data, masking of true biological activity, and ultimately, the failure of promising drug candidates.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. The protocols herein are designed to ensure the integrity, stability, and accurate concentration of the stock solutions, thereby fostering reliable and reproducible experimental outcomes. While specific experimental solubility and pKa data for this exact molecule are not widely published, this guide leverages data from structurally similar compounds and established principles of small molecule handling to provide a robust starting point for your research.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of a compound is paramount to developing a reliable stock solution protocol. For 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, the following properties are of key importance:
| Property | Value/Consideration | Source/Rationale |
| Molecular Formula | C₇H₆N₄O₂ | [Calculated] |
| Molecular Weight | 178.15 g/mol | [Calculated] |
| Appearance | Typically a solid powder | [General observation for similar compounds] |
| pKa (predicted) | ~3.5 - 4.5 (for the carboxylic acid) | The pKa of a carboxylic acid is influenced by the electron-withdrawing nature of the heterocyclic ring system. This predicted range is typical for similar aromatic carboxylic acids. |
| Solubility | DMSO: Expected to be soluble. Based on the analogue pyrimidine-4-carboxylic acid, a solubility of at least 20 mg/mL can be anticipated. Water/Aqueous Buffers: Poorly soluble, especially at neutral or acidic pH due to the carboxylic acid moiety. Solubility will increase at basic pH. | [Data from similar compounds] |
| Stability | Generally stable as a solid. In DMSO, long-term stability at low temperatures is expected, but should be verified. | [General knowledge of small molecule stability] |
Causality Behind Experimental Choices: The acidic nature of the carboxylic acid functional group dictates that the compound's solubility will be highly pH-dependent in aqueous solutions. At a pH below its pKa, the carboxylic acid will be protonated and less soluble in water. Above the pKa, it will be deprotonated to the more soluble carboxylate salt. However, for creating high-concentration stock solutions, a non-aqueous solvent like dimethyl sulfoxide (DMSO) is generally preferred due to its broad solubilizing power for organic molecules.
Safety and Handling Precautions
-
Hazard Class: May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid generating dust.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for preparing stock solutions of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution (Primary Stock)
This is the recommended protocol for creating a high-concentration primary stock solution for long-term storage and subsequent dilution for most in vitro assays.
Materials and Equipment:
-
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Sterile microcentrifuge tubes or amber glass vials with screw caps
-
Vortex mixer
-
Pipettors and sterile pipette tips
Step-by-Step Methodology:
-
Tare the Balance: Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare it.
-
Weigh the Compound: Carefully weigh out the desired amount of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid directly into the tared tube. For a 10 mM stock solution, you will need 1.7815 mg per 1 mL of DMSO. It is advisable to prepare a volume sufficient for your experimental needs to avoid multiple preparations (e.g., for 5 mL of a 10 mM stock, weigh 8.9075 mg).
-
Add DMSO: Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. A brief sonication in a water bath can aid in dissolving the compound if necessary, but avoid excessive heating.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles for the main stock. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for long-term storage.
Diagram of the DMSO Stock Preparation Workflow:
Caption: Workflow for preparing a 10 mM DMSO stock solution.
Protocol 2: Preparation of a 1 mM Aqueous Working Solution (from DMSO Stock)
This protocol details the preparation of a working solution in an aqueous buffer (e.g., PBS or cell culture medium) from the primary DMSO stock. This is a critical step where precipitation can occur if not performed correctly.
Materials and Equipment:
-
10 mM DMSO stock solution of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
-
Sterile aqueous buffer (e.g., PBS, pH 7.4, or cell culture medium)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Pipettors and sterile pipette tips
Step-by-Step Methodology:
-
Thaw DMSO Stock: Remove an aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare Dilution Tube: In a sterile tube, add the required volume of aqueous buffer. For example, to make 1 mL of a 1 mM working solution, you would start with 900 µL of buffer.
-
Serial Dilution (Recommended): To minimize precipitation, it is best practice to perform serial dilutions in DMSO before the final dilution into the aqueous buffer if lower concentrations are needed.
-
Final Dilution: While vortexing the aqueous buffer at a moderate speed, add the required volume of the 10 mM DMSO stock solution dropwise. For a 1:10 dilution to 1 mM, add 100 µL of the 10 mM stock to 900 µL of buffer. The continuous mixing helps to rapidly disperse the DMSO and the compound, reducing the likelihood of precipitation.
-
Final Concentration of DMSO: Note the final concentration of DMSO in your working solution. In the example above, it would be 10%. For most cell-based assays, the final DMSO concentration in the culture well should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Further dilutions in the assay medium will be necessary.
-
Use Immediately: Aqueous working solutions are generally less stable than DMSO stocks and should be prepared fresh for each experiment. Do not store aqueous working solutions for extended periods unless stability has been experimentally verified.
Diagram of the Aqueous Working Solution Preparation:
Sources
- 1. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core is a purine bioisostere that has garnered significant attention in medicinal chemistry.[1] This heterocyclic system is a key pharmacophore in numerous compounds targeting a range of biological targets, most notably protein kinases.[1] Its structural resemblance to adenine allows it to competitively bind to the ATP-binding site of many kinases, making it a valuable scaffold for the development of inhibitors for various therapeutic areas, including oncology and inflammation.[1] Structure-Activity Relationship (SAR) studies are crucial in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. The carboxylic acid moiety at the 4-position of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid offers a versatile handle for chemical modification, enabling a systematic exploration of the chemical space around the core scaffold to probe interactions with the target protein.
This application note provides a detailed guide for the derivatization of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, focusing on the synthesis of amides, esters, and key carboxylic acid bioisosteres. The protocols are designed to be robust and adaptable for the generation of compound libraries for SAR studies.
Strategic Approaches to Derivatization for SAR Exploration
The derivatization of the 4-carboxylic acid group allows for the systematic modulation of several key physicochemical properties that can influence biological activity and drug-like characteristics. The primary strategies discussed herein are:
-
Amide Bond Formation: Introducing a diverse range of amines allows for the exploration of hydrogen bond donors and acceptors, as well as probing steric and electronic effects in the binding pocket.
-
Esterification: Ester derivatives can act as potential prodrugs, improving membrane permeability and oral bioavailability. They also allow for the investigation of the importance of the acidic proton.
-
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or oxadiazoles can significantly impact acidity, metabolic stability, and pharmacokinetic properties while maintaining or improving biological activity.[2][3][4]
Part 1: Amide Library Synthesis
Amide coupling is a cornerstone of medicinal chemistry, and several reliable methods exist for the formation of amide bonds from carboxylic acids and amines. For a heterocyclic carboxylic acid like 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, the choice of coupling reagent is critical to ensure high yields and avoid side reactions. We will detail two widely used and effective protocols.
Protocol 1.1: EDC/HOBt Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a popular choice due to the water-solubility of the urea byproduct, which simplifies purification.[5]
Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to form a more stable active ester, which subsequently reacts with the amine to yield the desired amide.[6]
Experimental Protocol:
-
To a solution of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 equiv) and the desired amine (1.1 equiv).
-
Add EDC hydrochloride (1.2 equiv) portion-wise to the stirred solution.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Protocol 1.2: HATU Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[6]
Mechanism of Action: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester. This active ester is then readily attacked by the amine to form the amide bond.[6]
Experimental Protocol:
-
Under an inert atmosphere, dissolve 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution and allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the desired amine (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide by flash column chromatography.
Table 1: Comparison of Amide Coupling Reagents
| Reagent System | Advantages | Disadvantages | Typical Reaction Time |
| EDC/HOBt | Water-soluble byproducts, cost-effective. | Can be slower for hindered substrates. | 4-18 hours |
| HATU | High efficiency, fast reaction rates, suitable for hindered substrates. | More expensive, potential for guanidinylation of the amine if not pre-activated. | 1-6 hours |
Part 2: Ester Synthesis for Prodrug Strategies
Esterification of the 4-carboxylic acid can be achieved through various standard methods. A straightforward approach involves the activation of the carboxylic acid as an acid chloride followed by reaction with an alcohol.
Protocol 2.1: Esterification via Acid Chloride Formation
Experimental Protocol:
-
Suspend 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid (1.0 equiv) in thionyl chloride (SOCl₂) (5-10 equiv) and add a catalytic amount of DMF.
-
Heat the mixture at reflux for 1-3 hours until a clear solution is obtained.
-
Remove the excess SOCl₂ under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this solution, add the desired alcohol (1.2 equiv) and a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.5 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by flash column chromatography.
Part 3: Bioisosteric Replacement of the Carboxylic Acid
Bioisosteric replacement of a carboxylic acid is a powerful strategy in drug design to modulate physicochemical properties and improve pharmacokinetic profiles.[7][8] Tetrazoles and 1,3,4-oxadiazoles are two of the most common and effective replacements.
Protocol 3.1: Synthesis of 5-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-tetrazole
The synthesis of tetrazoles from carboxylic acids typically proceeds via the corresponding nitrile.
Step 1: Conversion of Carboxylic Acid to Primary Amide
-
Follow Protocol 1.1 or 1.2 using ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with a base) as the amine to synthesize 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxamide.
Step 2: Dehydration of Primary Amide to Nitrile
-
To a stirred solution of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxamide (1.0 equiv) in an appropriate solvent such as DMF or dioxane, add a dehydrating agent (e.g., phosphorus oxychloride (POCl₃) (1.5 equiv) or cyanuric chloride (2.0 equiv)) at 0 °C.
-
Stir the reaction at room temperature or gently heat (50-80 °C) for 2-8 hours until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaHCO₃ or NaOH solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude nitrile by column chromatography.
Step 3: [3+2] Cycloaddition to form the Tetrazole Ring
-
To a solution of the nitrile (1.0 equiv) in DMF, add sodium azide (NaN₃) (1.5 equiv) and ammonium chloride (NH₄Cl) (1.5 equiv).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature and acidify with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the tetrazole derivative.
Protocol 3.2: Synthesis of 2-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,3,4-oxadiazole Derivatives
1,3,4-Oxadiazoles can be synthesized from carboxylic acids by condensation with an acid hydrazide followed by cyclodehydration.[9]
Step 1: Synthesis of the Acyl Hydrazide
-
Follow Protocol 2.1 to prepare the methyl or ethyl ester of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid.
-
To a solution of the ester (1.0 equiv) in ethanol, add hydrazine hydrate (N₂H₄·H₂O) (5-10 equiv).
-
Heat the mixture at reflux for 4-12 hours.
-
Cool the reaction mixture and collect the precipitated acyl hydrazide by filtration. Wash with cold ethanol and dry.
Step 2: Cyclization to the 1,3,4-Oxadiazole
-
To a solution of the acyl hydrazide (1.0 equiv) and a desired carboxylic acid (1.1 equiv) in a suitable solvent, add a dehydrating agent such as POCl₃ (2-3 equiv) or polyphosphoric acid (PPA).[10]
-
Heat the reaction mixture at 80-120 °C for 2-8 hours.
-
Cool the reaction and carefully pour it onto ice water.
-
Neutralize with a base and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product by column chromatography to obtain the desired 1,3,4-oxadiazole derivative.
Visualization of Derivatization Workflows
Caption: Logical flow of SAR exploration.
Characterization of Derivatives
All synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the derivatives. Expected shifts for the pyrazolopyrimidine core protons should be observed, along with new signals corresponding to the incorporated amine, alcohol, or bioisostere.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Conclusion
The protocols and strategies outlined in this application note provide a comprehensive framework for the derivatization of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. By systematically synthesizing and evaluating a diverse library of amides, esters, and bioisosteres, researchers can effectively explore the structure-activity relationships of this important scaffold, leading to the identification of optimized drug candidates with improved potency, selectivity, and pharmacokinetic properties.
References
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Synthesis of tetrazole derivatives through conversion of amide and thioamide functionalities. (Year of publication unavailable). ResearchGate. [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (Year of publication unavailable). Hindawi. [Link]
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Synthesis and Pharmacological Evaluation of Few Novel 1,3,4- Oxadiazole Derivatives. (2022). Bulletin of Environment, Pharmacology and Life Sciences. [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]
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Tetrazoles: Synthesis and Biological Activity. (2018). ResearchGate. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (Year of publication unavailable). National Institutes of Health. [Link]
- Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1.
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View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023). Al-Nahrain Journal of Science. [Link]
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Structure Property Relationships of Carboxylic Acid Isosteres. (Year of publication unavailable). National Institutes of Health. [Link]
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Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (Year of publication unavailable). ResearchGate. [Link]
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Acid-Amine Coupling using EDCI. (Year of publication unavailable). Organic Synthesis. [Link]
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Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. [Link]
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Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (Year of publication unavailable). National Institutes of Health. [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. (Year of publication unavailable). Arkat USA. [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (Year of publication unavailable). MDPI. [Link]
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Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. (Year of publication unavailable). PubMed. [Link]
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Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. (2021). ResearchGate. [Link]
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What is the correct order of addition for EDCI and HOBt? (2023). Reddit. [Link]
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HATU/PyBOP coupling procedure question. (2023). Reddit. [Link]
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Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. (2020). Squarespace. [Link]
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Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. (2021). Future Science. [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (Year of publication unavailable). Journal of Chemical and Pharmaceutical Research. [Link]
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Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]
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A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. (2017). CHEMISTRY & BIOLOGY INTERFACE. [Link]
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4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. (2015). PubMed. [Link]
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1-methyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. (Year of publication unavailable). ChemUniverse. [Link]
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Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. (2023). ResearchGate. [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (Year of publication unavailable). National Institutes of Health. [Link]
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Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). National Institutes of Health. [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). ResearchGate. [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (2022). ResearchGate. [Link]
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Probing the Anticancer Potential of Pyrazolo[3,4-d]pyrimidines: A Detailed Experimental Guide
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant promise in the development of targeted anticancer therapies.[1] Structurally analogous to purines, these compounds are adept at interacting with a multitude of intracellular targets, primarily protein kinases, that are frequently dysregulated in cancer.[1][2] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to meticulously evaluate the anticancer activity of novel pyrazolo[3,4-d]pyrimidine derivatives. The protocols detailed herein are designed to be self-validating, offering a logical progression from initial cytotoxicity screening to in-depth mechanistic studies.
I. Foundational Principles: Why Pyrazolo[3,4-d]pyrimidines?
Pyrazolo[3,4-d]pyrimidines act as bioisosteres of adenine, the core component of ATP.[3] This structural mimicry allows them to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[1][4] Key molecular targets for this class of compounds include Cyclin-Dependent Kinases (CDKs), Src and Abl tyrosine kinases, and the Epidermal Growth Factor Receptor (EGFR).[1][2][5] The versatility of the pyrazolo[3,4-d]pyrimidine core allows for synthetic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
II. The Experimental Journey: A Step-by-Step Workflow
The investigation of a novel pyrazolo[3,4-d]pyrimidine's anticancer activity follows a logical and stepwise progression. This workflow ensures that resources are utilized efficiently, with promising candidates advancing to more complex and resource-intensive assays.
Caption: A generalized experimental workflow for evaluating the anticancer activity of pyrazolo[3,4-d]pyrimidines.
III. Core Protocols: From "If" to "How"
This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.
A. Phase 1: Initial Screening - Assessing Cytotoxicity
The foundational step is to determine whether the synthesized pyrazolo[3,4-d]pyrimidine derivatives exhibit cytotoxic effects against cancer cells. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6]
Protocol 1: MTT Assay for Cell Viability
-
Principle: This assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.[6]
-
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)[2][7][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazolo[3,4-d]pyrimidine compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[6][7]
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Treat the cells with a range of concentrations (e.g., 0.01 to 100 µM) and incubate for 48 to 72 hours.[6][7] Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like doxorubicin).[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
-
| Compound Example | Target Cell Line | Reported IC50 (µM) | Reference |
| Compound 10k | HT-29 (Colon) | 0.03 - 1.6 | [10] |
| Compound 7 | A549 (Lung) | 17.50 | [7] |
| Compound VIIa | 57 different cell lines | 0.326 - 4.31 | [5] |
| Compound 14 | HCT-116 (Colon) | 0.006 | [3] |
Table 1: Examples of reported IC50 values for various pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines.
B. Phase 2: Mechanistic Elucidation
Once a compound demonstrates significant cytotoxicity, the next crucial step is to understand how it kills cancer cells. The following assays delve into the mechanisms of cell death and cell cycle arrest.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[6]
-
Materials:
-
Cancer cells treated with the pyrazolo[3,4-d]pyrimidine compound at its IC50 concentration for 24, 48, and 72 hours.[4]
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described above. Harvest both adherent and floating cells and wash with cold PBS.[6]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[6]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The data will allow for the quantification of four cell populations:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic or necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Principle: This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11] Cells are permeabilized and stained with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide. The fluorescence intensity is directly proportional to the DNA content, which is measured by flow cytometry.[11]
-
Materials:
-
Cancer cells treated with the pyrazolo[3,4-d]pyrimidine compound at its IC50 concentration for various time points (e.g., 24, 48 hours).[12]
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment and Fixation: Treat and harvest cells as previously described. Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[11] An accumulation of cells in a specific phase suggests that the compound induces cell cycle arrest at that point.[12]
-
C. Unveiling the Molecular Target
The ultimate goal is to identify the specific molecular target(s) of the pyrazolo[3,4-d]pyrimidine derivative. This often involves a combination of enzymatic assays and protein expression analysis.
Caption: A simplified representation of a common signaling pathway targeted by pyrazolo[3,4-d]pyrimidine inhibitors.
Protocol 4: Western Blotting for Key Signaling Proteins
-
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. This is particularly useful for assessing the phosphorylation status of kinases and their downstream targets, providing direct evidence of target engagement and pathway inhibition.[13]
-
Materials:
-
Cancer cells treated with the test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies specific for the target protein (e.g., phospho-Src, total Src, phospho-Akt, total Akt, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).[7]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
-
IV. Concluding Remarks
The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the anticancer activity of novel pyrazolo[3,4-d]pyrimidine derivatives. By systematically progressing from initial cytotoxicity screening to detailed mechanistic studies, researchers can effectively identify promising lead compounds and elucidate their mechanisms of action. This knowledge is paramount for the rational design and development of the next generation of targeted cancer therapies.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Suede, F. S. R., Hassan, M. A., ... & Ghaleb, A. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]
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Ragab, H. M., Osman, E. M., Omar, H. A., & Wahid, A. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2961. [Link]
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El-Adl, K., El-Sattar, N. A., & El-Naggar, M. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][7][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(22), 14008-14026. [Link]
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Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 345(9), 719-726. [Link]
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Laurenzana, I., Trino, S., Caivano, A., De Luca, L., La Rocca, F., Simeon, V., ... & Pagliuca, A. (2017). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Pharmacology, 8, 55. [Link]
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Jiang, H., Li, N., & Qin, R. (2025). New Pyrazolo[3,4-d]pyrimidine Dual Inhibitors Target Cancer. Bioengineer.org. [Link]
-
El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., & Al-Zoubi, R. M. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1845-1857. [Link]
-
El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., & Al-Zoubi, R. M. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1361-1372. [Link]
-
Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., ... & Giordano, A. (2011). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 25(11), 3925-3936. [Link]
-
El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., & Al-Zoubi, R. M. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. International Journal of Molecular Sciences, 24(21), 15026. [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, N. S. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(10), 18995-19008. [Link]
-
El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., & Al-Zoubi, R. M. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1845-1857. [Link]
-
BioWorld Science. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld. [Link]
-
Ragab, H. M., Osman, E. M., Omar, H. A., & Wahid, A. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2961. [Link]
-
Zhang, Y., D'Arrigo, P., & Vasile, S. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(12), 21338-21351. [Link]
-
Al-Zoubi, R. M., Al-Said, M. S., Al-Omair, M. A., & El-Gamal, M. I. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. [Link]
-
Laurenzana, I., Trino, S., Caivano, A., De Luca, L., La Rocca, F., Simeon, V., ... & Pagliuca, A. (2017). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Pharmacology, 8, 55. [Link]
-
El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., & Al-Zoubi, R. M. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2843-2856. [Link]
-
Bio-Rad Laboratories. (2020, October 29). Cell Cycle Analysis by Flow Cytometry [Video]. YouTube. [Link]
-
Cozzi, M., Caracciolo, V., Ruocco, M. R., Costantini, S., & Giordano, A. (2010). Antiproliferative and proapoptotic activities of new pyrazolo[3,4-d]pyrimidine derivative Src kinase inhibitors in human osteosarcoma cells. Journal of Cellular Physiology, 225(1), 213-220. [Link]
-
Al-Zoubi, R. M., Al-Said, M. S., Al-Omair, M. A., & El-Gamal, M. I. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4940. [Link]
-
Radi, M., Tintori, C., Musumeci, F., Brullo, C., Zamperini, C., Dreassi, E., ... & Botta, M. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry, 55(17), 7868-7872. [Link]
-
Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., ... & Giordano, A. (2011). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 25(11), 3925-3936. [Link]
-
El-Adl, K., El-Sattar, N. A., & El-Naggar, M. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][7][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(22), 14008-14026. [Link]
Sources
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- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid via recrystallization. It is structured to provide not only procedural steps but also the underlying scientific principles and troubleshooting solutions for common experimental challenges.
Foundational Principles: Recrystallization of a Heterocyclic Carboxylic Acid
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a heterocyclic compound whose structure presents specific purification challenges. The presence of the pyrazolopyrimidine core, a nitrogen-rich aromatic system, and a carboxylic acid functional group dictates its solubility profile. Heterocyclic compounds, particularly those with planar aromatic systems, generally have good crystallization properties[1][2]. The carboxylic acid moiety allows for strong hydrogen bonding interactions, which can aid in forming a stable crystal lattice.
The success of recrystallization hinges on a critical principle: the significant difference in the solubility of the target compound in a chosen solvent at elevated temperatures versus room or sub-ambient temperatures. Ideally, the compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent[3]. Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (and be removed with the mother liquor).
Recommended Recrystallization Protocol
This protocol provides a robust starting point for the purification of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. Initial solvent screening is crucial for optimization. Based on literature precedents for structurally similar pyrazolopyrimidine derivatives, polar protic solvents are highly recommended[4][5].
Step-by-Step Methodology
-
Solvent Selection & Dissolution:
-
Place the crude 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL).
-
Add a magnetic stir bar and the selected solvent (see Table 1 for suggestions, starting with Ethanol/Water).
-
Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves at or near the solvent's boiling point. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing yield[6]. An excess of solvent will result in significant loss of the product to the mother liquor[7].
-
-
Decolorization (Optional):
-
If the hot solution is colored by high-molecular-weight impurities, remove it from the heat and add a very small amount of activated charcoal (e.g., 1-2% w/w).
-
Re-heat the mixture to boiling for a few minutes. Rationale: Activated charcoal has a high surface area that adsorbs colored impurities. Using too much will adsorb the target compound and reduce the yield[6].
-
-
Hot Filtration (If charcoal or insoluble impurities are present):
-
Pre-heat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask by placing them on the hot plate or in an oven.
-
Place a fluted filter paper in the hot funnel.
-
Pour the hot solution through the filter paper quickly to remove the charcoal or other insoluble impurities. Expert Insight: This step must be performed rapidly to prevent premature crystallization of the product in the funnel or on the filter paper. Using a stemless funnel is highly recommended to avoid clogging[8].
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass or loosely inserted stopper and allow it to cool slowly to room temperature on a benchtop. Mechanism: Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer as they exclude impurities from the growing crystal lattice. Rapid cooling can cause the compound to "crash out" as a fine powder, trapping impurities[6].
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation & Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities. Causality: Using cold solvent for the wash minimizes the redissolving of the purified crystals[3].
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them.
-
Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature.
-
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of the target compound.
Data Summary for Solvent Selection
Choosing the right solvent is the most critical step. The ideal solvent should have a steep solubility curve for the compound of interest.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Ethanol/Water | 78-100 | High | Primary Choice. Excellent for polar compounds with hydrogen bonding capability. The ratio can be fine-tuned to achieve optimal solubility and recovery. A 1:1 mixture is a good starting point[5]. |
| Dioxane | 101 | Moderate | Has been successfully used for recrystallizing pyrazolopyrimidine derivatives[9][10]. Good for compounds with moderate polarity. Use with appropriate ventilation. |
| Ethanol | 78 | High | A generally effective solvent for many organic compounds, including heterocycles[4][11]. May show high solubility even at room temperature, potentially reducing yield. |
| Acetic Acid | 118 | High (Polar Protic) | Can be effective but is non-volatile and may be difficult to remove completely from the final product. A final wash with a more volatile solvent may be needed[8]. |
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the recrystallization of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid.
Q1: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it?
A1: "Oiling out" occurs when the solid separates from the solution at a temperature above its melting point, often because the solution is too concentrated or the compound is highly impure, leading to melting point depression[7]. An oil is undesirable because it traps impurities.
-
Immediate Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent (10-20% more) to decrease the saturation concentration. Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling[7].
-
Alternative Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Try a lower-boiling point solvent or a different solvent system altogether.
Q2: The solution has cooled completely, but no crystals have formed. What should I do?
A2: This is a classic case of a supersaturated solution, where the crystallization process has not been initiated[7].
-
Induce Crystallization (Method 1 - Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth[6].
-
Induce Crystallization (Method 2 - Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for other molecules to deposit onto, initiating crystallization[6][8].
-
Drastic Cooling: If the above methods fail, try cooling the flask in a dry ice/acetone bath. However, this may cause the compound to crash out rapidly, potentially reducing purity[8].
-
Last Resort: If crystallization cannot be induced, you may have used far too much solvent. The solvent can be removed by rotary evaporation to recover the crude solid, and the recrystallization can be attempted again with less solvent[6][7].
Q3: My final yield is very low. What are the most likely causes?
A3: A low yield is a common issue with several potential causes.
-
Excess Solvent: The most frequent cause is using too much solvent during the dissolution step, which keeps a significant amount of your product dissolved in the mother liquor even after cooling[6][7].
-
Premature Crystallization: If the product crystallized in the funnel during hot filtration, this portion is lost from the final filtrate[6]. Ensure your filtration apparatus is properly pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a portion of your product.
-
Compound Properties: The compound may simply have a relatively high solubility in the chosen solvent even at low temperatures. Consider a different solvent or a mixed-solvent system. For example, studies on similar compounds have shown that yields can vary significantly between ethanol and isopropanol[12].
Q4: The crystals formed almost instantly as a fine powder when I removed the flask from the heat. Is this acceptable?
A4: While you have recovered your solid, this process, known as "crashing out," is not ideal for purification. Rapid precipitation tends to trap impurities within the fast-forming solid, defeating the purpose of recrystallization[6].
-
Solution: Place the flask back on the heat source to redissolve the solid. Add a small amount of extra solvent (perhaps 1-2 mL per 100 mg of solid) to slightly decrease the saturation. This will allow the solution to cool for a longer period before crystallization begins, promoting the growth of larger, purer crystals[6].
Frequently Asked Questions (FAQs)
Q1: How does the carboxylic acid group affect solvent choice and the recrystallization process? A1: The carboxylic acid group makes the molecule polar and capable of acting as a hydrogen bond donor and acceptor. This generally favors polar protic solvents like alcohols, water, or acetic acid[2]. The acidic nature also means its solubility is pH-dependent. While not typically manipulated during a standard recrystallization, in cases of difficult-to-remove basic or neutral impurities, one could dissolve the compound in a dilute aqueous base (e.g., NaHCO₃), filter out insoluble impurities, and then re-precipitate the purified carboxylic acid by adding acid. This, however, is a chemical purification (crystallization) rather than a physical one (recrystallization)[1].
Q2: What is a mixed-solvent system and when should I use it for this compound? A2: A mixed-solvent system uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent). This is useful when no single solvent has the ideal solubility properties. For this compound, a good system could be Ethanol (good solvent) and Water (bad solvent) or Dioxane (good) and Hexane (bad). The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, then adding the "bad" solvent dropwise until the solution becomes faintly cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly[11].
Q3: How can I assess the purity of my final product? A3: The most common methods are:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <1°C). Impurities broaden this range and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: NMR (¹H, ¹³C), and Mass Spectrometry can confirm the structure and identify any remaining impurities.
References
- University of Toronto. (n.d.). Recrystallization. Department of Chemistry.
-
Al-Issa, S. A. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(5), 5462-5475. Retrieved from [Link]
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Department of Chemistry & Biochemistry.
-
Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Laboratory Techniques. Chemistry LibreTexts. Retrieved from [Link]
-
Yakovlyeva, L., et al. (2018). Dependence of anticonvulsant activity of 1-aryl-1, 5-dihydro-4H-pyrazole (3,4-d) pyrimidine-4-one derivatives on biopharmaceutical factors. ResearchGate. Retrieved from [Link]
-
Al-Issa, S. A. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. ResearchGate. Retrieved from [Link]
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Al-Zahrani, A. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(20), 5020. Retrieved from [Link]
-
Dotsenko, V. V., et al. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(4), M1021. Retrieved from [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Pyrazolo[3,4-d]pyrimidine Cyclization Reactions: A Technical Support Guide
Welcome to the Technical Support Center for Pyrazolo[3,4-d]pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crucial cyclization step in the synthesis of pyrazolo[3,4-d]pyrimidines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in numerous clinically successful anticancer agents due to its structural similarity to adenine, allowing it to interact with the hinge region of kinase active sites.[1] Its synthesis, however, can present several challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your success in synthesizing these valuable compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the pyrazolo[3,4-d]pyrimidine cyclization reaction in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Pyrazolo[3,4-d]pyrimidine
Question: I am getting a very low yield, or in the worst case, no product at all. What are the likely causes and how can I fix this?
Answer: This is a common and frustrating issue that can stem from several factors, from the quality of your starting materials to the reaction conditions. Let's break down the potential culprits and their solutions.
Potential Causes & Step-by-Step Solutions:
-
Poor Quality of Starting Materials:
-
The "Why": The purity of your starting 5-aminopyrazole derivative is paramount. Impurities can interfere with the cyclization reaction, leading to side products or complete inhibition of the reaction. For instance, residual acid or base from the pyrazole synthesis can neutralize the catalyst or promote undesired side reactions.
-
Troubleshooting Protocol:
-
Verify Purity: Re-characterize your starting aminopyrazole using techniques like NMR, LC-MS, and melting point analysis.
-
Purification: If impurities are detected, purify the starting material by recrystallization or column chromatography.
-
Drying: Ensure your starting material is completely dry, as residual solvents, especially water, can interfere with many cyclization conditions. Dry under high vacuum for several hours before use.
-
-
-
Suboptimal Reaction Conditions:
-
The "Why": The choice of solvent, temperature, and catalyst is critical and often substrate-dependent. A condition that works well for one substrate may be completely ineffective for another.
-
Troubleshooting Protocol:
-
Solvent Selection: High-boiling point, polar aprotic solvents like DMF or DMSO are often used to facilitate the dissolution of starting materials and achieve the necessary reaction temperatures.[2] However, for some substrates, alcohols like ethanol can provide higher yields.[3] If you are using a lower boiling point solvent, consider switching to one with a higher boiling point to increase the reaction temperature.
-
Temperature Optimization: Many cyclization reactions require significant heat to overcome the activation energy barrier. If your reaction is sluggish at a lower temperature, gradually increase it. Monitoring the reaction by TLC is crucial to avoid decomposition at excessively high temperatures. A typical temperature range to explore is 60-180 °C.[3][4]
-
Catalyst Choice and Loading: The choice between an acid or base catalyst can be critical.
-
Base Catalysis: Strong bases like sodium ethoxide or sodium hydroxide are often employed.[3][4] However, be aware that strong bases can sometimes lead to the formation of pyrazolo[3,4-d]pyrimidinone byproducts instead of the desired pyrimidine.[3] The amount of catalyst is also important; for example, using 1.2 equivalents of sodium alkoxide has been found to be optimal in some cases.[3]
-
Acid Catalysis: Formic acid or acetic acid can be used, especially when formamide is the cyclizing agent.[5] In some cases, a catalytic amount of a stronger acid like sulfuric acid might be beneficial.[6]
-
-
-
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Multiple Products or Significant Side Products
Question: My reaction mixture is showing multiple spots on the TLC plate, and I'm having trouble isolating the desired product. What are these side products and how can I suppress their formation?
Answer: The formation of multiple products is often due to side reactions or the presence of regioisomers. Understanding the reaction mechanism can help in devising a strategy to improve selectivity.
Potential Causes & Step-by-Step Solutions:
-
Regioisomer Formation:
-
The "Why": When using unsymmetrical reagents, the formation of different regioisomers is possible. The regioselectivity is influenced by the electronic and steric properties of the substituents on both the pyrazole and the cyclizing agent.
-
Troubleshooting Protocol:
-
Fine-tune Reaction Conditions: Altering the temperature or the catalyst can influence the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of one regioisomer.[6] Milder reaction conditions (lower temperature, weaker catalyst) may enhance selectivity.
-
Protecting Groups: If your starting pyrazole has multiple reactive sites, consider using protecting groups to block unwanted reactivity.
-
-
-
Hydrolysis of Functional Groups:
-
The "Why": If your starting materials contain sensitive functional groups (e.g., esters, nitriles), they can be hydrolyzed under acidic or basic reaction conditions, especially at high temperatures. For instance, a cyano group can be hydrolyzed to a carboxamide or a carboxylic acid.
-
Troubleshooting Protocol:
-
Milder Conditions: Use less harsh acidic or basic conditions. For example, if using a strong base, consider switching to a weaker one like potassium carbonate.
-
Anhydrous Conditions: Ensure your reaction is completely free of water to minimize hydrolysis. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Dimroth Rearrangement:
-
The "Why": This is an isomerization reaction that can occur in pyrazolo[3,4-d]pyrimidines, leading to a rearranged product.[7] This is particularly relevant when the initial cyclization product is kinetically favored but can rearrange to a more thermodynamically stable isomer under the reaction conditions.
-
Troubleshooting Protocol:
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC. If the desired product is formed initially and then converts to another product over time, it may be a Dimroth rearrangement. In such cases, stopping the reaction earlier might be necessary. Lowering the reaction temperature can also sometimes prevent this rearrangement.
-
-
General Reaction Mechanism
Caption: Generalized reaction mechanism for pyrazolo[3,4-d]pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the pyrazolo[3,4-d]pyrimidine core?
A1: The most common and classical approach involves the cyclization of a substituted 5-aminopyrazole with a one-carbon electrophile.[8] Common C1 sources include formamide, formic acid, and triethyl orthoformate.[5][8] Another strategy involves starting from a substituted pyrimidine and constructing the pyrazole ring.
Q2: How do I choose the right solvent for my cyclization reaction?
A2: The choice of solvent depends on the specific reaction and the solubility of your starting materials.
-
High-boiling polar aprotic solvents like DMF and DMSO are excellent for dissolving a wide range of substrates and allowing for high reaction temperatures.[2]
-
Alcohols such as ethanol can also be effective and may be a greener alternative.[3]
-
In some cases, solvent-free conditions (fusion) can be employed, which can lead to shorter reaction times and higher yields.[4]
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. It allows you to visualize the consumption of the starting material and the formation of the product and any byproducts. For more quantitative analysis, you can take aliquots from the reaction mixture at different time points and analyze them by LC-MS or ¹H NMR.
Q4: My final product is difficult to purify. Any suggestions?
A4: Purification challenges often arise from the presence of closely related side products or unreacted starting materials.
-
Column Chromatography: This is the most versatile method for purification. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective way to obtain pure material.
-
Preparative TLC or HPLC: For small-scale reactions or very difficult separations, these techniques can be employed.
Data & Protocols
Table 1: Recommended Starting Reaction Conditions for Optimization
| Parameter | Recommended Starting Condition | Range for Optimization | Reference |
| Solvent | DMF | Ethanol, DMSO, Acetic Acid | [2][3] |
| Temperature | 100 °C | 60 - 180 °C | [3][4] |
| Catalyst | Sodium Ethoxide (0.1 - 1.2 eq) | Potassium Carbonate, Formic Acid, Acetic Acid | [3][4] |
| Concentration | 0.1 - 0.5 M | 0.05 - 1 M | - |
| Atmosphere | Inert (N₂ or Ar) | Air (if reagents are stable) | - |
Protocol 1: General Procedure for Cyclization using Formamide
This protocol is a general starting point and may require optimization for your specific substrate.
-
To a solution of the 5-aminopyrazole-4-carbonitrile (1.0 eq) in formamide (5-10 volumes), add a catalytic amount of formic acid (optional).
-
Heat the reaction mixture to 150-180 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude pyrazolo[3,4-d]pyrimidine.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Cyclization using Triethyl Orthoformate
-
A mixture of the 5-aminopyrazole derivative (1.0 eq) in triethyl orthoformate (5-10 volumes) is heated to reflux.
-
A catalytic amount of a suitable acid (e.g., acetic acid, p-toluenesulfonic acid) can be added to facilitate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
The resulting residue can be purified by column chromatography or recrystallization.
References
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
- Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold.
- Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim - ResearchGate.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
- Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. Benchchem.
- Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity.
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Hydrolysis of Pyrazolopyrimidine Esters
Welcome to the technical support center for the hydrolysis of pyrazolopyrimidine esters. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Pyrazolopyrimidine carboxylic acids are crucial intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2][3] The final deprotection step—hydrolysis of a precursor ester—is often a critical chokepoint in a synthetic route. Seemingly straightforward, this reaction can be plagued by issues such as incomplete conversion, degradation of the sensitive heterocyclic core, and challenging product isolations.
This document provides a framework for understanding, optimizing, and troubleshooting this pivotal transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed decisions and adapt protocols to your specific substrate.
Section 1: Fundamental Principles of Pyrazolopyrimidine Ester Hydrolysis
Understanding the reaction mechanism is paramount to effective troubleshooting. Ester hydrolysis can be broadly categorized into two main pathways: base-catalyzed (saponification) and acid-catalyzed.[4] The choice between them is dictated by the overall stability of your pyrazolopyrimidine scaffold and the presence of other sensitive functional groups.
Base-Catalyzed Hydrolysis (Saponification)
This is the most common and often preferred method for hydrolyzing pyrazolopyrimidine esters.[4] The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate.[5] This intermediate then collapses, expelling an alkoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the basic conditions to yield a carboxylate salt.[6]
Key Advantages:
-
Irreversible: The final deprotonation step drives the reaction to completion, making it a one-way process.[5][7] This is a significant advantage over the equilibrium-limited acid-catalyzed pathway.
-
Simpler Product Separation: The product is an ionic carboxylate salt, which often has vastly different solubility properties from the starting ester and alcohol byproduct, facilitating easy separation via extraction.[8]
Causality Behind Experimental Choices:
-
Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used to ensure a sufficient rate of reaction.[9] Lithium hydroxide (LiOH) is also common, particularly when milder conditions are needed or when solubility in ethereal solvents like THF is advantageous.[10]
-
Solvent System: A co-solvent system, such as methanol/water, ethanol/water, or THF/water, is often necessary. The organic solvent solubilizes the ester, while water delivers the hydroxide ions.
-
Temperature: The reaction rate is highly dependent on temperature.[11][12] Heating is frequently required to drive the reaction to completion, especially for sterically hindered esters. However, excessive heat can promote side reactions or degradation of the pyrazolopyrimidine core.[13]
Acid-Catalyzed Hydrolysis
This method is the microscopic reverse of a Fischer esterification.[7][14] The reaction begins with the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water.[15]
Key Disadvantages:
-
Reversible: The reaction is an equilibrium process. To drive it towards the products, a large excess of water is required, which can be impractical.[6][8]
-
Potential for Side Reactions: The strongly acidic conditions and elevated temperatures often required can lead to the degradation of sensitive pyrazolopyrimidine systems or cleavage of other acid-labile protecting groups (e.g., Boc, t-butyl esters).[13] For this reason, it is generally less favored unless the substrate is base-sensitive.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which method should I choose: base or acid hydrolysis? For most pyrazolopyrimidine esters, base-catalyzed hydrolysis (saponification) is the preferred method due to its irreversible nature and generally cleaner reaction profile.[4] Opt for acid catalysis only if your molecule contains base-labile functional groups that you need to preserve.
Q2: What is a typical base and solvent combination for saponification? A common starting point is 2-5 equivalents of NaOH or KOH in a mixture of methanol and water (e.g., 2:1 or 3:1 v/v).[9] If your starting material has poor solubility, a THF/water system can be very effective.
Q3: How long should the reaction run? This is highly substrate-dependent. Reactions can take anywhere from 1 hour to over 18 hours.[9][16] It is crucial to monitor the reaction's progress.
Q4: How do I monitor the reaction? Thin-Layer Chromatography (TLC) is the simplest method. The product carboxylic acid will have a different Rf value than the starting ester (usually lower and may show streaking). Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive method for tracking the disappearance of the starting material and the appearance of the product mass.[17]
Q5: My workup is difficult. How do I isolate the product acid? After saponification, the reaction mixture is typically cooled and the organic solvent is removed under reduced pressure. The remaining aqueous solution is then washed with an organic solvent (e.g., ethyl acetate, DCM) to remove any unreacted starting material and the alcohol byproduct. Finally, the aqueous layer is cooled in an ice bath and slowly acidified (e.g., with 1M HCl) to a pH of ~2-3, which protonates the carboxylate salt, causing the desired carboxylic acid to precipitate. The solid product can then be collected by filtration.[9]
Section 3: Troubleshooting Guide
This guide addresses common problems encountered during the hydrolysis of pyrazolopyrimidine esters.
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complete -> degradation; degradation -> deg_yes [label=" Yes"]; degradation -> deg_no [label=" No"]; } enddot Caption: Troubleshooting decision tree for low yield.
Q: My reaction is stalled; I still see starting material after many hours. What should I do?
-
Causality & Solution: This is the most common issue and usually stems from insufficient reactivity. The primary factors to consider are temperature, base concentration, and solubility.
-
Solubility: Visually inspect the reaction. If the starting ester is not fully dissolved, the reaction is being conducted under heterogeneous conditions, severely limiting the rate. Solution: Add a co-solvent like Tetrahydrofuran (THF) or Dioxane to fully dissolve the substrate.[13]
-
Temperature: Hydrolysis rates are strongly temperature-dependent.[11] If the reaction is clean but slow at a lower temperature, increasing the heat (e.g., from 60°C to 80°C) can significantly accelerate the conversion.
-
Stoichiometry: Ensure you are using a sufficient excess of the base. For stubborn esters, increasing from 3 equivalents to 5 or even 10 equivalents of NaOH or KOH might be necessary.[16]
-
Q: My LC-MS shows the reaction has gone to completion, but my isolated yield is very low.
-
Causality & Solution: This points to a problem during the workup and isolation phase.
-
Incomplete Precipitation: The carboxylic acid product may have some solubility in the acidic aqueous phase. Solution: After acidification, cool the mixture thoroughly in an ice bath for an extended period (30-60 minutes) to maximize precipitation. If the product remains in solution, you may need to extract it with an organic solvent like ethyl acetate.
-
Emulsion Formation: The carboxylate salt can act as a surfactant, leading to emulsions during the initial basic wash. Solution: Use a brine (saturated NaCl solution) wash to help break up emulsions.[18]
-
Unintended Hydrolysis During Workup: While less common, if your workup involves prolonged exposure to aqueous conditions, some esters can hydrolyze at this stage, leading to confusing results.[18] Solution: Perform aqueous washes efficiently and with cold solutions to minimize this risk.
-
Q: I'm seeing significant decomposition of my pyrazolopyrimidine core.
-
Causality & Solution: The pyrazolopyrimidine scaffold can be sensitive to harsh conditions. High temperatures combined with strong base can lead to ring-opening or other degradation pathways.
-
Reduce Temperature: This is the first and most effective variable to adjust. Try running the reaction for a longer time at a lower temperature.
-
Use a Milder Base: Lithium hydroxide (LiOH) is generally considered a milder base than NaOH or KOH and can sometimes prevent degradation while still effectively promoting hydrolysis.[10]
-
Protect Sensitive Groups: If you have other functional groups that are reacting, a different synthetic strategy involving orthogonal protecting groups may be required.
-
Section 4: Optimized Protocols & Data
Protocol 1: Standard Saponification (NaOH/MeOH)
This protocol is a robust starting point for many pyrazolopyrimidine ethyl or methyl esters.
-
Dissolution: Dissolve the pyrazolopyrimidine ester (1.0 eq.) in methanol (5-10 mL per gram of ester).
-
Base Addition: To this solution, add an aqueous solution of sodium hydroxide (3.0 eq. in 2-5 mL of water per gram of ester).
-
Heating & Monitoring: Heat the mixture to reflux (typically 65-70°C). Monitor the reaction progress every 1-2 hours using TLC or LC-MS.
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Workup - Extraction: Dilute the remaining aqueous residue with water and wash with ethyl acetate (2x) to remove the alcohol byproduct and any non-polar impurities.
-
Workup - Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl with vigorous stirring until the pH is between 2 and 3. A precipitate should form.
-
Isolation: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum.
Protocol 2: Hydrolysis for Poorly Soluble Esters (LiOH/THF)
This protocol is ideal for more lipophilic substrates that have poor solubility in alcohol/water mixtures.
-
Dissolution: Dissolve the pyrazolopyrimidine ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq.).
-
Heating & Monitoring: Heat the mixture to a moderate temperature (e.g., 50-60°C). Monitor the reaction progress.
-
Workup: Follow steps 4-7 from Protocol 1. Note that THF is typically removed along with the water during acidification if the product is isolated by extraction rather than precipitation.
Table 1: Comparison of Hydrolysis Conditions
The following table summarizes representative conditions and outcomes for ester hydrolysis, illustrating the impact of key variables. (Note: Data is compiled from typical results described in the literature and serves as a guideline).
| Entry | Base (eq.) | Solvent System | Temp (°C) | Time (h) | Typical Outcome | Potential Issues | Reference(s) |
| 1 | NaOH (3) | MeOH / H₂O | 70 | 4 | High yield for simple esters | May degrade sensitive substrates | [9][16] |
| 2 | KOH (5) | propan-2-ol | 90 | 1 | Very fast for robust substrates | High temp, risk of side reactions | [9] |
| 3 | LiOH (2.5) | THF / H₂O | 50 | 12 | Good for base-sensitive or poorly soluble esters | Slower reaction rates | [10] |
| 4 | H₂SO₄ (cat.) | Dioxane / H₂O | 100 | 24 | Viable for base-labile substrates | Reversible, often incomplete conversion | [7][8] |
References
-
Malaria World. (2024). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity. Malaria World. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Ester Hydrolysis. J&K Scientific. Retrieved from [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. University of Calgary Chemistry. Retrieved from [Link]
- Schenone, S., et al. (2001). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 37, 1031–1034.
-
Reddit r/Chempros. (2024). Hydrolysis product troubleshooting. Reddit. Retrieved from [Link]
- Huang, S. C., et al. (2020). Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. Bioorganic & Medicinal Chemistry, 28(19), 115681.
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]
- Radi, M., et al. (2012). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 2, 8893-8908.
- Khurana, J. M., & Sehgal, A. (1994). An efficient and convenient procedure for ester hydrolysis.
-
Chem Wis. (2019). Mechanism of Ester Hydrolysis. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Retrieved from [Link]
- Grošelj, U., et al. (2022). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 27(15), 4991.
- Rodrigues, S. M., et al. (2009). Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Toxicon, 53(7-8), 791-795.
- Fedorov, V. A., et al. (2000). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. Russian Journal of General Chemistry, 70, 115-117.
- Hentemann, M., et al. (2010). Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. Bioorganic & Medicinal Chemistry Letters, 20(3), 897-901.
- Abou-Seri, S. M., et al. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Archiv der Pharmazie, 353(11), e2000190.
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from [Link]
- Chobe, P. P., et al. (2021). An Assessment Study of Known Pyrazolopyrimidines: Chemical Methodology and Cellular Activity. Current Organic Synthesis, 18(6), 578-601.
Sources
- 1. Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. hovione.com [hovione.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth explanations and troubleshooting strategies in a practical question-and-answer format. Our goal is to equip you with the expertise to navigate this synthesis with confidence and achieve high purity and yield of your target compound.
The synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a multi-step process that requires careful control of reaction conditions to avoid the formation of impurities. A common and efficient synthetic pathway is outlined below. This guide is structured to address potential issues at each key stage of this process.
Overall Synthetic Workflow
Technical Support Center: Stability of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid in Solution
Introduction
Welcome to the technical support guide for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. The pyrazolopyrimidine scaffold is known for its general stability, a feature attributed to its fused N-heteroaromatic ring system.[1][2] However, the specific substituents, such as the carboxylic acid group on the pyrimidine ring, introduce potential liabilities that can affect its behavior in different experimental settings. Understanding and controlling the stability of your compound is paramount for generating reproducible and reliable data, whether for biological assays or analytical characterization.
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you navigate potential challenges during your research.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid core structure?
The core pyrazolo[3,4-d]pyrimidine structure is an aza-fused N-heteroaromatic compound, which generally confers good chemical stability.[1][2] The fused π-systems of the pyrazole and pyrimidine rings contribute to this robustness. However, the molecule's overall stability in solution is highly dependent on external factors and the reactivity of its functional groups, primarily the carboxylic acid at the C4 position. While the core is stable, it is not inert, and conditions such as extreme pH, high temperature, and the presence of strong oxidizing agents can lead to degradation.[3]
Q2: What are the recommended storage conditions for this compound in both solid and solution forms?
Solid Form: For long-term storage, the solid compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5] Recommended temperatures are typically 2°C - 8°C.[6] It is crucial to protect it from moisture and incompatible materials like strong oxidizing agents, strong acids, and strong bases.[3]
In Solution: Stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. For short-term storage (1-2 weeks), these solutions can typically be stored at -20°C. For long-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture. When preparing aqueous working solutions, it is best practice to do so freshly for each experiment from the frozen stock. A study on a related pyrazolo[3,4-d]pyrimidine derivative showed good stability in phosphate-buffered saline (PBS) at pH 7.4, water, and methanol for up to 48 hours when properly stored.[7]
Q3: What primary factors can influence the stability of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid in solution?
Several factors can compromise the integrity of the compound in solution:
-
pH: The carboxylic acid moiety makes the compound susceptible to pH-dependent reactions. Highly acidic or alkaline conditions can promote hydrolysis of the pyrimidine ring or other unwanted reactions.[8] Basic conditions, in particular, may lead to oligomerization or other transformations in some heterocyclic systems.[9]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[10] Thermal decomposition can lead to the release of nitrogen oxides (NOx) and carbon oxides (CO, CO2).[3] Therefore, experiments at elevated temperatures should be carefully evaluated for compound stability.
-
Light: While the pyrazolopyrimidine core has photophysical properties, prolonged exposure to high-intensity or UV light can induce photodegradation.[1] It is advisable to handle solutions in amber vials or protect them from light.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the heterocyclic rings. Using degassed solvents for sensitive experiments can mitigate this risk.
-
Solvent: The choice of solvent is critical. While DMSO is a common choice for stock solutions, its water content can increase over time if not handled properly, potentially leading to hydrolysis. For aqueous buffers, the composition of the buffer itself (e.g., phosphate vs. Tris) can sometimes influence stability.
Troubleshooting Guide
Q1: My biological assay results are inconsistent or show a loss of activity over time. Could compound degradation be the cause?
Yes, this is a common consequence of compound instability. If you observe a time-dependent loss of potency or inconsistent dose-response curves, it is a strong indicator that your compound may be degrading in the assay medium.
Troubleshooting Steps:
-
Confirm Fresh vs. Aged Solution Potency: Prepare a fresh working solution from a solid sample or a newly thawed -80°C stock. Run your assay in parallel with a solution that has been stored under your typical experimental conditions (e.g., 37°C in cell culture media for 24-48 hours). A significant drop in potency in the aged sample points to instability.
-
Analytical Verification: Use High-Performance Liquid Chromatography (HPLC) to analyze your solutions. Compare the chromatogram of a freshly prepared solution with one that has been subjected to your experimental conditions. Look for a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.
Q2: I've observed precipitation or a color change in my stock solution. What does this indicate?
This could indicate either poor solubility or chemical degradation.
Causality Explained:
-
Precipitation: This is often a solubility issue. It can occur if the concentration of the compound exceeds its solubility limit in the solvent, which can happen during freeze-thaw cycles as the compound may not fully redissolve. It can also occur when an organic stock solution is diluted into an aqueous buffer where the compound is less soluble.
-
Color Change: A change in color is a strong indicator of a chemical transformation or degradation. Many degradation products, particularly those resulting from oxidation or ring-opening, absorb light differently than the parent compound, leading to a visible color change.
Troubleshooting Steps:
-
Check Solubility: Gently warm the solution and vortex to see if the precipitate redissolves. If it does, it is likely a solubility issue. Consider lowering the concentration of your stock solution.
-
Analyze the Solution: Use HPLC-UV/MS to analyze the solution. If degradation has occurred, you will see new peaks in the chromatogram, and the mass spectrometer can help identify the molecular weights of the degradants.
Q3: How do I determine the optimal pH for my working solution to ensure compound stability?
A pH stability profile study is essential. This involves incubating the compound in buffers of varying pH and monitoring its concentration over time.
Causality Explained: The stability of the compound is linked to the protonation state of the heterocyclic nitrogens and the carboxylic acid. At certain pH values, the molecule may be more susceptible to nucleophilic attack (hydrolysis) or other degradation mechanisms. For instance, under strongly basic conditions, the deprotonated carboxylate could potentially influence the electronic properties of the ring system, affecting its stability.
A detailed workflow for assessing stability is provided below:
Caption: Workflow for a pH-dependent stability study.
Q4: What are the likely degradation pathways for this compound?
Based on the structure, two primary degradation pathways are plausible under forced conditions:
-
Hydrolysis: The pyrimidine ring, being an electron-deficient system, can be susceptible to nucleophilic attack by water or hydroxide ions, especially at extreme pH. This could potentially lead to ring-opening.
-
Decarboxylation: While generally requiring high heat, decarboxylation of the carboxylic acid group could occur under certain catalytic or harsh thermal conditions, leading to the formation of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine.
A diagram illustrating these potential pathways is shown below:
Caption: Potential degradation pathways for the compound.
Q5: How should I prepare and handle solutions to minimize degradation?
Adherence to best practices is critical for ensuring the integrity of your compound.
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents (e.g., DMSO, ≥99.9%) for stock solutions.
-
Work Quickly: When preparing aqueous dilutions, perform the dilutions quickly and proceed with the experiment. Do not let aqueous solutions sit at room temperature for extended periods before use.
-
Aliquot Stocks: Prepare single-use aliquots of your main stock solution to avoid contamination and repeated freeze-thaw cycles.
-
Inert Atmosphere: For highly sensitive compounds or long-term experiments, preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Fresh is Best: The most reliable approach is to prepare fresh working solutions from a frozen stock for each experiment.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the solid 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of the compound using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to ~30°C) may be applied if necessary.
-
Dispense the solution into single-use aliquots in properly labeled amber vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation (Stress Testing) Study
This study is designed to rapidly identify potential stability liabilities. A stock solution is subjected to harsh conditions, and the resulting degradation is monitored by HPLC.
-
Prepare Samples: Prepare five separate vials from your DMSO stock solution diluted into a 50:50 acetonitrile:water mixture.
-
Control: No stress applied. Store at 4°C.
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Heat at 60°C.
-
-
Incubation: Incubate all samples for 24 hours.
-
Neutralization: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all five samples alongside a t=0 (freshly prepared) sample by HPLC-UV/MS.
-
Evaluation: Compare the chromatograms. A stable compound will show a minimal decrease in the parent peak area in the stressed samples compared to the control. The appearance of new peaks indicates degradation.
Data Presentation
Table 1: Physicochemical Properties of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄O₂ | N/A |
| Molecular Weight | 178.15 g/mol | [11] |
| Appearance | Solid | [12] |
| Storage Temp. | 2°C - 8°C | [6] |
Table 2: Recommended Conditions for Forced Degradation Studies
| Condition | Reagent/Parameter | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours | To assess stability in alkaline environments.[8] |
| Oxidation | 3% - 30% H₂O₂ | 24 hours | To assess susceptibility to oxidation. |
| Thermal | 60°C - 80°C | 24 - 72 hours | To evaluate thermal stability in solution.[10] |
| Photostability | High-intensity visible & UV light | 8 - 24 hours | To evaluate light sensitivity. |
References
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Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (n.d.). MDPI. Retrieved from [Link]
-
Compounds with photophysical properties containing a pyrazolo[1,5-a]pyrimidine ring. (n.d.). ResearchGate. Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016-11-20). Semantic Scholar. Retrieved from [Link]
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Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
-
Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. (n.d.). SciSpace. Retrieved from [Link]
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New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. (n.d.). PubMed. Retrieved from [Link]
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a) ¹H NMR analyses of the pH‐dependent stability profile of 2 a. b) Putative mechanism for oligomer formation under basic conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved from [Link]
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1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. (n.d.). Retrieved from [Link]
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Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016-11-20). Semantic Scholar. Retrieved from [Link]
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Pyrazolopyrimidine. (n.d.). Wikipedia. Retrieved from [Link]
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Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015-10-04). Retrieved from [Link]
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Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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Thermal analysis of some novel pyrimidine derivatives. (2025-08-10). ResearchGate. Retrieved from [Link]
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1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4-CARBOXYLIC ACID. (n.d.). ChemUniverse. Retrieved from [Link]
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1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. (n.d.). Universal Biologicals. Retrieved from [Link]
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1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. (n.d.). 南京菲泓科技有限公司. Retrieved from [Link]
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Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. (n.d.). PubMed. Retrieved from [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI. Retrieved from [Link]
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Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022-11-16). PMC - NIH. Retrieved from [Link]
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6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). MDPI. Retrieved from [Link]
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1-Methyl-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]
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Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. (n.d.). MDPI. Retrieved from [Link]
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Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). PubMed. Retrieved from [Link]
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(PDF) Pyrazolo[3,4-d]pyrimidines as novel inhibitors of O-acetyl-L-serine sulfhydrylase of Entamoeba histolytica: an in silico study. (2025-08-09). ResearchGate. Retrieved from [Link]
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Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. (n.d.). Retrieved from [Link]
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6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. (n.d.). Retrieved from [Link]
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1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). NIST WebBook. Retrieved from [Link]
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1-methyl-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]
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dealing with poor solubility of pyrazolo[3,4-d]pyrimidine compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazolo[3,4-d]pyrimidine compounds. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the handling and application of this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research and development efforts.
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery, known for its bioisosteric relationship with adenine, which allows it to interact with the ATP-binding sites of various kinases.[1][2][3] This characteristic has led to the development of numerous potent inhibitors targeting a range of enzymes implicated in cancer and other diseases.[4][5][6] However, a common hurdle in the preclinical and clinical development of these compounds is their characteristically low aqueous solubility.[7][8][9] This guide will equip you with the knowledge and techniques to overcome these solubility challenges.
Troubleshooting Guide: Common Solubility-Related Issues
This section addresses specific problems that researchers frequently encounter. Each issue is followed by a diagnostic workflow and a set of actionable solutions.
Issue 1: My pyrazolo[3,4-d]pyrimidine compound precipitates out of solution during my in vitro assay.
This is a classic sign of exceeding the compound's thermodynamic or kinetic solubility in the assay medium. It can lead to inaccurate and unreliable biological data.
Diagnostic Workflow:
-
Visual Inspection: Observe the assay plate or tube for any visible precipitate, cloudiness, or film formation.
-
Microscopy: If unsure, examine a small aliquot of the assay medium under a microscope to detect micro-precipitates.
-
Concentration-Response Curve Analysis: Look for an abrupt plateau or a decrease in activity at higher concentrations in your dose-response curve, which can indicate compound precipitation.
Solutions:
-
Decrease the Final DMSO Concentration: While pyrazolo[3,4-d]pyrimidines are often readily soluble in DMSO, high final concentrations of DMSO in aqueous assay buffers can cause the compound to crash out.[1][10] Aim for a final DMSO concentration of ≤0.5% (v/v) in your assay.
-
Utilize Co-solvents: Consider the use of pharmaceutically acceptable co-solvents in your stock solution or assay buffer.
-
Protocol for Co-solvent Screening:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO.
-
Create a series of aqueous buffers containing different co-solvents (e.g., ethanol, propylene glycol, PEG 400) at various concentrations (e.g., 1-10%).
-
Add a small aliquot of the DMSO stock to each co-solvent buffer to achieve the desired final compound concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the assay temperature.
-
-
-
pH Adjustment: The solubility of ionizable compounds is highly pH-dependent. Pyrazolo[3,4-d]pyrimidines often contain basic nitrogen atoms that can be protonated.
-
Causality: By lowering the pH of the buffer, you can increase the proportion of the protonated, more soluble form of the compound.
-
Experimental Step: Determine the pKa of your compound. Prepare a series of buffers with pH values ranging from one unit below to one unit above the pKa. Measure the solubility at each pH to identify the optimal range.
-
-
Employ Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[11][12][13][14] 2-Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to improve the water solubility of pyrazolo[3,4-d]pyrimidine derivatives by 100 to 1000-fold.[11]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound.[15]
-
Workflow for Addressing In Vitro Precipitation
Caption: Decision tree for troubleshooting compound precipitation in in-vitro assays.
Issue 2: My compound shows low bioavailability in animal studies despite good in vitro potency.
Poor aqueous solubility is a major contributor to low and variable oral bioavailability.[7] The rate of absorption is often limited by the rate of dissolution.
Diagnostic Workflow:
-
Biopharmaceutical Classification System (BCS): Determine the BCS class of your compound. Pyrazolo[3,4-d]pyrimidine derivatives often fall into BCS Class II (low solubility, high permeability).[15]
-
Kinetic Solubility Assay: This assay measures the solubility of a compound after it has been precipitated from a DMSO stock solution and then re-dissolved in an aqueous buffer. It provides a more physiologically relevant measure of solubility than thermodynamic solubility.
-
In Vitro Dissolution Testing: Perform dissolution studies using simulated gastric and intestinal fluids to assess the rate and extent of drug release from a formulated solid dosage form.
Solutions:
-
Salt Formation: For compounds with ionizable groups, forming a salt is a common and effective way to increase solubility and dissolution rate.[16]
-
Causality: Salts of weak bases (like many pyrazolo[3,4-d]pyrimidines) with strong acids will have a lower pH in the diffusion layer surrounding the solid particle, leading to higher solubility.
-
-
Prodrug Approach: A prodrug is a chemically modified version of the active drug that is designed to improve its physicochemical properties.[7] Upon administration, the prodrug is converted to the active drug through enzymatic or chemical hydrolysis.[7] This strategy has been successfully applied to pyrazolo[3,4-d]pyrimidines to enhance their aqueous solubility.[7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a hydrophilic polymer matrix can create a high-energy amorphous form that has a higher apparent solubility and faster dissolution rate than the crystalline form.[1][16][17]
-
Protocol for Preparing an Amorphous Solid Dispersion (Solvent Evaporation Method):
-
Dissolve both the pyrazolo[3,4-d]pyrimidine compound and a hydrophilic polymer (e.g., PVPVA, Pluronic F-68) in a common organic solvent (e.g., methanol, acetone).[1][15]
-
Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a solid film.
-
Further dry the film under high vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and mill it into a fine powder.
-
-
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, increases the dissolution rate.[18] Techniques like jet milling or nano-milling can be employed.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[18]
-
Nanosystem Approaches: Encapsulating the compound in nanosystems like liposomes or albumin nanoparticles can improve its solubility profile and pharmacokinetic properties.[8]
Solubilization Strategies for In Vivo Applications
Caption: A flowchart outlining various strategies to improve the in vivo bioavailability of pyrazolo[3,4-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of pyrazolo[3,4-d]pyrimidines that contribute to their poor solubility?
The pyrazolo[3,4-d]pyrimidine core is a planar, aromatic heterocyclic system. This planarity can facilitate strong crystal lattice packing, leading to high melting points and low aqueous solubility.[9] Additionally, the presence of multiple nitrogen atoms can lead to strong intermolecular hydrogen bonding in the solid state, which must be overcome for dissolution to occur.
Q2: What is the best initial approach for solubilizing a novel pyrazolo[3,4-d]pyrimidine derivative for preliminary screening?
For initial in vitro screening, the most straightforward approach is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the aqueous assay buffer to a final DMSO concentration of 0.5% or less. If precipitation occurs, a quick screen of co-solvents like PEG 400 or the use of a solubilizer like HPβCD is recommended. Miniaturized screening methods using inkjet printing have been developed to efficiently test various drug-polymer formulations with minimal compound consumption.[1][10][19][20][21]
Q3: How does pH affect the solubility of pyrazolo[3,4-d]pyrimidines?
Most pyrazolo[3,4-d]pyrimidine derivatives are weak bases due to the presence of basic nitrogen atoms in the ring system. The solubility of these compounds is therefore pH-dependent. In acidic conditions (pH < pKa), the nitrogen atoms become protonated, and the resulting salt form is generally more soluble in water than the neutral free base. Conversely, in neutral or basic conditions (pH > pKa), the compound will exist predominantly in its less soluble neutral form.
Q4: Are there any "green" or more environmentally friendly solvents for solubilizing these compounds?
While DMSO is the standard, research into greener solvents is ongoing. For some applications, solvents like Cyrene™ (dihydrolevoglucosenone) or eutectic mixtures could be explored. However, their compatibility with biological assays needs to be carefully validated. For synthesis, greener methods are also being developed.[22]
Q5: When should I consider more advanced formulation strategies like solid dispersions or nanosystems?
These advanced strategies are typically employed when moving from initial in vitro screening to in vivo studies (e.g., pharmacokinetics, efficacy models) or when developing a final drug product for clinical trials. The choice of strategy will depend on the specific physicochemical properties of the compound, the desired route of administration, and the target product profile.
Comparative Solubility of a Hypothetical Pyrazolo[3,4-d]pyrimidine in Various Media
| Solvent/System | Apparent Solubility (µg/mL) | Fold Increase (vs. Water) | Notes |
| Water (pH 7.4) | 0.1 | 1 | Represents the intrinsic solubility of the free base. |
| 0.1 M HCl (pH 1.0) | 15 | 150 | Demonstrates the effect of protonation on solubility. |
| 5% (w/v) HPβCD in Water | 50 | 500 | Shows the significant solubilizing effect of cyclodextrins.[11] |
| 10% PEG 400 in Water | 5 | 50 | A common co-solvent system. |
| Amorphous Solid Dispersion (1:9 drug:PVPVA) | 100 | 1000 | Illustrates the high apparent solubility achievable with ASDs.[1] |
This guide provides a comprehensive overview of the solubility challenges associated with pyrazolo[3,4-d]pyrimidine compounds and offers a range of practical solutions. By understanding the underlying principles and employing a systematic approach to troubleshooting, researchers can successfully navigate these challenges and unlock the full therapeutic potential of this important class of molecules.
References
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Giodini, L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 193–197. Available from: [Link]
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Giodini, L., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 633–637. Available from: [Link]
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Giodini, L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available from: [Link]
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Giodini, L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 193-197. Available from: [Link]
-
Schenone, S., et al. (2011). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. Bioorganic & Medicinal Chemistry, 19(5), 1629-1639. Available from: [Link]
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Brullo, C., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 165-172. Available from: [Link]
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Giodini, L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available from: [Link]
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Martin, C., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 488–494. Available from: [Link]
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Giodini, L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available from: [Link]
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Lione, L., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available from: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
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El-Gazzar, M. G., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 849. Available from: [Link]
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El-Gazzar, M. G., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14757-14781. Available from: [Link]
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El-Gazzar, M. G., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14757–14781. Available from: [Link]
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Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 15(11), 7933-7945. Available from: [Link]
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Sharma, A., et al. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery Science and Technology, 99, 105934. Available from: [Link]
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Hraběta, J., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. International Journal of Molecular Sciences, 22(16), 8888. Available from: [Link]
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Buttacavoli, M., et al. (2018). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Pharmaceutics, 10(4), 213. Available from: [Link]
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Muankaew, C., & Loftsson, T. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications. OAHOST. Available from: [Link]
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Rosemeyer, H., & Seela, F. (1998). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research, 26(5), 1230–1235. Available from: [Link]
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Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(23), 4567. Available from: [Link]
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Zhang, Y., et al. (2026). Fused Pyrazolo[3,4-d] pyrimidine Nitrogen-rich Salts with Balanced Energetic Performance. Dalton Transactions. Available from: [Link]
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Brullo, C., et al. (n.d.). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. ResearchGate. Available from: [Link]
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El-Sayed, M. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available from: [Link]
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El-Gazzar, M. G., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available from: [Link]
-
El-Damasy, A. K., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6296. Available from: [Link]
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El-Gazzar, M. G., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Semantic Scholar. Available from: [Link]
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El-Sayed, M. A., et al. (2025). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Molecules, 30(24), 5432. Available from: [Link]
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- 20. Water Solubility Enhancement of Pyrazolo[3,4- d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical characterization of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. This resource is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during the analysis of this heterocyclic compound.
Introduction: The Analytical Puzzle
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a fused pyrazolopyrimidine ring system, which is a known purine analog of interest in medicinal chemistry.[1] Its structure presents a unique set of analytical challenges stemming from the combination of a basic pyrimidine core and an acidic carboxylic acid group. This potential for zwitterionic character, coupled with its aromatic nature, requires carefully optimized analytical methods to ensure data accuracy and reproducibility. This guide will walk you through these challenges with practical, field-proven solutions.
Caption: Key properties of the analyte and their resulting analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Sample Preparation
Question: I'm having trouble dissolving the compound for analysis. It seems insoluble in common HPLC solvents like acetonitrile and methanol, but also poorly soluble in water. What is the recommended solvent?
Answer: This is a common issue due to the molecule's dual acidic (carboxylic acid) and basic (pyrimidine nitrogens) nature. At neutral pH, it can exist as a zwitterion, which often leads to low solubility in both aqueous and organic solvents. The key is to control the pH of your solvent system to ensure the molecule is in a single, fully ionized (salt) or fully non-ionized state.
Troubleshooting Steps:
-
For Reversed-Phase HPLC/LC-MS: Your goal is to work with a fully dissolved sample to avoid blockages and ensure accurate quantification.
-
Acidic Mobile Phase Compatibility: Prepare your stock solution in a solvent containing a small amount of base. A good starting point is a 50:50 mixture of water and methanol or acetonitrile with 0.1% ammonium hydroxide. The base deprotonates the carboxylic acid, forming a more soluble carboxylate salt.
-
Basic Mobile Phase Compatibility: If your chromatography will be run at high pH, prepare your stock solution in a solvent containing a small amount of acid, such as 0.1% formic acid or acetic acid. This protonates the pyrimidine ring, forming a more soluble cationic species.
-
-
For NMR Analysis: Deuterated dimethyl sulfoxide (DMSO-d6) is typically the most effective solvent for this class of compounds, as it can disrupt the intermolecular hydrogen bonding that contributes to poor solubility.[2][3] If solubility in DMSO-d6 is still limited, gentle warming or sonication may help.
Protocol: Sample Preparation for HPLC Analysis
-
Weigh an appropriate amount of your compound (e.g., 10 mg).
-
Add a small volume of methanol or acetonitrile (e.g., 1 mL) and vortex.
-
Add deionized water dropwise while vortexing until the material dissolves.
-
If the material remains insoluble, add 10 µL of ammonium hydroxide (for acidic mobile phases) or formic acid (for basic mobile phases) and vortex.
-
Once dissolved, dilute to your final volume (e.g., 10 mL for a 1 mg/mL stock) using your initial mobile phase composition as the diluent.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
HPLC Method Development
Question: My HPLC chromatogram shows a broad, tailing peak for the main compound. How can I improve the peak shape?
Answer: Peak tailing is a classic sign of secondary ionic interactions between your analyte and residual, un-endcapped silanols on the surface of the silica-based stationary phase. The carboxylic acid group is the primary culprit here. To achieve a sharp, symmetrical peak, you must suppress the ionization of this group during its transit through the column.
Caption: Troubleshooting flowchart for HPLC peak tailing.
Troubleshooting & Optimization Strategy:
-
Suppress Ionization: The most effective strategy is to lower the pH of your mobile phase. Adding an acidifier like 0.1% formic acid (FA) or 0.1% acetic acid (AA) will protonate the carboxylic acid group (R-COOH), making it neutral. This neutral form will not interact with the silanols, dramatically improving peak shape. For very stubborn tailing, 0.05% trifluoroacetic acid (TFA) can be used, but be aware that TFA is a strong ion-pairing agent and can suppress MS signals.[4]
-
Choose the Right Column: A standard C18 column is a good starting point. However, if tailing persists even at low pH, consider a column with advanced end-capping or an alternative stationary phase like a Phenyl-Hexyl, which offers different selectivity through pi-pi interactions with the pyrazolopyrimidine ring.
-
Optimize Temperature: Increasing the column temperature (e.g., to 40 °C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer efficiency.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | High efficiency and common stationary phase. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of the carboxylic acid group. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 10 minutes | A good starting point for scouting elution conditions. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces backpressure. |
| Injection Vol. | 2 µL | Minimizes potential for peak distortion from the sample solvent. |
| Detection (UV) | 254 nm and 320 nm | Pyrazolopyrimidine systems typically have strong UV absorbance.[5] |
LC-MS Characterization
Question: I am struggling to get a good signal for my compound in LC-MS. Which ionization mode and settings are best?
Answer: Due to its amphoteric nature, this molecule can be ionized in both positive and negative modes. The optimal mode depends heavily on the mobile phase pH.
-
Negative Ion Mode (ESI-): This is often the preferred mode when using a mobile phase containing a weak acid like formic or acetic acid. The acidic mobile phase is not acidic enough to fully suppress the deprotonation of the carboxylic acid in the ESI source. You will primarily observe the deprotonated molecule [M-H]⁻ . This is a common and effective way to analyze carboxylic acids by LC-MS.[6]
-
Positive Ion Mode (ESI+): This mode works best when the mobile phase pH is low enough to protonate the basic nitrogen atoms on the pyrimidine ring. You will observe the protonated molecule [M+H]⁺ . If your mobile phase contains ammonium formate or ammonium acetate, you may also see the ammonium adduct [M+NH₄]⁺ .[6]
Troubleshooting Steps for Low Sensitivity:
-
Confirm Mobile Phase Compatibility: Ensure your mobile phase additives are volatile. Avoid non-volatile buffers like phosphate (PBS), which will contaminate the MS source.[7]
-
Optimize Source Parameters: The key parameters to optimize are the capillary voltage, source temperature, and cone/fragmentor voltage.
-
Capillary Voltage: Start around 3.0-3.5 kV for ESI- and 3.5-4.0 kV for ESI+.
-
Cone/Fragmentor Voltage: This voltage is critical. A low voltage may not be sufficient to transfer ions into the mass analyzer, while a voltage that is too high will cause in-source fragmentation. Perform an infusion analysis of your compound to find the optimal value that maximizes the parent ion signal.
-
-
Consider Chemical Derivatization: If sensitivity remains poor, especially for trace-level analysis, derivatization of the carboxylic acid group can significantly enhance ionization efficiency. However, this is an advanced technique typically reserved for quantitative bioanalysis.[8]
NMR Structural Confirmation
Question: The 1H NMR spectrum is complex. How can I confidently assign the aromatic and methyl protons?
Answer: The structure has several key protons. The methyl group at the N1 position of the pyrazole ring is typically a sharp singlet. The pyrazole and pyrimidine rings have aromatic protons that will appear as singlets or doublets depending on the substitution pattern.
Expected 1H NMR Signals (in DMSO-d6):
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -COOH | > 12.0 | Broad Singlet | The carboxylic acid proton is highly deshielded and often exchanges with water, leading to a broad signal. |
| Pyrimidine-H | 8.0 - 9.0 | Singlet | Aromatic proton on the electron-deficient pyrimidine ring. |
| Pyrazole-H | 7.5 - 8.5 | Singlet | Aromatic proton on the pyrazole ring. |
| N1-CH₃ | ~4.0 | Singlet | Methyl group attached to a nitrogen atom. The exact shift can be confirmed by 2D NMR.[9] |
Note: The exact chemical shifts can vary based on solvent and concentration. The data above are estimations based on similar pyrazolopyrimidine structures.[2][9][10]
Advanced NMR Techniques for Unambiguous Assignment:
If the 1D spectrum is ambiguous, 2D NMR experiments are essential for definitive structural confirmation.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This will definitively link the N1-CH₃ proton signal to its corresponding carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is powerful for confirming the connectivity of the ring system. For example, you should see a correlation from the N1-CH₃ protons to the C4 and C7a carbons of the pyrazole ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space proximity of protons, helping to confirm stereochemistry and spatial relationships.
Purity and Impurity Profiling
Question: I need to assess the purity of my synthesized batch. What are the likely process-related impurities I should look for?
Answer: Impurity profiling is critical in drug development. Potential impurities can arise from starting materials, reagents, or side reactions. A thorough understanding of the synthetic route is necessary for targeted impurity identification.[11]
Table 2: Potential Impurities and Their Origin
| Potential Impurity | Structure/Description | Likely Origin | Recommended Analytical Technique |
| Starting Material | e.g., Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Incomplete reaction during the pyrimidine ring formation step.[12] | LC-MS |
| Decarboxylation Product | 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine | Loss of CO₂ from the final product, potentially induced by heat or harsh acidic/basic conditions.[13] | HPLC with UV, LC-MS |
| Ethyl Ester Precursor | 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid ethyl ester | Incomplete hydrolysis of an ester precursor during the final synthetic step. | LC-MS, GC-MS |
| Isomeric Impurities | e.g., 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | Isomerization during synthesis, particularly under thermal stress.[1] | High-resolution LC-MS, specialized chromatography |
Workflow for Impurity Identification:
Caption: A typical workflow for the identification and confirmation of unknown impurities.
References
- Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience.
-
New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. (2020). Bioorganic Chemistry. [Link]
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Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2023). Oriental Journal of Chemistry. [Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (n.d.). Molecules. [Link]
-
Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. (2020). Archiv der Pharmazie. [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar. [Link]
-
Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. (2023). Preprints.org. [Link]
-
Thermal analysis of some novel pyrimidine derivatives. (n.d.). Semantic Scholar. [Link]
-
Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. (n.d.). Nucleic Acids Research. [Link]
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1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. (n.d.). Blazechem. [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). Molecules. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.). Molecules. [Link]
-
1HNMR δ values for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2009). Clinica Chimica Acta. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). Canadian Journal of Chemistry. [Link]
-
Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. (2003). Rapid Communications in Mass Spectrometry. [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2021). Pharmaceuticals. [Link]
-
Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. (2005). European Journal of Medicinal Chemistry. [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2022). Metabolites. [Link]
-
1-Methyl-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2018). Molbank. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]
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A Comparative Guide for Researchers: Allopurinol vs. the Investigational Scaffold of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
This guide provides a detailed comparison between the established first-line therapy for hyperuricemia, allopurinol, and the emerging therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold, the chemical class to which the compound 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid belongs. While direct experimental data for this specific methylated carboxylic acid derivative is not available in the public domain, this document will analyze its structural relatives and the parent scaffold to provide a robust framework for researchers aiming to evaluate its potential against the clinical gold standard.
Introduction: The Challenge of Hyperuricemia and the Xanthine Oxidase Target
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to debilitating conditions such as gout and can contribute to kidney stone formation and renal dysfunction.[1][2] The final and rate-limiting step in purine metabolism is the oxidation of hypoxanthine to xanthine and then to uric acid, a reaction catalyzed by the enzyme xanthine oxidase (XO).[3][4] Consequently, the inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing hyperuricemia.[5][6] For decades, allopurinol has been the primary clinical agent used for this purpose.[7] This guide delves into the established performance of allopurinol and contrasts it with the known potential of the pyrazolo[3,4-d]pyrimidine class of molecules, providing a scientific basis for future comparative studies.
Part 1: The Benchmark - Allopurinol
Allopurinol, a structural analog of the natural purine base hypoxanthine, is the most widely used urate-lowering therapy.[1][8] Its enduring success is rooted in a sophisticated and highly effective mechanism of action.
Mechanism of Action
Allopurinol employs a dual-action mechanism to suppress uric acid production:
-
Competitive Inhibition: Allopurinol itself acts as a competitive inhibitor, binding to the active site of xanthine oxidase and preventing the binding of its natural substrates, hypoxanthine and xanthine.[9][10][11]
-
Metabolite-Driven Suicide Inhibition: Xanthine oxidase metabolizes allopurinol into a more potent inhibitor, oxypurinol (also known as alloxanthine).[8][11] Oxypurinol has a much longer half-life (around 15 hours compared to 1-2 hours for allopurinol) and binds tightly to the reduced form of the enzyme's molybdenum center, effectively inactivating it.[8][10] This irreversible inactivation is a key contributor to allopurinol's sustained therapeutic effect, allowing for once-daily dosing.[12]
The following diagram illustrates the purine metabolism pathway and the points of inhibition by allopurinol and its active metabolite.
Caption: Purine metabolism and the dual inhibitory action of allopurinol.
Quantitative Performance Data
The inhibitory potency of allopurinol is quantified by its half-maximal inhibitory concentration (IC50), which varies based on assay conditions, particularly the substrate used.
| Inhibitor | Substrate | IC50 Value | Source |
| Allopurinol | Xanthine | 0.82 µM | [10] |
| Allopurinol | Hypoxanthine | 0.13 µg/mL (~0.96 µM) | [10][13] |
| Allopurinol | Xanthine | 0.776 ± 0.012 µM | [14][15] |
| Allopurinol | General | 0.2 - 50 µM | [16] |
Part 2: The Challenger Class - Pyrazolo[3,4-d]pyrimidine Derivatives
The compound of interest, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, belongs to the same core heterocyclic family as allopurinol. This structural relationship makes the scaffold a logical starting point for the discovery of novel xanthine oxidase inhibitors.[17][18] While no public data exists for this specific derivative, analysis of other compounds from this class provides critical insights into its potential.
Comparative Efficacy of Published Derivatives
Research into pyrazolo[3,4-d]pyrimidine derivatives has yielded several compounds with potent xanthine oxidase inhibitory activity, some of which are comparable or superior to allopurinol in vitro.
| Compound | IC50 (µM) | Inhibition Type | Key Finding | Source |
| Allopurinol (Reference) | 0.776 ± 0.012 | Competitive | Gold Standard | [14][15] |
| 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine | 0.600 ± 0.009 | Competitive | More potent than allopurinol in vitro. | [14][15] |
| 4-Mercapto-1H-pyrazolo[3,4-d]pyrimidine | 1.326 ± 0.013 | Competitive | Comparable potency to allopurinol. | [14][15] |
| 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine | 1.564 ± 0.065 | Competitive | Comparable potency to allopurinol. | [14][15] |
| 4-Hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine | Ki = 5 nM | Tight-binding | Significantly more potent than oxypurinol in vitro, but had poor bioavailability in vivo. | [19] |
Structure-Activity Relationship (SAR) Insights
The data reveals crucial insights for drug development:
-
Potency is Modulable: Substitutions at various positions on the pyrazolo[3,4-d]pyrimidine ring can significantly alter inhibitory potency. The addition of mercapto (-SH) and amino (-NH2) groups has been shown to yield compounds with activity comparable to allopurinol.[14][15]
-
In Vitro vs. In Vivo Discrepancy: As seen with 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine, exceptional in vitro potency does not guarantee in vivo efficacy.[19] Pharmacokinetic properties, such as bioavailability and protein binding, are critical hurdles that any new derivative, including 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, must overcome.[19]
The specific substitutions on the target compound—a methyl group at position 1 and a carboxylic acid at position 4—represent a novel combination. The carboxylic acid moiety could potentially form different interactions within the enzyme's active site compared to the hydroxyl group of allopurinol, warranting direct experimental evaluation.
Part 3: Experimental Design for Comparative Evaluation
To objectively assess the performance of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid against allopurinol, a standardized in vitro xanthine oxidase inhibition assay is required. The following protocol describes a robust, self-validating spectrophotometric method.
Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay
Principle: This assay measures the activity of xanthine oxidase by monitoring the formation of its product, uric acid, which has a distinct absorbance maximum at 290-295 nm.[5] The rate of increase in absorbance is directly proportional to enzyme activity. The inhibitory potential of a test compound is determined by its ability to reduce this rate.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5-7.8)
-
Allopurinol (positive control)
-
Test Compound (1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 295 nm
Procedure:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration should be optimized to produce a linear reaction rate for at least 10 minutes (typically 0.05-0.2 units/mL).[10]
-
Substrate Solution: Dissolve xanthine in the buffer to a final concentration of ~150 µM.[20] Gentle warming or addition of a minimal amount of NaOH may be needed to aid dissolution.[21]
-
Compound Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-20 mM) of the test compound and allopurinol in 100% DMSO.
-
Serial Dilutions: Create a series of working solutions by serially diluting the stock solutions in buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5-1% to avoid solvent effects.[6]
-
-
Assay Setup (96-well plate):
-
Blank Wells: Add buffer and substrate, but no enzyme.
-
Control Wells (100% Activity): Add buffer, enzyme solution, and the same volume of DMSO/buffer vehicle used for the test compounds.
-
Test Compound Wells: Add buffer, enzyme solution, and the desired concentration of the test compound dilution.
-
Positive Control Wells: Add buffer, enzyme solution, and the desired concentration of the allopurinol dilution.
-
-
Reaction and Measurement:
-
Assemble the reaction mixtures (total volume typically 200 µL), omitting the substrate.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.[20][21]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the absorbance at 295 nm every 30-60 seconds for 10-20 minutes using the microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for both allopurinol and the test compound.
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for a xanthine oxidase inhibition assay.
Conclusion
Allopurinol remains the benchmark for xanthine oxidase inhibition due to its well-understood dual-action mechanism and decades of proven clinical efficacy.[3][7][8] The pyrazolo[3,4-d]pyrimidine scaffold, from which allopurinol is derived, continues to be a fertile ground for the development of new inhibitors.[17][18] Published studies demonstrate that novel derivatives can achieve in vitro potencies comparable or even superior to allopurinol, although in vivo performance remains a critical determinant of therapeutic success.[14][15][19]
The specific compound, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, represents an uncharacterized molecule with therapeutic potential. Its structural novelty warrants a thorough investigation. By employing the detailed experimental protocol provided, researchers can directly and accurately compare its inhibitory potency against allopurinol, generating the crucial data needed to determine if it is a viable candidate for further drug development in the treatment of hyperuricemia and gout.
References
- Vertex AI Search. (2025). What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)?
- Study.com. (n.d.). Allopurinol: Mechanism of Action & Structure.
- NCBI Bookshelf. (n.d.).
- BenchChem. (2025).
- MedchemExpress.com. (n.d.). Allopurinol | Xanthine Oxidase Inhibitor.
- Rodnan, G. P., Robin, J. A., Tolchin, S. F., & Elion, G. B. (1975). Allopurinol and gouty hyperuricemia. Efficacy of a single daily dose. JAMA, 231(11), 1143-7.
- Patsnap Synapse. (2024).
- BenchChem. (2025). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.
- Springer, R. H., et al. (1975). Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo(3,4-d)pyrimidines and pyrazolo(3,4-b)pyridines. Journal of Medicinal Chemistry.
- Tamta, H., Kalra, S., & Mukhopadhyay, A. K. (2005). Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. Biochemistry (Moscow), 71(Suppl. 1), S49-S54.
- Kobayashi, S. (1973). The Synthesis and Xanthine Oxidase Inhibitory Activity of Pyrazolo[3, 4-d]pyrimidines. Chemical and Pharmaceutical Bulletin, 21(5), 941–951.
- Spector, T., et al. (1989). Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine. Biochemical Pharmacology.
- Tamta, H., Kalra, S., & Mukhopadhyay, A. K. (2006). Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry.
- Hendriani, R., Sukandar, E. Y., Anggadiredja, K., & Sukrasno. (2016). In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants. International Journal of Pharmaceutical and Clinical Research.
- Becker, M. A., & Stamp, L. K. (2011). A critical reappraisal of allopurinol dosing, safety, and efficacy for hyperuricemia in gout.
- Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews.
- Emedicine.medscape.com. (2024).
- ResearchGate. (n.d.). Inhibition of the xanthine oxidase enzyme by Allopurinol.
- Arthritis UK. (n.d.). Uses and Side-effects of Allopurinol.
- Chen, C. M., et al. (2021). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules.
- Nisa, F., et al. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Pharmacia.
- Sigma-Aldrich. (n.d.). Assay Procedure for Xanthine Oxidase Microbial.
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A Comparative Guide to the Biological Activity of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid and Its Analogs
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a purine isostere that has led to the development of numerous compounds with significant biological activities. This guide provides a comparative analysis of the biological activity of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid and its structurally related analogs. We will delve into their anticancer properties, kinase inhibitory activities, and other potential therapeutic applications, supported by experimental data and detailed protocols.
Introduction to the Pyrazolo[3,4-d]pyrimidine Core
The 1H-Pyrazolo[3,4-d]pyrimidine system is a key pharmacophore in the design of various therapeutic agents.[1] Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor for a variety of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[2] Modifications on the pyrazolo[3,4-d]pyrimidine core, including substitutions at the N-1, C-4, and C-6 positions, have yielded a diverse library of analogs with a wide spectrum of biological activities.[1][3] This guide will explore how subtle structural changes to the parent scaffold influence the biological and therapeutic potential of these compounds.
Comparative Analysis of Biological Activities
The biological activities of pyrazolo[3,4-d]pyrimidine derivatives are diverse, with the majority of research focusing on their potential as anticancer agents through the inhibition of various protein kinases.
Anticancer Activity and Kinase Inhibition
Pyrazolo[3,4-d]pyrimidine analogs have been extensively investigated as inhibitors of several kinase families, including FLT3, VEGFR2, RET, PKD, and CDKs.
FLT3 and VEGFR2 Inhibition in Acute Myeloid Leukemia (AML):
Structure-activity relationship (SAR) studies have led to the discovery of potent multi-kinase inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both implicated in AML.[4][5] Optimization of a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, resulted in derivatives with significantly improved potency.[4][5] For instance, the replacement of the 4-anilino linkage with a 4-phenoxy bridge enhanced the inhibitory activity against the FLT3-driven MV4-11 human AML cell line.[4] A key analog, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, demonstrated potent inhibition of both FLT3 and VEGFR2, leading to complete tumor regression in an MV4-11 xenograft mouse model.[5][6]
Table 1: Comparative in vitro activity of pyrazolo[3,4-d]pyrimidine analogs against MV4-11 AML cells.
| Compound ID | Linkage at C4 | R Group on Urea | IC50 (µM) against MV4-11 | Reference |
| 1 | Anilino | 3-methoxyphenyl | 1.65 | [4] |
| 6 | Phenoxy | 3-methoxyphenyl | 0.020 | [4] |
| 4 | Anilino | 4-chloro-3-(trifluoromethyl)phenyl | 0.26 | [4] |
| 9 | Phenoxy | 4-chloro-3-(trifluoromethyl)phenyl | 0.005 | [4] |
RET Tyrosine Kinase Inhibition:
Derivatives of pyrazolo[3,4-d]pyrimidine have also been identified as potent and selective inhibitors of the RET tyrosine kinase, a driver in certain types of thyroid cancer.[7] Specific analogs showed significant activity in both biochemical and cell-based assays, effectively inhibiting RET phosphorylation and downstream signaling pathways.[7]
Protein Kinase D (PKD) Inhibition:
The pyrazolo[3,4-d]pyrimidine scaffold has served as a basis for the development of pan-PKD inhibitors.[8] Starting from a known PKD inhibitor, structural modifications at the N-1 position led to compounds with improved biochemical inhibitory activity against PKD.[8] These compounds were shown to inhibit PKD-dependent cellular processes and exhibited potent anti-proliferative activity against pancreatic cancer cell lines like PANC-1.[8]
Cyclin-Dependent Kinase (CDK) Inhibition:
A series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated as selective CDK2 inhibitors.[3] SAR studies revealed that 4-anilino substitutions generally resulted in better CDK2 inhibitory and antitumor activity compared to 4-benzyl analogs.[3] Unsubstituted N-1 positions were also found to be favorable for higher potency.[3]
Epidermal Growth Factor Receptor (EGFR) Inhibition:
Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed as inhibitors of both wild-type EGFR and the T790M mutant, which is associated with resistance to EGFR tyrosine kinase inhibitors.[2][9] These compounds have shown promising anti-proliferative activities against cancer cell lines with high EGFR expression.[2]
Dihydrofolate Reductase (DHFR) Inhibition
Beyond kinase inhibition, pyrazolo[3,4-d]pyrimidine derivatives have been designed as antifolate agents targeting dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[10] By mimicking the structure of methotrexate, these analogs have demonstrated significant DHFR inhibition and cytotoxic effects against methotrexate-resistant cancer cell lines.[10] The isosteric replacement of the pteridine ring in methotrexate with the pyrazolo[3,4-d]pyrimidine nucleus was a key strategy in improving DHFR inhibitory activity.[10]
Other Biological Activities
The therapeutic potential of this scaffold extends to other areas:
-
Xanthine Oxidase (XO) Inhibition: Certain pyrazolo[3,4-d]pyrimidine analogs have been evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in gout.[11]
-
Antitubulin Activity: Novel N1-methylated pyrazolo[4,3-d]pyrimidines have been designed as microtubule targeting agents, showing potent antiproliferative effects.[12]
-
Src Inhibition: A library of 4-anilino-substituted pyrazolo[3,4-d]pyrimidines was synthesized and evaluated as Src kinase inhibitors.[13]
Structure-Activity Relationship (SAR) Insights
The extensive research on pyrazolo[3,4-d]pyrimidine derivatives has provided valuable insights into their structure-activity relationships:
-
Substitution at C4: The nature of the substituent at the C4 position is critical for activity. Replacing an anilino linker with a phenoxy group has been shown to improve potency against certain kinases.[4] The presence of specific aniline moieties, such as 3-fluoroaniline, can enhance CDK2 inhibitory activity.[3]
-
Substitution at N1: The N1 position of the pyrazole ring is another key site for modification. While some studies show that an unsubstituted N1 position is favorable for CDK2 inhibition[3], other research highlights the importance of specific substituents at this position for PKD inhibition.[8]
-
General Substitutions: The addition of various functional groups, such as piperazine rings and different aromatic moieties, has been explored to modulate the anticancer activity of the pyrazolo[3,4-d]pyrimidine core.[14]
Experimental Methodologies
To ensure the reproducibility and validity of the findings, standardized experimental protocols are crucial. Below are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
-
Reagents: Recombinant kinase, appropriate substrate (e.g., a peptide), ATP, and the test compound at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by mixing the enzyme, substrate, and test compound in a suitable buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods like ELISA, radioactivity, or fluorescence-based assays.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Cell Culture: Cancer cells (e.g., MV4-11, A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Visualizing Key Concepts
Generalized Kinase Inhibition by Pyrazolo[3,4-d]pyrimidine Analogs
Caption: ATP-competitive kinase inhibition mechanism.
Experimental Workflow for Biological Evaluation
Caption: General workflow for drug discovery.
Conclusion
The 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid scaffold and its analogs represent a highly versatile class of compounds with significant therapeutic potential, particularly in the realm of oncology. Through systematic structural modifications, researchers have developed potent and selective inhibitors of various protein kinases and other biologically relevant targets. The comparative analysis presented in this guide highlights the critical role of structure-activity relationship studies in optimizing the biological activity of these compounds. Future research in this area will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects and on exploring their efficacy in combination therapies.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned as a potent "hinge-binding" motif for protein kinase inhibitors.[1] Its structural similarity to the adenine core of ATP allows it to effectively compete for the enzyme's active site, making it a cornerstone for the development of targeted anticancer therapies.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid derivatives and their analogs, with a focus on their role as inhibitors of critical oncogenic kinases like Cyclin-Dependent Kinase 2 (CDK2), FLT3, and VEGFR2.[3][4][5]
The Pyrazolo[3,4-d]pyrimidine Core: A Versatile Kinase-Targeting Scaffold
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine, enabling it to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2] This fundamental interaction anchors the molecule, allowing chemists to systematically modify other positions on the scaffold to achieve potency and selectivity for a desired target. The numbering of this heterocyclic system is crucial for understanding the SAR discussed herein.
This guide will dissect the impact of substitutions at three key positions:
-
N1-Position: The methyl group defines our core structure, but variations here significantly impact activity.
-
C4-Position: This is a primary vector for achieving selectivity and potency, often decorated with substituted aniline or phenoxy groups.
-
C6-Position: Modifications at this position can further enhance binding or modulate physicochemical properties.
Below is a diagram illustrating the core scaffold and the key positions for modification that will be discussed.
Caption: Key modification points on the core scaffold.
Comparative Analysis: Targeting CDK2 vs. FLT3/VEGFR2
Derivatives of this scaffold have been successfully optimized against different kinase families. Below, we compare the SAR for two distinct therapeutic applications: selective CDK2 inhibition for cell cycle control and multi-kinase inhibition of FLT3/VEGFR2 for treating acute myeloid leukemia (AML).[3][4][5]
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy. Studies show that for potent CDK2 inhibition, specific structural features are paramount.[3]
-
C4-Position: Aniline substituents at the C4 position are vastly superior to benzylamine groups. This suggests a direct interaction of the aniline ring system within a specific pocket of the CDK2 active site. Furthermore, electron-withdrawing groups on the aniline ring, such as a 3-fluoro substituent, significantly enhance inhibitory activity.[3]
-
N1-Position: In general, unsubstituted (N1-H) pyrazolo[3,4-d]pyrimidines show higher potency against CDK2 than their N1-substituted counterparts.[3] This indicates that the N1-methyl group of our core topic may be detrimental for pure CDK2 activity, or that it requires specific compensatory modifications elsewhere on the scaffold.
-
C6-Position: Small alkyl groups are tolerated, but their impact is secondary to the C4-substituent.
| Compound Modification (Relative to Core) | Target | Key Structural Feature | IC50 (µM) | Reference |
| 4-(3-Fluoroanilino), N1-H | CDK2 | 3-Fluoroaniline at C4 | Potent | [3] |
| 4-(Anilino), N1-H | CDK2 | Unsubstituted Aniline at C4 | Moderate | [3] |
| 4-(Anilino), N1-Methyl | CDK2 | N1-Methylation | Less Potent | [3] |
| 4-(Benzylamino), N1-H | CDK2 | Benzylamine at C4 | Weak | [3] |
Note: "Potent" indicates activity comparable or superior to reference compounds like olomoucine and roscovitine as stated in the source.
For diseases like AML, targeting multiple pathways via inhibitors of kinases like FLT3 and VEGFR2 can be highly effective. Optimization of the pyrazolo[3,4-d]pyrimidine scaffold for this purpose led to a different set of SAR principles.[4][5]
-
C4-Position Linker: A critical discovery was that changing the C4-linker from an amino (-NH-) group to an ether (-O-) linkage dramatically improved activity.[4][6]
-
C4-Position Phenylurea Moiety: The most potent compounds feature a phenylurea moiety attached to the C4-phenoxy group. Specifically, a 1-(4-(...)-phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea group was identified as optimal.[4][5] This large, functionalized group likely occupies the solvent-exposed region of the kinase, forming additional stabilizing interactions.
| Compound Modification (Relative to Core) | Target | Key Structural Feature | Result | Reference |
| C4: 4-Aminophenyl-urea (Hit Cmpd 1) | FLT3/VEGFR2 | Amino linker | Low Potency | [4][5] |
| C4: 4-Phenoxy-phenylurea (Cmpd 33) | FLT3/VEGFR2 | Ether linker | High Potency | [4][5] |
The iterative process of drug discovery, leading from a hit compound to a potent lead, is visualized in the workflow below.
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A Senior Application Scientist's Guide to the Validation of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyrazolo[3,4-d]pyrimidine Scaffold
In the landscape of oncology drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a significant accelerator. The pyrazolo[3,4-d]pyrimidine core is a prime example of such a scaffold.[1] As a bioisostere of adenine, the purine base in ATP, this heterocyclic system is adept at mimicking the binding interactions within the highly conserved ATP pocket of protein kinases.[1][2] This inherent advantage has made it a fertile ground for the development of numerous kinase inhibitors targeting a range of cancers.[3][4][5]
This guide provides a comprehensive framework for the validation of a novel kinase inhibitor derived from this scaffold. For the purpose of this guide, we will use a hypothetical molecule, "1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid" (hereafter referred to as PZ-4CA), to illustrate the validation workflow. To ground our analysis in the current state-of-the-art, we will objectively compare the validation pathway and potential performance of PZ-4CA against a groundbreaking class of inhibitors: the KRAS G12C covalent inhibitors, Sotorasib and Adagrasib. These agents represent a paradigm shift in targeting what was once considered an "undruggable" oncogene, offering a robust benchmark for any new targeted therapy.[6][7]
Comparative Landscape: Establishing the Therapeutic Rationale
The initial step in validating any new inhibitor is to understand its intended target and mechanism of action in the context of existing therapies.
The Challenger: PZ-4CA, a Hypothetical ATP-Competitive Inhibitor
Given its pyrazolo[3,4-d]pyrimidine core, PZ-4CA is presumed to function as an ATP-competitive inhibitor. The specific substitutions on the ring system would dictate its selectivity profile. Numerous inhibitors with this scaffold have shown potent activity against various kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.
-
PI3K Isoforms: Key components of the PI3K/AKT/mTOR signaling pathway.[2]
-
SRC Family Kinases: Involved in cell growth, differentiation, and survival.
-
Bruton's Tyrosine Kinase (BTK): A critical component of B-cell signaling.[1]
The validation of PZ-4CA would first involve identifying its primary kinase target(s) and then demonstrating its efficacy in relevant cancer models.
The Benchmark: Sotorasib & Adagrasib, Covalent KRAS G12C Inhibitors
Unlike our hypothetical ATP-competitive inhibitor, Sotorasib and Adagrasib have a highly specific and distinct mechanism of action. They target a specific mutation, G12C, in the KRAS protein, a GTPase that acts as a molecular switch in cell signaling.[8][9]
-
Mechanism: These inhibitors covalently and irreversibly bind to the mutant cysteine-12 residue.[9][10] This binding event occurs in a transient pocket (S-IIP) that is only accessible when KRAS is in its inactive, GDP-bound state.[11][12]
-
Effect: By locking KRAS G12C in this "off" state, they prevent its activation and block downstream pro-proliferative signaling through pathways like the MAPK cascade (RAF-MEK-ERK).[9][10] This high degree of specificity for the mutant protein minimizes off-target effects on wild-type KRAS.[8][12]
The following diagram illustrates the KRAS signaling pathway and the point of intervention for G12C inhibitors.
Caption: The KRAS signaling pathway, highlighting the intervention by covalent G12C inhibitors.
The Validation Gauntlet: A Step-by-Step Experimental Guide
Validating a novel kinase inhibitor requires a tiered approach, moving from simple biochemical assays to complex cellular and in vivo models.[13] This workflow ensures that resources are focused on compounds with genuine therapeutic potential.
Caption: A tiered workflow for the validation of a novel kinase inhibitor.
Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)
Causality: The first and most fundamental question is whether PZ-4CA can inhibit the catalytic activity of its putative target kinase. Luminescence-based assays, such as ADP-Glo™, are widely used because they are sensitive, high-throughput, and measure kinase activity by quantifying the amount of ADP produced in the reaction.[14][15]
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of PZ-4CA in a suitable buffer (e.g., kinase reaction buffer with 1% DMSO). Include a DMSO-only vehicle control.[14]
-
Plate Setup: Add 1 µL of the diluted inhibitor or vehicle to the appropriate wells of a white, opaque 384-well assay plate.
-
Enzyme/Substrate Addition: Prepare a master mix containing the purified recombinant target kinase and a suitable substrate (e.g., a synthetic peptide or protein like MBP). Add 2 µL of this mix to each well.[15]
-
Reaction Initiation: Pre-incubate the inhibitor and enzyme/substrate mix for 15 minutes at room temperature. Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[15]
-
Incubation: Incubate the plate at 30°C for 60 minutes, ensuring this time is within the linear range of the reaction.
-
Reaction Stoppage: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[14]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal proportional to kinase activity. Incubate for 30-60 minutes.[14]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each PZ-4CA concentration relative to the DMSO control and plot the data to determine the half-maximal inhibitory concentration (IC50) value.
Protocol 2: Kinase Selectivity Profiling
Causality: Achieving selectivity is a major challenge in kinase inhibitor development due to the conserved nature of the ATP-binding site.[16][17] Kinase selectivity profiling is essential to identify potential off-target effects that could lead to toxicity or unexpected pharmacology.[13] This is typically done by screening the compound against a large panel of kinases.[18]
Step-by-Step Methodology:
-
Compound Submission: Provide a sample of PZ-4CA to a specialized contract research organization (CRO) offering kinase profiling services (e.g., Eurofins Discovery's KINOMEscan® or Reaction Biology).
-
Primary Screen: The compound is first tested at a single, high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.[18] The output is typically reported as "% Inhibition" or "% of Control."
-
Hit Identification: Identify all kinases that are inhibited above a certain threshold (e.g., >70% inhibition).
-
Dose-Response Confirmation: For all identified "hits," perform full 10-point dose-response curves to determine the IC50 or dissociation constant (Kd) for each off-target interaction.[18]
-
Data Analysis: Quantify selectivity using metrics like the Selectivity Score (S-score), which divides the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower score indicates higher selectivity.
Protocol 3: Cellular Target Engagement & Phosphorylation Assay
Causality: A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability, efflux, or competition with high intracellular ATP concentrations.[19] Therefore, it is crucial to confirm that PZ-4CA can engage its target inside intact cells and inhibit the downstream signaling pathway.[13][20] Western blotting to detect the phosphorylation of a key downstream substrate is a standard and direct method to measure target inhibition.[21]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a cancer cell line known to be dependent on the target kinase. Seed cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of PZ-4CA for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. .
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's direct substrate (e.g., anti-phospho-S6K).
-
Wash the membrane and probe with an antibody for the total amount of the substrate protein as a loading control. Also, probe a separate blot or strip the first one for an unrelated housekeeping protein like GAPDH or β-actin.
-
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescent (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. The inhibition of the target kinase should result in a dose-dependent decrease in the phosphorylated substrate signal, normalized to the total substrate or housekeeping protein.
Data Interpretation: A Comparative Snapshot
The success of a novel inhibitor is judged by its performance metrics relative to established therapies. The tables below present hypothetical validation data for PZ-4CA alongside published data for the KRAS G12C inhibitors.
Table 1: Biochemical Potency and Kinase Selectivity
| Compound | Primary Target | IC50 (Biochemical) | Selectivity Profile (S-Score @ 1µM) |
| PZ-4CA (Hypothetical) | CDK2/Cyclin A | 15 nM | 0.035 (15/430 kinases >90% inh.) |
| Sotorasib (AMG 510) | KRAS G12C | Covalent/Irreversible | Highly selective for KRAS G12C over wild-type KRAS[8] |
| Adagrasib (MRTX849) | KRAS G12C | Covalent/Irreversible | Highly selective for KRAS G12C over wild-type KRAS[22] |
This table illustrates how the potent, but potentially less selective, profile of a typical ATP-competitive inhibitor might compare to the highly specific mechanism of a covalent inhibitor.
Table 2: Cellular Activity and Clinical Efficacy
| Compound | Cell Line | EC50 (Cell Proliferation) | Clinical Trial (Indication) | Objective Response Rate (ORR) |
| PZ-4CA (Hypothetical) | MCF-7 (Breast Cancer) | 120 nM | N/A | N/A |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | ~10 nM[12] | CodeBreaK 100 (NSCLC) | 37.1%[23] |
| Adagrasib (MRTX849) | MIA PaCa-2 (Pancreatic) | ~5 nM | KRYSTAL-1 (NSCLC) | 45%[24] |
This table contrasts the expected cellular potency of a novel compound with the clinically validated efficacy of benchmark drugs. The ORR represents the percentage of patients whose tumors shrink by a predefined amount.[23][24]
Conclusion: From Privileged Scaffold to Validated Inhibitor
The validation of a novel kinase inhibitor, such as our hypothetical PZ-4CA, is a rigorous, multi-stage process that systematically de-risks the compound for further development. While the pyrazolo[3,4-d]pyrimidine scaffold offers a promising starting point due to its inherent ATP-mimetic properties, achieving the high degree of selectivity and potent cellular activity demonstrated by breakthrough drugs like Sotorasib and Adagrasib remains a significant challenge.
This guide outlines a logical and experimentally robust pathway, from initial biochemical screens to critical cell-based functional assays. By explaining the causality behind each protocol and benchmarking against leading clinical agents, researchers can more effectively assess the therapeutic potential of their compounds. The ultimate goal is to translate a promising molecular structure into a validated therapeutic agent that can make a meaningful impact on patient outcomes.
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A Comparative Guide to the Cross-Reactivity Profiling of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets.[1][2] As an isostere of the adenine ring of ATP, this heterocyclic system is particularly adept at binding to the hinge region within the active sites of protein kinases.[1][3] Consequently, numerous kinase inhibitors targeting oncogenic pathways are based on this core structure.[3][4][5]
This guide focuses on a novel investigational compound, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid (referred to herein as "Compound-X"). Given its scaffold, Compound-X is hypothesized to be a kinase inhibitor. However, the conserved nature of the ATP-binding pocket across the human kinome makes cross-reactivity a significant concern.[6][7] Unintended off-target interactions can lead to cellular toxicity or other adverse effects, while in some cases, they can be harnessed for beneficial polypharmacology.[8][9]
Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a supplementary exercise but a critical step in elucidating the true biological activity of Compound-X. This document provides a comprehensive, tiered experimental strategy for characterizing its selectivity, comparing its hypothetical profile against benchmark compounds, and explaining the scientific rationale behind each methodological choice.
Tiered Strategy for Selectivity Profiling
A multi-tiered approach is the most efficient and cost-effective strategy for assessing inhibitor selectivity.[10] This process begins with a broad, low-resolution screen to identify potential off-targets, followed by progressively more focused and physiologically relevant assays to confirm and quantify these interactions.
Caption: A tiered workflow for cross-reactivity profiling.
Tier 1: Broad Kinome-Wide Biochemical Screening
The primary objective of this tier is to survey the largest feasible portion of the kinome to identify all potential binding interactions, both strong and weak.
Methodology: Active Site-Directed Competition Binding Assay
The KINOMEscan® platform is a widely adopted method for this purpose.[11][12] It is an in vitro binding assay, not an enzymatic activity assay.
Causality: The key advantage of a binding assay is that it is independent of ATP concentration, which can vary between enzymatic assays and complicate direct comparisons of potency (IC50 values).[12][13] This method measures the thermodynamic dissociation constant (Kd), providing a true measure of binding affinity.[12]
The assay involves three components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound (Compound-X).[13] If Compound-X binds to the kinase, it prevents the kinase from binding to the immobilized ligand, resulting in a lower amount of captured kinase, which is quantified using qPCR.[13]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize Compound-X in 100% DMSO to a stock concentration of 10 mM.
-
Assay Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) to capture even weak interactions.
-
Assay Execution (by Service Provider, e.g., Eurofins Discovery):
-
Compound-X is incubated with a panel of DNA-tagged kinases (e.g., the scanMAX panel of 468 kinases).[12][14]
-
The kinase/compound mixture is applied to an affinity resin bead with an immobilized, broadly active ligand.
-
After equilibration, unbound components are washed away.
-
The amount of kinase bound to the resin is quantified via qPCR of the attached DNA tag.
-
-
Data Output: Results are typically expressed as Percent of Control (%Ctrl) , where a lower percentage indicates stronger binding. %Ctrl = (Signal_Compound / Signal_DMSO_Control) * 100
Data Presentation and Comparative Analysis
To contextualize the selectivity of Compound-X, it is compared with two benchmark inhibitors:
-
Staurosporine: A notoriously non-selective, pan-kinase inhibitor.
-
Dasatinib: A clinically approved multi-kinase inhibitor with a defined spectrum of targets.
Table 1: Hypothetical Tier 1 Screening Results (%Ctrl at 1 µM)
| Kinase Target | Compound-X (%Ctrl) | Staurosporine (%Ctrl) | Dasatinib (%Ctrl) | Kinase Family |
| SRC | < 1.0 | < 1.0 | < 1.0 | TK |
| YES1 | 2.5 | < 1.0 | 1.5 | TK |
| LCK | 5.0 | < 1.0 | < 1.0 | TK |
| CDK2 | 35.0 | < 1.0 | 20.5 | CMGC |
| GSK3B | 88.0 | 5.2 | 91.0 | CMGC |
| AURKA | 8.5 | 15.0 | 75.0 | STE |
| EGFR | 95.0 | 25.0 | 2.0 | TK |
| VEGFR2 | 92.0 | 10.0 | 3.0 | TK |
Data is hypothetical. TK = Tyrosine Kinase; CMGC = CDK, MAPK, GSK3, CLK family; STE = Serine/Threonine Kinase.
From this initial screen, Compound-X appears to be a potent binder to SRC family kinases (SRC, YES1, LCK) and shows a significant off-target interaction with AURKA. The next step is to quantify these affinities by determining the Kd values for these primary hits.
Table 2: Kd Determination for Primary Hits
| Kinase Target | Compound-X (Kd, nM) | Dasatinib (Kd, nM) |
| SRC | 5.2 | 0.8 |
| YES1 | 15.8 | 1.2 |
| LCK | 22.1 | 0.6 |
| AURKA | 150.7 | >10,000 |
Tier 2: Cellular Target Engagement Validation
Biochemical assays, while excellent for broad screening, do not guarantee that a compound will engage its target in the complex environment of a living cell.[15][16] Factors like cell permeability, efflux pumps, and intracellular ATP concentrations (typically 1-5 mM) can drastically alter a compound's apparent potency and selectivity.[17] Therefore, orthogonal, cell-based validation is essential.
Methodology 1: Bioluminescence Resonance Energy Transfer (BRET)
The NanoBRET™ Target Engagement assay is a powerful method to quantify compound binding in live cells.[18][19]
Causality: This technology provides a direct readout of target occupancy in real-time within the physiological context of the cell.[20] It relies on energy transfer between a target protein fused to a NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the target (the acceptor).[21] When a test compound enters the cell and binds to the target, it displaces the tracer, leading to a dose-dependent decrease in the BRET signal.[22]
Experimental Protocol: NanoBRET™ for SRC and AURKA
-
Cell Line Preparation: Transfect HEK293 cells with plasmids encoding either SRC-NanoLuc or AURKA-NanoLuc fusion proteins.
-
Assay Setup: Plate the transfected cells in a 96-well white assay plate.
-
Compound Treatment: Add a serial dilution of Compound-X (e.g., from 10 µM to 0.1 nM) to the cells.
-
Tracer & Substrate Addition: Add the specific NanoBRET™ tracer for either SRC or AURKA, along with the NanoLuc® substrate (furimazine).
-
Signal Detection: Incubate for 2 hours at 37°C and measure the donor (460 nm) and acceptor (610 nm) emission signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the intracellular IC50.
Methodology 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a label-free method based on the principle of ligand-induced thermal stabilization.[23]
Causality: When a compound binds to its target protein, it generally increases the protein's thermodynamic stability.[24][25] This means a higher temperature is required to denature the protein-ligand complex compared to the unbound protein.[25] This thermal shift can be detected by heating intact cells, lysing them, and quantifying the amount of soluble (non-denatured) target protein remaining.[26]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Comparative Cellular Data
Table 3: Comparison of Biochemical vs. Cellular Potency
| Target | Biochemical Kd (nM) | Cellular IC50 (nM) (NanoBRET™) | Thermal Shift (CETSA®, ΔTagg) | Notes |
| SRC | 5.2 | 45.8 | + 8.2 °C | Good cell permeability and target engagement. |
| AURKA | 150.7 | > 5,000 | + 0.5 °C (Not significant) | Poor cellular activity despite biochemical binding. |
This comparison is critical. While Compound-X binds to AURKA biochemically, it fails to engage the target effectively in a cellular context, as shown by the weak NanoBRET™ IC50 and negligible thermal shift. This could be due to poor permeability or rapid efflux. This finding significantly de-risks AURKA as a functional off-target and allows research efforts to focus on the SRC family.
Quantifying Selectivity
A single value can help compare the overall selectivity of different compounds.[27] The Selectivity Score (S-Score) is a common metric, calculated by dividing the number of kinases that a compound binds to below a certain affinity threshold by the total number of kinases tested.[15][28] A score closer to zero indicates higher selectivity.[15]
S(threshold) = (Number of kinases with Kd < threshold) / (Total kinases tested)
Table 4: Selectivity Score Comparison (S(1µM))
| Compound | Hits (Kd < 1µM) | Total Kinases | S(1µM) Score | Selectivity Profile |
| Compound-X | 4 | 468 | 0.0085 | Highly Selective |
| Dasatinib | 55 | 468 | 0.1175 | Multi-Targeted |
| Staurosporine | 245 | 468 | 0.5235 | Non-Selective |
Conclusion
This comprehensive profiling guide demonstrates a rigorous, evidence-based approach to characterizing the cross-reactivity of a novel pyrazolo[3,4-d]pyrimidine-based inhibitor, Compound-X.
-
Tier 1 (Biochemical Screening): Identified SRC family kinases as primary targets and AURKA as a potential off-target.
-
Tier 2 (Cellular Validation): Confirmed potent on-target engagement of SRC in a live-cell context and, crucially, demonstrated a lack of significant cellular engagement for the off-target AURKA.
-
Quantitative Analysis: The calculated Selectivity Score (S(1µM) = 0.0085) provides a quantitative benchmark, classifying Compound-X as a highly selective inhibitor compared to established multi-targeted and non-selective drugs.
This tiered approach, combining broad biochemical screening with orthogonal cellular validation, provides the necessary depth and confidence to accurately define a compound's selectivity profile. This enables informed decisions for its continued development as either a precision chemical probe for studying SRC family biology or a therapeutic candidate with a well-understood and desirable target profile.
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Cuny, G. D., Yu, P. B., Laha, J. K., & Laha, S. (2012). Cross-reactivity profiling of the human kinome by X-ReactKIN–a Chemical Systems Biology approach. BMC Bioinformatics, 13(1), 1-15. [Link]
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van der Horst, E. H., Allu, A. D., & de Witte, W. E. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 1053-1062. [Link]
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Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved January 19, 2026, from [Link]
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Gairns, J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1149-1166. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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El-Adl, K., El-Miligy, M. M., & El-Sayed, M. A. A. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][15][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14787-14805. [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved January 19, 2026, from [Link]
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Zhang, T., Yin, S., & Zhou, S. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4131. [Link]
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van der Horst, E. H., Allu, A. D., de Witte, W. E., & van Vlijmen, H. W. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 1053-1062. [Link]
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van Vlijmen, H., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
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El-Gamal, M. I., Al-Said, M. S., & Al-Zoubi, R. M. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(11), 2200424. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 19, 2026, from [Link]
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Zhang, J., & Gray, N. S. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1321-1335. [Link]
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Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
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Uitdehaag, J. C., & van Vlijmen, H. (2011). A theoretical entropy score as a single value to express inhibitor selectivity. Journal of Cheminformatics, 3(1), 1-11. [Link]
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Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & Abou El Ella, D. A. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 3(2), 115-127. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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El-Adl, K., El-Miligy, M. M., & El-Sayed, M. A. A. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][15][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14787-14805. [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved January 19, 2026, from [Link]
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Shaw, J., & Dai, W. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2883-2888. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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A Senior Application Scientist's Guide to In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine Compounds
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, widely regarded as a "privileged structure."[1] Its success stems from its function as a bioisostere of the adenine ring of ATP, allowing compounds based on this scaffold to effectively bind to the hinge region of numerous kinase active sites.[1][2] This inherent advantage has enabled the development of a multitude of kinase inhibitors targeting oncogenic pathways. This guide provides a comparative analysis of the in vivo efficacy of select pyrazolo[3,4-d]pyrimidine compounds, focusing on their performance in preclinical cancer models and the experimental rationale behind their evaluation.
Targeting Src Family Kinases in CNS Malignancies
The non-receptor tyrosine kinase Src is a proto-oncogene that is frequently hyperactivated in various cancers, including aggressive brain tumors like glioblastoma (GBM) and medulloblastoma.[3][4] Aberrant Src signaling drives tumor cell proliferation, survival, migration, and invasion, making it a critical therapeutic target.[4][5] Several pyrazolo[3,4-d]pyrimidine derivatives have been specifically designed to inhibit Src kinase.
Src Signaling Pathway Overview
The following diagram illustrates a simplified Src signaling cascade, which is often initiated by upstream receptor tyrosine kinases (RTKs) like EGFR. Src activation triggers multiple downstream pathways, including the FAK and STAT3 pathways, which are crucial for cell motility and survival.
Comparative In Vivo Efficacy of Src Inhibitors
The preclinical efficacy of pyrazolo[3,4-d]pyrimidine-based Src inhibitors has been demonstrated in various CNS tumor models. The choice of an in vivo model is critical; for instance, orthotopic xenografts (where human tumor cells are implanted into the corresponding organ of an immunodeficient mouse) are considered a gold standard for brain tumor studies as they better replicate the tumor microenvironment.
| Compound | Target(s) | Cancer Model | Dosing & Administration | Key Efficacy Outcome | Reference |
| S29 | Src | Daoy Medulloblastoma Xenograft (Nude Mice) | Per os (oral), dose not specified in abstract | Significantly inhibited tumor formation and progression. | [3] |
| SI306 | Src | U87 Glioblastoma Xenograft (Zebrafish Embryo) | Not specified | Displayed a significant anti-invasive effect. | [5][6] |
| Pro-SI306 | Src (Prodrug of SI306) | U87 Glioblastoma Xenograft (Zebrafish Embryo) | Not specified | Showed anti-invasive efficacy similar to the parent drug, SI306. | [5][6] |
| Dasatinib | BCR-ABL, Src | Orthotopic Glioblastoma Model | Not specified | Inhibited tumor growth in vivo. | [1] |
Targeting Angiogenesis via VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. The versatile pyrazolo[3,4-d]pyrimidine scaffold has also been adapted to target this critical pathway.
In Vivo Efficacy of a Novel VEGFR-2 Inhibitor
A recent study highlighted a novel derivative, compound 10k , which demonstrated potent anti-tumor effects in a colon cancer model. The selection of a subcutaneous xenograft model, like the HT-29 model, is a standard initial step in preclinical in vivo testing. It allows for straightforward tumor implantation and precise measurement of tumor volume over time, providing a clear and reproducible endpoint for assessing a compound's efficacy.
| Compound | Target(s) | Cancer Model | Dosing & Administration | Key Efficacy Outcome | Reference |
| 10k | VEGFR-2, Tubulin | HT-29 Colon Carcinoma Xenograft (Nude Mice) | Not specified | Confirmed inhibition of tumor growth in vivo. | [7] |
Representative Protocol: Xenograft Efficacy Study for a CNS Tumor
This protocol outlines a standard workflow for evaluating a novel pyrazolo[3,4-d]pyrimidine compound in a subcutaneous medulloblastoma xenograft model, based on methodologies described in the literature.[3] The trustworthiness of such a study relies on rigorous execution, appropriate controls, and unbiased endpoint analysis.
Objective: To determine the in vivo anti-tumor efficacy of Compound-X compared to a vehicle control.
Step 1: Cell Culture & Preparation
-
Culture human medulloblastoma cells (e.g., Daoy) under standard sterile conditions.
-
Harvest cells during the logarithmic growth phase and assess viability (e.g., via Trypan Blue exclusion), ensuring >95% viability.
-
Resuspend the required number of cells in a sterile, serum-free medium or a mixture with Matrigel to support initial tumor establishment.
Step 2: Animal Handling and Tumor Implantation
-
Use immunodeficient mice (e.g., athymic Nude or NSG mice), which are incapable of rejecting human tumor xenografts. Acclimate animals for at least one week.
-
Subcutaneously inject 5-10 million cells into the flank of each mouse.
-
Causality: The flank is chosen for initial efficacy studies due to the ease of tumor measurement and monitoring of animal health without requiring advanced imaging.
Step 3: Tumor Monitoring and Group Randomization
-
Monitor animals daily for health and measure tumor volumes 2-3 times per week using digital calipers (Volume ≈ 0.5 x Length x Width²).
-
Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle Control, Compound-X) to ensure a statistically equivalent tumor burden at the start of treatment.
Step 4: Treatment Administration
-
Prepare the formulation of Compound-X and the corresponding vehicle control. The vehicle's composition is critical and must be identical to that used for the drug, minus the active compound, to isolate the drug's effect.
-
Administer treatment according to the planned schedule (e.g., daily oral gavage). The route of administration should align with the intended clinical application.
Step 5: Efficacy and Toxicity Assessment
-
Continue to measure tumor volumes and body weights throughout the study. Body weight is a key indicator of systemic toxicity.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
The study concludes when tumors in the control group reach a predetermined maximum size or after a fixed duration.
Step 6: Data Analysis
-
Statistically compare the tumor volumes between the treated and vehicle groups (e.g., using a t-test or ANOVA). A p-value < 0.05 is typically considered significant.
General Workflow for Preclinical In Vivo Efficacy Studies
The following diagram provides a high-level overview of the typical workflow for an in vivo xenograft study.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to yield potent and selective kinase inhibitors with significant therapeutic potential. Preclinical in vivo studies are indispensable for validating their efficacy and safety. As demonstrated, compounds targeting Src and VEGFR-2 have shown promising anti-tumor activity in models of aggressive cancers. The success of these studies relies on a deep understanding of the target biology, the selection of appropriate animal models, and the execution of methodologically sound experimental protocols. The continued exploration of this versatile chemical scaffold is poised to deliver the next generation of targeted cancer therapies.
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A Comparative Guide to the Synthetic Efficiency of Pyrazolo[3,4-d]pyrimidine Routes
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its structural similarity to endogenous purines.[1] This allows it to effectively interact with a variety of biological targets, including kinases, which are pivotal in cancer and inflammatory diseases.[2][3] Consequently, the efficient and versatile synthesis of this heterocyclic system is of paramount importance to the drug discovery and development process.
This guide provides a comparative analysis of the most common synthetic routes to pyrazolo[3,4-d]pyrimidines, evaluating their efficiency based on experimental data. We will delve into the mechanistic underpinnings of each approach, offering insights into the rationale behind experimental choices. The comparison will encompass traditional multi-step syntheses, modern one-pot procedures, and microwave-assisted technologies, providing a comprehensive overview for researchers to select the most appropriate route for their specific needs.
The Foundational Precursors: 5-Aminopyrazoles
The majority of synthetic pathways to pyrazolo[3,4-d]pyrimidines commence with a suitably substituted 5-aminopyrazole. These precursors are themselves typically synthesized through the condensation of a hydrazine with a β-ketonitrile or a related three-carbon synthons. The nature and position of substituents on the pyrazole ring are crucial for the subsequent pyrimidine ring formation and for the final biological activity of the target molecule. The most common 5-aminopyrazole starting materials are the 4-cyano, 4-carboxamido, and 4-carboxylate derivatives.
Route 1: The Classical Multi-Step Approach
The traditional synthesis of pyrazolo[3,4-d]pyrimidines often involves a sequential, multi-step process. A common iteration of this approach begins with a 5-aminopyrazole-4-carbonitrile. This route, while robust and well-established, can be time-consuming and may result in lower overall yields due to the isolation of intermediates at each stage.
Mechanistic Rationale
The classical approach relies on the stepwise construction of the pyrimidine ring. The initial hydrolysis of the nitrile to an amide is a critical step, as the amide nitrogen is a key nucleophile in the subsequent cyclization. The cyclization itself is a condensation reaction where a one-carbon unit, such as that provided by formamide or formic acid, reacts with the 5-amino group and the newly formed carboxamide to close the pyrimidine ring. Chlorination with reagents like phosphorus oxychloride (POCl₃) activates the 4-position for subsequent nucleophilic substitution, a common strategy for introducing diversity into the final molecule.[4]
Caption: Classical multi-step synthesis of pyrazolo[3,4-d]pyrimidines.
Representative Experimental Protocol
Synthesis of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one [5]
-
Step 1: Synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Phenylhydrazine is reacted with ethyl 2-cyano-3-ethoxyacrylate in ethanol at reflux for 6 hours. The product is isolated upon cooling.
-
Step 2: Cyclization. The resulting ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is refluxed in formamide for 10 hours. The product precipitates upon cooling and is collected by filtration.
This two-step process, while straightforward, involves extended reaction times at high temperatures.
Route 2: The Efficiency of One-Pot Syntheses
In an effort to improve the overall efficiency, reduce waste, and simplify the synthetic process, one-pot methodologies have been developed. These routes combine multiple reaction steps into a single procedure without the isolation of intermediates, leading to significant time and resource savings.
Mechanistic Rationale
One-pot syntheses often rely on the careful choice of reagents and reaction conditions to orchestrate a cascade of reactions. For example, a three-component reaction can bring together a 5-aminopyrazole, an orthoformate (as a one-carbon source), and a primary amine.[6][7] The orthoformate reacts with the 5-aminopyrazole to form an intermediate that is then trapped in situ by the primary amine, leading directly to the substituted pyrazolo[3,4-d]pyrimidine. This circumvents the need for pre-functionalization and isolation of intermediates.
Caption: One-pot three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.
Representative Experimental Protocol
One-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones
A mixture of a 5-amino-N-substituted-1H-pyrazole-4-carbonitrile, a lower aliphatic acid, and phosphorus oxychloride (POCl₃) are reacted together. This method provides the target compounds in a single step under mild conditions.
Route 3: The Speed and Selectivity of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[8] In the context of pyrazolo[3,4-d]pyrimidine synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[9][10]
Mechanistic Rationale
Microwave energy directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction mixture. This can lead to reaction rate enhancements that are not achievable with conventional heating methods, which rely on slower heat transfer through the vessel walls. This rapid heating can also minimize the formation of side products, leading to improved product purity.
Caption: General workflow for microwave-assisted pyrazolo[3,4-d]pyrimidine synthesis.
Representative Experimental Protocol
Microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones [6][7]
A mixture of a methyl 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and a primary amine is subjected to controlled microwave irradiation. The reaction is typically complete within minutes, and the product can often be isolated by simple filtration, avoiding the need for chromatographic purification.
Comparative Analysis of Synthesis Efficiency
To provide a clear and objective comparison, the following table summarizes the key efficiency parameters for the different synthetic routes discussed.
| Route | Key Features | Typical Reaction Time | Typical Yields | Advantages | Disadvantages |
| Classical Multi-Step | Sequential reactions with isolation of intermediates. | Hours to days | 40-70% (overall) | Well-established, reliable for a wide range of substrates. | Time-consuming, lower overall yield, more waste generated. |
| One-Pot Synthesis | Multiple reaction steps in a single pot. | 1-12 hours | 60-90% | High atom economy, reduced waste, simplified procedure. | Can be sensitive to reaction conditions, optimization may be required. |
| Microwave-Assisted | Use of microwave irradiation for heating. | 5-30 minutes | 70-95% | Dramatically reduced reaction times, often higher yields, cleaner reactions. | Requires specialized microwave equipment, scalability can be a concern. |
Green Chemistry Considerations
The principles of green chemistry are increasingly important in modern synthetic chemistry. When comparing these routes, it is clear that one-pot and microwave-assisted methods offer significant advantages in terms of environmental impact.
-
Atom Economy: One-pot reactions inherently have a higher atom economy as they minimize the number of steps and the need for protecting groups.
-
Energy Efficiency: Microwave synthesis is significantly more energy-efficient than conventional heating, as it heats the reaction mixture directly and rapidly.[8]
-
Solvent Reduction: Some microwave-assisted and one-pot procedures can be performed under solvent-free conditions, further reducing their environmental footprint. The choice of solvent is also critical; guides for greener solvent selection are available and should be consulted.[7][11]
Conclusion
The synthesis of pyrazolo[3,4-d]pyrimidines has evolved from lengthy, multi-step classical routes to highly efficient one-pot and microwave-assisted methodologies. For researchers in drug discovery and development, the choice of synthetic route will depend on a variety of factors, including the desired substitution pattern, the scale of the synthesis, and the available equipment.
While classical methods remain valuable for their robustness and predictability, the significant improvements in efficiency, yield, and environmental impact offered by one-pot and microwave-assisted syntheses make them the preferred choice for the rapid generation of diverse libraries of pyrazolo[3,4-d]pyrimidine derivatives for biological screening. The continued development of even more sustainable and efficient synthetic methods for this important heterocyclic scaffold will undoubtedly be a focus of future research.
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El-Sayed, N. N. E., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17754-17774. Available from: [Link]
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A Comparative Guide to the Cytotoxicity of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid in Normal vs. Cancer Cells
Introduction: The Quest for Selective Cancer Therapeutics
The landscape of cancer therapy is perpetually driven by the pursuit of agents that exhibit high efficacy against malignant cells while sparing their normal counterparts. This selectivity is the cornerstone of reducing debilitating side effects and improving patient outcomes. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1][2][3][4][5] These compounds, acting as purine bioisosteres, have been shown to interfere with critical cellular processes in cancer cells, including cell cycle progression and signal transduction.[6][7]
This guide focuses on a specific derivative, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid , and provides a comparative analysis of its cytotoxic effects on cancer cells versus normal cells. While direct experimental data for this particular molecule is emerging, we will extrapolate from the well-established activities of the pyrazolo[3,4-d]pyrimidine class to design and present a robust experimental framework for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate the therapeutic potential of this compound.
The Scientific Rationale: Why Pyrazolo[3,4-d]pyrimidines?
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, a fundamental component of ATP.[6] This structural mimicry allows these compounds to competitively bind to the ATP-binding sites of various protein kinases, many of which are dysregulated in cancer.[6] Key mechanisms of action for this class of compounds include:
-
Induction of Apoptosis: Many pyrazolo[3,4-d]pyrimidine derivatives have been shown to trigger programmed cell death in cancer cells. This is often achieved through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase cascades.[1]
-
Cell Cycle Arrest: Inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2, is a common mechanism.[6][8] By targeting CDKs, these compounds can halt the cell cycle, preventing cancer cell proliferation.
-
Inhibition of Signaling Pathways: Derivatives have been developed to target key signaling molecules like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overactive in various cancers.[9]
Given these precedents, it is hypothesized that 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid may exhibit selective cytotoxicity towards cancer cells, which often have a higher metabolic rate and are more susceptible to disruptions in cell cycle and signaling pathways.
Experimental Design for Comparative Cytotoxicity Analysis
To rigorously assess the differential cytotoxicity of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, a well-controlled in vitro study is essential. The following experimental workflow provides a comprehensive approach.
Caption: A general workflow for screening the cytotoxicity of chemical compounds.
Cell Line Selection
The choice of cell lines is critical for a meaningful comparison. A panel should include:
-
Cancer Cell Lines: Representing different cancer types. For instance:
-
Normal (Non-cancerous) Cell Line: To serve as a control for general cytotoxicity.
Hypothetical Data Presentation
The following tables present plausible data that could be generated from the proposed experiments, illustrating the potential selective cytotoxicity of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid.
Table 1: IC50 Values (µM) of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid after 48-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.2 |
| HCT-116 | Colorectal Carcinoma | 6.8 |
| HepG2 | Liver Cancer | 15.1 |
| WI-38 | Normal Lung Fibroblast | > 100 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Selectivity Index (SI)
| Cancer Cell Line | SI (IC50 Normal / IC50 Cancer) |
| MCF-7 | > 11.8 |
| A549 | > 8.2 |
| HCT-116 | > 14.7 |
| HepG2 | > 6.6 |
The Selectivity Index (SI) is a ratio that measures the preferential cytotoxicity of a compound towards cancer cells over normal cells. A higher SI value indicates greater selectivity.
Potential Mechanism of Action: A Hypothetical Pathway
Based on the known activities of pyrazolo[3,4-d]pyrimidine derivatives, a plausible mechanism of action for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid could involve the inhibition of CDK2, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the G1/S phase transition by targeting the Cyclin E/CDK2 complex.
Detailed Experimental Protocols
For reproducibility and standardization, detailed protocols for the key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of LDH from damaged cells.[7]
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture.
-
Incubation and Measurement: Incubate in the dark at room temperature and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the controls.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in a 6-well plate with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold holds significant promise in the development of novel anticancer agents. While the specific cytotoxic profile of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid requires direct experimental validation, the established activities of its structural analogs suggest a strong potential for selective cytotoxicity against cancer cells. The experimental framework outlined in this guide provides a comprehensive strategy for its evaluation.
Future research should focus on elucidating the precise molecular targets of this compound and validating its efficacy in more complex in vitro models, such as 3D spheroids, and subsequently in in vivo animal models. Understanding the structure-activity relationship of this and related compounds will be crucial for optimizing their therapeutic index and advancing them toward clinical application.
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El-Sayed, M. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link]
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Liu, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(14), 1785-1790. [Link]
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Giallongo, C., et al. (2016). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Pharmacology, 7, 407. [Link]
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Ahmed, K. A., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3311. [Link]
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A Head-to-Head Comparison of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors: A Guide for Researchers
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core of numerous potent and selective kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively compete with ATP for binding to the kinase active site, making it a versatile starting point for the development of targeted cancer therapeutics.[3][4] This guide provides a head-to-head comparison of prominent pyrazolo[3,4-d]pyrimidine-based inhibitors targeting key oncogenic kinase families: Src family kinases, Cyclin-Dependent Kinases (CDKs), and Aurora kinases. We will delve into their comparative potency, selectivity, and the experimental methodologies used for their characterization, offering researchers a comprehensive resource for their drug discovery efforts.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the purine ring system found in ATP.[4][5] This inherent structural mimicry provides a strong foundation for designing competitive kinase inhibitors. Medicinal chemists have extensively modified this scaffold at various positions to enhance potency, selectivity, and pharmacokinetic properties, leading to a diverse array of compounds with distinct biological activities.[1][2]
Caption: The pyrazolo[3,4-d]pyrimidine scaffold mimics the adenine ring of ATP, enabling competitive binding to the kinase active site.
Src Family Kinase Inhibitors: Targeting a Key Oncogenic Hub
The Src family of non-receptor tyrosine kinases plays a pivotal role in various cellular processes, including proliferation, survival, migration, and angiogenesis.[6][7] Their hyperactivation is a common feature in many cancers, making them attractive therapeutic targets.[8] Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src inhibitors.
Signaling Pathway Overview
Src kinases are central nodes in multiple signaling pathways that drive cancer progression. Their inhibition can disrupt these oncogenic signals, leading to anti-tumor effects.
Caption: Simplified Src signaling pathway highlighting its central role in cancer cell proliferation, survival, migration, and angiogenesis.
Head-to-Head Comparison of Src Inhibitors
Here, we compare two notable pyrazolo[3,4-d]pyrimidine-based Src inhibitors, SI221 and SI306, based on available preclinical data.
| Inhibitor | Target(s) | IC50 (Src) | Cell-based Activity | Key Findings | Reference(s) |
| SI221 | SFKs | Not explicitly stated in provided abstracts | Cytotoxic to glioblastoma cells, more effective than PP2. | Induces apoptosis, inhibits cell migration, and has good potential to cross the blood-brain barrier. | [6][9] |
| SI306 | Src, Fyn, SGK1 | IC50 values of 11.2, 7.7, and 7.2 µM in different GBM cell lines. | Potent cytotoxic agent against glioblastoma multiforme (GBM) cells. | Identified as a promising lead compound for eradicating invasive GBM cells. | [10][11] |
Cyclin-Dependent Kinase (CDK) Inhibitors: Halting the Cancer Cell Cycle
CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle.[12][13] Their aberrant activity is a hallmark of cancer, leading to uncontrolled cell proliferation. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop potent CDK inhibitors.
Signaling Pathway Overview
CDKs, in complex with their cyclin partners, phosphorylate key substrates to drive the cell through its different phases. Inhibiting CDKs can lead to cell cycle arrest and apoptosis.
Caption: The cell cycle is regulated by the sequential activation of CDK-cyclin complexes. Pyrazolo[3,4-d]pyrimidine inhibitors primarily target CDK2, leading to cell cycle arrest.
Head-to-Head Comparison of CDK2 Inhibitors
A number of pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against CDK2.
| Inhibitor | IC50 (CDK2/cyclin A) | Cell-based Activity (Cancer Cell Line) | Key Findings | Reference(s) |
| Compound 14 | 0.057 µM | IC50: 45 nM (MCF-7), 6 nM (HCT-116), 48 nM (HepG-2) | Potent dual activity against cancer cell lines and CDK2. Induces cell cycle arrest and apoptosis. | [12][14][15] |
| Compound 15 | 0.119 µM | IC50: 46 nM (MCF-7), 7 nM (HCT-116), 48 nM (HepG-2) | Significant inhibitory activity against CDK2 and potent cytotoxicity. | [12][14][15] |
| Compound 3d | 0.332 µM | GI50: 0.0263 to 0.513 µM across various cell lines | Potent antiproliferative activity at sub-micromolar concentrations. Induces S-phase arrest and apoptosis. | [16] |
| Compound 4a | 0.21 µM | IC50: 12.24 µM (HCT116), 13.82 µM (HepG2) | More potent than the reference roscovitine in CDK2 inhibition. | [17] |
Aurora Kinase Inhibitors: Disrupting Mitosis in Cancer Cells
Aurora kinases are essential for proper mitotic progression, including centrosome maturation, spindle formation, and cytokinesis.[18] Their overexpression is frequently observed in various cancers, making them a compelling target for anticancer drug development. While the development of pyrazolo[3,4-d]pyrimidine-based Aurora kinase inhibitors is an active area of research, clinically advanced examples with this specific scaffold are less prevalent in the public domain compared to other kinase targets. However, the broader class of pyrimidine-based inhibitors has seen significant progress. For instance, ENMD-2076, a pyrazole-pyrimidine derivative, has been investigated in clinical trials.[19]
Signaling Pathway Overview
Aurora kinases, particularly Aurora A and B, have distinct but coordinated roles throughout mitosis. Their inhibition leads to mitotic errors and, ultimately, cell death.
Caption: Aurora A and Aurora B play critical roles at different stages of mitosis. Inhibitors targeting these kinases disrupt the mitotic process.
Clinical Landscape
While specific clinical trial data for a wide range of pyrazolo[3,4-d]pyrimidine Aurora kinase inhibitors is not extensively detailed in the provided search results, it is a dynamic field. Researchers are encouraged to consult clinical trial databases for the latest information on compounds like ENMD-2076 and other emerging pyrimidine-based inhibitors.[19][20][21]
Experimental Protocols: A Guide to Characterization
The robust characterization of kinase inhibitors relies on a combination of in vitro biochemical assays and cell-based functional assays. Here, we provide standardized protocols as a starting point for researchers.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This "gold standard" assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.[22][23]
Workflow Diagram
Caption: Workflow for a radiometric in vitro kinase assay.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, and the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a solution containing [γ-³³P]ATP and MgCl₂.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Termination and Spotting: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid) and spot a portion of the reaction mixture onto a phosphocellulose filter membrane.
-
Washing: Wash the filter membranes extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity retained on the filter membrane using a scintillation counter or a phosphorimager.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Kinase Inhibition Assay (Western Blotting)
This assay determines the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.[24][25][26]
Workflow Diagram
Caption: Workflow for a cell-based Western blot assay to assess kinase inhibitor efficacy.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate the desired cancer cell line and allow the cells to adhere. Treat the cells with varying concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a remarkably fruitful platform for the discovery of novel kinase inhibitors. The compounds highlighted in this guide demonstrate the potential of this chemical class to potently and selectively target key drivers of cancer. While significant progress has been made, the field would benefit from more direct head-to-head comparative studies to better delineate the selectivity and potency profiles of these promising inhibitors. As our understanding of kinase biology deepens, the continued exploration and optimization of pyrazolo[3,4-d]pyrimidine derivatives will undoubtedly yield the next generation of targeted cancer therapies.
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A Comparative Guide to the Structural Elucidation of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid: A Crystallographic, Spectroscopic, and Computational Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. In this comprehensive technical guide, we delve into the definitive structural confirmation of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the gold standard, juxtaposed with powerful spectroscopic and computational techniques. We will not only outline the "how" but, more critically, the "why" behind the experimental choices, ensuring a thorough understanding of the synergistic application of these methods in modern chemical research.
Introduction: The Imperative of Structural Integrity
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] Accurate knowledge of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, is paramount for understanding structure-activity relationships (SAR) and for rational drug design. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provide invaluable insights into connectivity and conformation, single-crystal X-ray crystallography remains the unequivocal method for determining the precise solid-state structure of a molecule.[2]
This guide will navigate the synthesis, crystallization, and multi-faceted structural analysis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, offering a comparative framework for its comprehensive characterization.
Part 1: Synthesis and Crystallization: From Powder to Pristine Crystal
A robust structural analysis begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction.
Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
While numerous synthetic routes to pyrazolo[3,4-d]pyrimidine derivatives exist, a common and effective strategy involves the construction of the pyrazole ring followed by the pyrimidine ring.[3][4] A plausible and efficient synthesis of the target molecule can be achieved through the hydrolysis of the corresponding ethyl ester. This precursor, ethyl 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate, can be synthesized from commercially available starting materials.
Experimental Protocol: Synthesis
-
Ester Synthesis (Illustrative): The synthesis of the precursor ester can be adapted from established literature procedures for similar pyrazolopyrimidines.[3]
-
Hydrolysis to the Carboxylic Acid:
-
To a solution of ethyl 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate in a mixture of ethanol and water (e.g., 3:1 v/v), add an excess of a base such as sodium hydroxide (3 equivalents).[5]
-
Stir the reaction mixture at room temperature for 10-15 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 4 with a dilute acid (e.g., 1N HCl) at 0 °C.[5]
-
The resulting precipitate of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is then collected by filtration, washed with cold water, and dried under vacuum.
-
Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step. For carboxylic acids, solvent selection and pH are critical factors.[6]
Experimental Protocol: Crystallization
A systematic approach combining experimentation and understanding of solute-solvent interactions is key.
-
Solvent Screening:
-
The principle of "like dissolves like" is a good starting point. Given the presence of the carboxylic acid and the heterocyclic core, polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF) should be screened.[6]
-
Test the solubility of the compound in a small amount of each solvent at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility at an elevated temperature.[6]
-
-
Slow Evaporation:
-
Prepare a saturated solution of the carboxylic acid in a suitable solvent (or solvent mixture) at room temperature.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to promote slow crystal growth. Rapid cooling can lead to the formation of smaller, less-ordered crystals.[6]
-
-
Vapor Diffusion:
-
Dissolve the compound in a good solvent and place it in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble.
-
Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, gradually reducing its solubility and promoting crystallization.
-
dot graph TD { A[Synthesis of Crude Product] --> B{Purification}; B --> C[Solvent Screening]; C --> D{Crystallization Method Selection}; D --> E[Slow Evaporation]; D --> F[Slow Cooling]; D --> G[Vapor Diffusion]; E --> H[Single Crystal Formation]; F --> H; G --> H; H --> I[Crystal Mounting & Screening]; I --> J[X-ray Data Collection];
}
Caption: Workflow from Synthesis to X-ray Data Collection.
Part 2: The Unambiguous Proof: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides a detailed three-dimensional map of the electron density within the crystal, from which the positions of the atoms can be determined with high precision.[2]
Experimental Protocol: X-ray Data Collection and Structure Refinement
-
Crystal Mounting and Screening:
-
A suitable single crystal is carefully selected and mounted on a goniometer head, typically at low temperatures (around 100 K) to minimize thermal vibrations.[7]
-
Initial X-ray diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and crystal system.
-
-
Data Collection:
-
Data Reduction and Structure Solution:
-
The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[8]
-
-
Structure Refinement:
Expected Results and Interpretation
The final output of a successful X-ray crystallographic analysis is a detailed structural model, providing precise information on:
-
Molecular Connectivity: Unambiguous confirmation of the covalent bonding framework.
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
-
Stereochemistry: The absolute configuration of any chiral centers.
-
Intermolecular Interactions: Detailed insights into hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing.
The crystal structure of the closely related 1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine reveals a planar pyrazolo[3,4-d]pyrimidine ring system with molecules linked by π–π interactions.[9] It is anticipated that 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid will also exhibit a largely planar heterocyclic core, with intermolecular interactions dominated by hydrogen bonding involving the carboxylic acid groups.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Computational Modeling (DFT) |
| State | Solid (Crystal) | Solution | Gas Phase (or with solvent model) |
| Information | Precise 3D coordinates, bond lengths/angles, intermolecular interactions | Connectivity, chemical environment, through-bond and through-space correlations | Optimized geometry, electronic properties, theoretical spectra |
| Strengths | Unambiguous structure determination | Provides data on solution-state conformation and dynamics | Complements experimental data, predicts properties |
| Limitations | Requires single crystals, solid-state structure may differ from solution | Does not provide precise bond lengths/angles, interpretation can be complex | Accuracy depends on the level of theory and basis set, does not directly prove structure |
Part 3: Corroborative Evidence: A Multi-pronged Approach
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of the molecule requires a combination of techniques.
NMR Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can be used to confirm the connectivity of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the different types of protons and carbons and their chemical environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the entire molecule.[11]
-
dot graph LR { subgraph "NMR Spectroscopy" A[¹H NMR] --> C{Connectivity}; B[¹³C NMR] --> C; D[COSY] --> C; E[HSQC] --> C; F[HMBC] --> C; end
}
Caption: 2D NMR techniques for structural elucidation.
Computational Modeling: The Theoretical Counterpart
Density Functional Theory (DFT) calculations can be used to predict the geometry and other properties of the molecule, providing a valuable comparison with the experimental data.[12]
Experimental Protocol: DFT Calculations
-
Model Building: Construct the 3D model of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid.
-
Geometry Optimization: Perform a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[13]
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum.[13]
The calculated bond lengths, bond angles, and torsion angles can then be compared with the values obtained from X-ray crystallography. A good agreement between the experimental and theoretical data provides further confidence in the determined structure.[14]
Conclusion: A Synergistic Approach to Structural Certainty
The definitive structural elucidation of novel compounds like 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is best achieved through a synergistic approach. While single-crystal X-ray crystallography provides the unambiguous solid-state structure, its combination with NMR spectroscopy and computational modeling offers a more complete picture of the molecule's properties in different states. This multi-faceted approach not only confirms the molecular structure with the highest degree of confidence but also provides a deeper understanding of its chemical nature, which is invaluable for its further development and application in medicinal chemistry and materials science.
References
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]
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Single Crystal X-Ray Diffraction. Oxford Diffraction. [Link]
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Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. [Link]
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Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. PubMed. [Link]
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Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. IntechOpen. [Link]
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Single-crystal X-ray Diffraction. Carleton College. [Link]
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X-ray crystal data collection and refinement details of organic compounds. ResearchGate. [Link]
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Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate. [Link]
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Single-Crystal Diffraction. MIT Department of Chemistry. [Link]
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Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. [Link]
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DFT Calculations for Corrosion Inhibition of Ferrous Alloys by Pyrazolopyrimidine Derivatives. ResearchGate. [Link]
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Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. IUCr Journals. [Link]
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6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. [Link]
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Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. MDPI. [Link]
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Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]
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Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]
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Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
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Crystal Structure of 1-methyl-4-methyl-sulfanyl-1H-pyrazolo-[3,4-d]pyrimidine. PubMed. [Link]
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A Comprehensive Guide to the Safe Disposal of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid
This guide provides essential safety and logistical information for the proper disposal of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document is structured to provide a clear, step-by-step methodology, grounded in established safety protocols and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Characterization
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid belongs to the pyrazolopyrimidine class of compounds, which are known for their diverse biological activities and are often used as scaffolds in drug discovery.[1][2][3] While the specific toxicity of this compound is not fully characterized, the general structure suggests potential hazards that must be respected. Structurally related pyrazolo[3,4-d]pyrimidine derivatives have been classified with hazards such as acute oral toxicity, skin irritation, and serious eye irritation.[4] Carboxylic acids, as a class, can be corrosive.[5]
Assumed Hazard Profile:
| Hazard Category | Potential Risk | Recommended Precautions |
| Acute Toxicity (Oral) | May be harmful or toxic if swallowed.[4][6][7] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation.[4][8][9] | Wear appropriate protective gloves and clothing to prevent skin exposure.[6] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[4][8][9] | Wear safety glasses with side shields or goggles. Ensure eyewash stations are accessible.[6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[8][9] | Handle in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation.[6][10] |
Personal Protective Equipment (PPE)
Before handling any waste containing 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Segregation and Collection of Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid".[11] Include the approximate concentration and any other components in the waste stream.
-
Waste Accumulation:
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated solid waste container.
-
Liquid Waste: Collect liquid waste in a separate, compatible liquid waste container. Do not mix with incompatible waste streams. For instance, do not mix organic solvent waste with aqueous waste unless specifically permitted by your EHS department.
-
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[11] The SAA must be at or near the point of generation and under the control of the operator. Keep the container closed except when adding waste.
Disposal Workflow
The following diagram outlines the decision-making process for the disposal of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid.
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A Senior Application Scientist's Guide to Handling 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic Acid: A Risk-Based Approach to Personal Protective Equipment
Hazard Analysis and Risk Mitigation
The core structure, a pyrazolopyrimidine, is found in many biologically active molecules, including compounds with antiproliferative and cytotoxic properties.[4] This potential bioactivity necessitates handling this compound with the assumption of high potency. Furthermore, as a carboxylic acid and a fine powder, the primary hazards are:
-
Inhalation: Fine dust can be easily aerosolized, leading to respiratory tract irritation and potential systemic toxicity.[2][5]
-
Skin and Eye Contact: The compound may cause skin irritation, serious eye irritation, or allergic skin reactions.[2][6] Direct contact with mucous membranes and eyes is a significant risk.
-
Ingestion: Many pyrazolopyrimidine derivatives are classified as toxic or harmful if swallowed.[1][2][5][6]
Given these risks, a multi-layered approach combining engineering controls, administrative procedures, and robust PPE is mandatory.
The Core of Protection: A Multi-Tiered PPE Protocol
The selection of PPE is not a one-size-fits-all scenario; it must be adapted to the specific procedure and the associated risk of exposure. The following table outlines the minimum PPE requirements for common laboratory tasks involving 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid.
| Task | Risk Level | Required Personal Protective Equipment (PPE) |
| Storage & Transport | Low | - Standard Lab Coat- Safety Glasses- Nitrile Gloves (single pair) |
| Weighing (Solid) | High | - Disposable Lab Coat or Gown- Chemical Splash Goggles & Face Shield- Double Nitrile Gloves- N95 or higher-rated respirator |
| Solution Preparation | Medium | - Lab Coat- Chemical Splash Goggles- Double Nitrile Gloves |
| Reaction Workup | Medium-High | - Lab Coat- Chemical Splash Goggles- Double Nitrile Gloves- Use of a chemical fume hood is mandatory |
| Waste Disposal | Medium | - Lab Coat- Chemical Splash Goggles- Nitrile Gloves (single pair, heavy-duty if handling sharps) |
The "Why" Behind the Choices:
-
Double Gloving: When handling a potent solid or its concentrated solutions, double gloving provides an essential safety buffer. The outer glove absorbs the initial contamination, and the inner glove protects the skin during the critical doffing (removal) process. Always inspect gloves for visible signs of degradation or punctures before and during use.[7]
-
Respiratory Protection: The fine, dusty nature of this solid presents a significant inhalation hazard. An N95 respirator is the minimum requirement when weighing or transferring the powder outside of a containment system like a glove box.[8] All respiratory protection must be part of a formal program that includes fit-testing and training.[9]
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[9] When handling the powder, a full-face shield should be worn over the goggles to protect the entire face from airborne particles.
Operational Plan: Step-by-Step PPE Procedures
Proper technique in donning and doffing PPE is as critical as the equipment itself. Incorrect removal can lead to self-contamination.
Step-by-Step Donning Protocol
-
Preparation: Ensure all necessary PPE is available and inspected for defects.
-
Gown/Lab Coat: Don the lab coat or disposable gown, ensuring complete coverage.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles and Face Shield: Put on goggles first, followed by the face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. Don the second pair of gloves over the first.
Step-by-Step Doffing Protocol (The "Contaminated-to-Clean" Workflow)
This process is designed to systematically remove the most contaminated items first.
-
Decontaminate Outer Gloves: If grossly contaminated, wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) before removal.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out to contain the contaminant. Dispose of them immediately in the designated waste container.
-
Remove Face Shield and Goggles: Handle by the strap or sides, avoiding contact with the front surface. Place in a designated area for cleaning or disposal.
-
Remove Gown/Lab Coat: Unfasten and peel the gown away from your body, rolling it inside out. Dispose of it in the designated waste container.
-
Remove Respirator: Remove the respirator without touching the front.
-
Remove Inner Gloves: Peel off the final pair of gloves, again, turning them inside out.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[7]
Visualizing Safety Workflows
To ensure clarity, the following diagrams illustrate key decision-making and procedural flows.
PPE Selection Workflow
Caption: Risk-based PPE selection for different lab tasks.
PPE Doffing (Removal) Sequence
Caption: Step-by-step PPE removal to prevent contamination.
Disposal Plan: Managing a Potentially Potent Waste Stream
Due to the potential cytotoxic nature of pyrazolopyrimidine derivatives, all waste generated from handling this compound must be treated as hazardous chemical waste.[10][11]
-
Solid Waste: All contaminated solid waste, including gloves, gowns, weigh paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[11] Do not dispose of this material in the regular or biohazardous trash.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container. Do not pour any amount down the drain.[11]
-
Decontamination: Decontaminate all non-disposable equipment (e.g., spatulas, glassware) and work surfaces thoroughly after use.
Consult your institution's Environmental Health and Safety (EH&S) department for specific collection and disposal procedures.
By adhering to this comprehensive guide, researchers can confidently and safely handle 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, ensuring both personal safety and the integrity of their research.
References
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
UNHCR. (n.d.). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]
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LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
-
Tolba, M. F., et al. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. Retrieved from [Link]
-
University of Pittsburgh. (2022, April 4). Chemotherapeutic- Antineoplastic Waste Disposal. Retrieved from [Link]
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- 9. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
